molecular formula C10H18ClNO B1607496 2-chloro-N-cyclohexyl-N-ethylacetamide CAS No. 2567-61-5

2-chloro-N-cyclohexyl-N-ethylacetamide

Cat. No.: B1607496
CAS No.: 2567-61-5
M. Wt: 203.71 g/mol
InChI Key: CUTKXXKVSDIVMV-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-ethylacetamide is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclohexyl-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexyl-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKXXKVSDIVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368439
Record name 2-chloro-N-cyclohexyl-N-ethyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-61-5
Record name 2-chloro-N-cyclohexyl-N-ethyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 2-chloro-N-cyclohexyl-N-ethylacetamide. This compound is a substituted chloroacetamide, a class of molecules recognized for their utility as versatile intermediates in synthetic chemistry. The presence of a reactive chlorine atom alpha to a carbonyl group makes it a potent alkylating agent, suitable for introducing the N-cyclohexyl-N-ethylacetamido moiety into various molecular scaffolds. This document is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into its practical application and characterization.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. 2-chloro-N-cyclohexyl-N-ethylacetamide is cataloged under several identifiers, which are crucial for database searches and procurement.

IdentifierValueSource
CAS Number 2567-61-5[1][2][3]
Molecular Formula C₁₀H₁₈ClNO[1][3][4]
Molecular Weight 203.71 g/mol [1][2][3]
IUPAC Name 2-chloro-N-cyclohexyl-N-ethylacetamideN/A
Common Synonyms 2-Chloro-N-cyclohexyl-N-ethyl-acetamide, N-Cyclohexyl-N-ethylchloroacetamide[1][4]
SMILES O=C(N(C1CCCCC1)CC)CCl[1]
InChI Key CUTKXXKVSDIVMV-UHFFFAOYSA-N[2][5]

Physicochemical and Computational Properties

The physical and computed properties of a compound dictate its handling, storage, and behavior in reaction and biological systems. 2-chloro-N-cyclohexyl-N-ethylacetamide is a liquid at room temperature.[2]

PropertyValueSource
Physical Form Liquid[2]
Boiling Point 118-120 °C @ 0.2 mmHg[5]
Purity (Typical) ≥90-98%[1][3]
Storage Conditions Sealed in dry, 2-8°C[1]
Topological Polar Surface Area (TPSA) 20.31 Ų[1]
LogP (Octanol/Water Partition Coeff.) 2.4064[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Synthesis and Purification

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is a standard example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.

Synthetic Rationale

The primary synthetic route involves the reaction of a secondary amine, N-ethyl-cyclohexylamine, with an acyl halide, chloroacetyl chloride.[5] The causality behind the choice of reagents is clear:

  • N-ethyl-cyclohexylamine: Serves as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Chloroacetyl Chloride: Acts as the electrophilic acylating agent. The presence of the chloroacetyl group is key to the final product's utility.

  • Triethylamine: A non-nucleophilic organic base is essential. It scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Anhydrous Solvent (Benzene): The reaction is performed under anhydrous conditions because acyl chlorides readily hydrolyze in the presence of water.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Step 1: Reagent Preparation

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-ethyl-cyclohexylamine (2.6 g) in dry benzene (20 ml).

Step 2: Reaction Execution

  • Cool the solution in an ice-water bath.

  • Prepare a solution of chloroacetyl chloride (2.6 g) and triethylamine (2.4 g).

  • Add the chloroacetyl chloride/triethylamine solution dropwise to the stirred amine solution while maintaining the temperature at 0-5°C. The formation of triethylamine hydrochloride is typically observed as a white precipitate.

  • After the addition is complete, continue stirring the mixture under ice-cooling for one hour.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional hour.

Step 3: Workup and Extraction

  • Pour the reaction mixture into a separatory funnel containing ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with a saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution, followed by a saturated aqueous sodium chloride (NaCl) solution. This removes any remaining acidic impurities and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Purification

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the resulting residue by distillation under reduced pressure to yield the final product. The boiling point is reported as 118°-120° C at 0.2 mmHg.[5]

Mandatory Visualization: Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Amine N-Ethyl-cyclohexylamine in Dry Benzene Addition 1. Dropwise Addition (0-5°C) Amine->Addition AcylChloride Chloroacetyl Chloride AcylChloride->Addition Base Triethylamine Base->Addition Stirring 2. Stirring (0°C → RT) Addition->Stirring Quench 3. Quench with Ice-Water Stirring->Quench Extract 4. Ether Extraction Quench->Extract Wash 5. Wash (NaHCO₃, NaCl) Extract->Wash Dry 6. Dry (MgSO₄) Wash->Dry Purify 7. Distillation (118-120°C @ 0.2 mmHg) Dry->Purify Product 2-chloro-N-cyclohexyl-N-ethylacetamide Purify->Product

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Reactivity and Potential Applications

Core Reactivity: Nucleophilic Substitution

The synthetic value of 2-chloro-N-cyclohexyl-N-ethylacetamide stems from the reactivity of the C-Cl bond. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles (Sₙ2 reaction). This makes the compound an excellent alkylating agent.

Common nucleophiles that can displace the chloride ion include:

  • Oxygen nucleophiles: Alcohols, phenols, carboxylates.

  • Nitrogen nucleophiles: Primary and secondary amines, azides, heterocycles.

  • Sulfur nucleophiles: Thiols, thiophenols.

  • Carbon nucleophiles: Enolates, cyanides.

This reactivity profile positions 2-chloro-N-cyclohexyl-N-ethylacetamide as a valuable building block for constructing more complex molecular architectures.[6]

Potential in Drug Development and Agrochemicals

While specific applications for this exact molecule are not widely documented in readily available literature, the N-substituted 2-chloroacetamide scaffold is a well-established pharmacophore and synthetic intermediate.[6] Compounds of this class are precursors to numerous herbicides (e.g., Alachlor, Metolachlor) and have been investigated for their antifungal and other biological activities.[6] For drug development professionals, this molecule serves as a versatile starting material to probe structure-activity relationships by introducing the lipophilic N-cyclohexyl-N-ethylacetamido group into a lead compound.

Mandatory Visualization: Core Reactivity Pathway

G Reactant 2-chloro-N-cyclohexyl-N-ethylacetamide Product Substituted Product Reactant->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Byproduct Chloride Ion (Cl⁻) Product->Byproduct Displacement

Caption: Nucleophilic substitution at the α-carbon of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals would include a triplet and quartet for the N-ethyl group, a series of broad multiplets for the cyclohexyl ring protons, and a key singlet in the 4.0-4.5 ppm range corresponding to the two protons of the α-chloro methylene group (-CO-CH₂-Cl).

  • IR (Infrared) Spectroscopy: The most prominent feature will be a strong absorption band between 1630-1680 cm⁻¹, characteristic of the C=O stretch of a tertiary amide. The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 203 and a characteristic M+2 peak at m/z 205 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method, similar to those used for related compounds like N-cyclohexylacetamide, can be developed to assess purity.[7] A typical mobile phase might consist of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[7]

Safety and Handling

2-chloro-N-cyclohexyl-N-ethylacetamide is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification
CategoryInformationSource
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[1][2]
Signal Word Warning [2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P405, P501[2]
Laboratory Best Practices
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-cyclohexyl-N-ethylacetamide is a valuable synthetic intermediate characterized by its reactive α-chloro group. Its straightforward synthesis and predictable reactivity make it a useful tool for chemists in pharmaceutical and agrochemical research. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research setting.

References

  • Crysdot LLC. 2-Chloro-N-(4-(N-ethylacetamido)cyclohexyl)acetamide. [Link]

  • PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • PubChem. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. [Link]

  • Cheméo. Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). [Link]

  • PubChem. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044. [Link]

  • BuyersGuideChem. 2-Chloro-N-cyclohexyl-N-ethyl-acetamide | 2567-61-5. [Link]

  • SIELC Technologies. Acetamide, N-cyclohexyl-. [Link]

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-ethylacetamide: Synthesis, Characterization, and Application Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-cyclohexyl-N-ethylacetamide, a molecule of significant interest for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document delves into the compound's molecular structure, physicochemical properties, detailed synthetic protocols, and analytical characterization. Furthermore, it situates the compound within the broader context of chloroacetamide chemistry, particularly its relevance as an intermediate in the synthesis of biologically active molecules.

Introduction and Strategic Importance

2-chloro-N-cyclohexyl-N-ethylacetamide belongs to the class of α-chloroacetamides, a versatile group of chemical intermediates. The strategic importance of this molecular scaffold lies in the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, rendering chloroacetamides valuable building blocks in organic synthesis.[1]

While direct applications in drug development are not extensively documented in public literature, the chloroacetamide moiety is a key structural feature in several widely used herbicides, such as alachlor and metolachlor.[2][3] The synthetic pathways for these agrochemicals often involve the chloroacetylation of a substituted aniline. Understanding the synthesis and reactivity of molecules like 2-chloro-N-cyclohexyl-N-ethylacetamide provides valuable insights for the development of new active pharmaceutical ingredients (APIs) and agrochemicals, as the underlying principles of synthesis and biological activity can be analogous.

Physicochemical and Molecular Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
CAS Number 2567-61-5[2][4]
Molecular Formula C₁₀H₁₈ClNO[4]
Molecular Weight 203.71 g/mol [4]
Physical Form Liquid at room temperature[2]
Storage Sealed in dry, 2-8°C[4]
SMILES O=C(N(C1CCCCC1)CC)CCl[4]
InChI Key CUTKXXKVSDIVMV-UHFFFAOYSA-N[2]

Molecular Structure Diagram:

Caption: Molecular structure of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Synthesis and Purification

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is a two-step process, commencing with the formation of the precursor N-ethylcyclohexylamine, followed by its chloroacetylation.

Step 1: Synthesis of N-ethylcyclohexylamine

Reaction Principle: The synthesis of N-ethylcyclohexylamine is typically achieved through the reductive amination of cyclohexanone with ethylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding secondary amine.

Workflow Diagram:

Synthesis_Step1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification Cyclohexanone Cyclohexanone Reaction Reaction Cyclohexanone->Reaction Ethylamine Ethylamine Ethylamine->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Solvent Methanol/Water Solvent->Reaction Temperature 50-130°C Temperature->Reaction Pressure High Pressure Pressure->Reaction Product N-ethylcyclohexylamine Filtration Catalyst Filtration Distillation Purification Filtration->Distillation Distillation->Product Reaction->Filtration Crude Product

Caption: Workflow for the synthesis of N-ethylcyclohexylamine.

Detailed Protocol:

  • Reactor Setup: To a high-pressure autoclave, add a 70% aqueous solution of ethylamine, methanol as the reaction solvent, and a palladium on carbon (Pd/C) catalyst.

  • Inerting: Purge the reactor with nitrogen gas to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat to approximately 50°C with vigorous stirring.

  • Addition of Cyclohexanone: Slowly add cyclohexanone to the reaction mixture via a metering pump.

  • Reaction: Increase the temperature to around 130°C and maintain the hydrogen pressure. The reaction is typically complete within a few hours.

  • Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: The resulting filtrate containing N-ethylcyclohexylamine can be purified by distillation.

Rationale behind experimental choices: The use of a palladium on carbon catalyst is crucial for the efficient reduction of the imine intermediate. Running the reaction under high pressure and elevated temperature increases the reaction rate. Methanol is a common solvent for such reactions due to its ability to dissolve both the reactants and the intermediate.

Step 2: Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

Reaction Principle: This step involves the chloroacetylation of the secondary amine, N-ethylcyclohexylamine, with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the displacement of the chloride ion and the formation of the amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Workflow Diagram:

Synthesis_Step2 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification Amine N-ethylcyclohexylamine Reaction Reaction Amine->Reaction AcidChloride Chloroacetyl Chloride AcidChloride->Reaction Base Triethylamine Base->Reaction Solvent Dry Benzene Solvent->Reaction Temperature Ice-cooling then RT Temperature->Reaction Product 2-chloro-N-cyclohexyl-N-ethylacetamide Workup Aqueous Workup Extraction Ether Extraction Workup->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Distillation under reduced pressure Drying->Purification Purification->Product Reaction->Workup Crude Product

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Detailed Protocol:

  • Initial Setup: Dissolve N-ethylcyclohexylamine in dry benzene in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reagents: Add a solution of chloroacetyl chloride and triethylamine in dry benzene dropwise to the cooled amine solution with constant stirring.

  • Reaction: Continue stirring the mixture under ice-cooling for one hour, and then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with an aqueous sodium bicarbonate solution and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by distillation under reduced pressure to obtain the final product.

Rationale behind experimental choices: The use of a non-protic solvent like dry benzene is important to prevent the hydrolysis of the highly reactive chloroacetyl chloride. Triethylamine acts as an acid scavenger, preventing the protonation of the starting amine. The initial cooling of the reaction is to control the exothermic nature of the acylation. The aqueous workup and washing steps are designed to remove the triethylammonium hydrochloride salt and any unreacted starting materials.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclohexyl groups. The two protons of the chloromethyl group (Cl-CH₂-) would appear as a singlet, likely in the range of 4.0-4.5 ppm. The methylene protons of the ethyl group (-N-CH₂-CH₃) would appear as a quartet, and the methyl protons as a triplet. The protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 165-175 ppm. The carbon of the chloromethyl group (Cl-CH₂) would be expected around 40-50 ppm. The carbons of the ethyl and cyclohexyl groups would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1630-1680 cm⁻¹. The C-N stretching vibration would also be present. The C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.71 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the chloromethyl group and fragmentation of the cyclohexyl and ethyl chains.

Safety Information

2-chloro-N-cyclohexyl-N-ethylacetamide is classified as a hazardous substance.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion and Future Outlook

2-chloro-N-cyclohexyl-N-ethylacetamide is a valuable chemical intermediate with a straightforward synthetic route. Its utility is underscored by the importance of the chloroacetamide scaffold in the agrochemical industry. While its direct application in pharmaceuticals is not yet established, its reactive nature makes it a promising starting material for the synthesis of diverse molecular libraries for screening in drug discovery programs. Further research into the biological activity of derivatives of this compound could unveil novel therapeutic or agrochemical agents. The detailed synthetic and analytical guidance provided herein serves as a solid foundation for researchers to explore the potential of this versatile molecule.

References

  • Wikipedia. Metolachlor. [Link]

  • PrepChem. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • Google Patents.
  • PubChem. 2-Chloro-N-cyclohexylacetamide. [Link]

  • PubChem. Alachlor. [Link]

  • Wikipedia. Alachlor. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5), a valuable amide intermediate. The primary focus is on the robust and widely applicable method of N-acylation, detailing the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations. This document is intended for an audience of researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction and Significance

2-chloro-N-cyclohexyl-N-ethylacetamide is a tertiary amide featuring a reactive chloroacetyl group. This functional handle makes it a versatile precursor for further chemical modifications, particularly through nucleophilic substitution reactions. While specific applications are proprietary and diverse, related N-substituted chloroacetamide derivatives are extensively studied for their potential as bioactive agents, including roles as herbicides, antifungals, and disinfectants.[1] The amide linkage is a cornerstone of medicinal chemistry, present in approximately a quarter of all marketed drugs, highlighting the importance of reliable synthetic routes to novel amide-containing molecules.[2]

Product Profile:

  • IUPAC Name: 2-chloro-N-cyclohexyl-N-ethylacetamide

  • CAS Number: 2567-61-5[3][4]

  • Molecular Formula: C₁₀H₁₈ClNO[3]

  • Molecular Weight: 203.71 g/mol [3]

  • Physical Form: Liquid[4]

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient pathway to synthesize 2-chloro-N-cyclohexyl-N-ethylacetamide is through the N-acylation of N-ethylcyclohexylamine with chloroacetyl chloride.[5] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The nitrogen atom of the secondary amine, N-ethylcyclohexylamine, possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it.[6]

The initial nucleophilic attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a stable leaving group. This process generates the desired amide and a molecule of hydrochloric acid (HCl). To prevent the protonation of the starting amine by the HCl byproduct, which would render it non-nucleophilic, a tertiary amine base such as triethylamine is added to the reaction mixture. The base neutralizes the HCl, forming triethylammonium chloride and driving the reaction to completion.[5]

Visualization of the Synthesis Pathway

The overall synthetic transformation is illustrated below.

Synthesis_Pathway Overall Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_products Products Amine N-Ethylcyclohexylamine Target 2-chloro-N-cyclohexyl-N-ethylacetamide Amine->Target p1 AcylChloride Chloroacetyl Chloride AcylChloride->Target Base Triethylamine (Base) Byproduct Triethylammonium Chloride Base->Byproduct Solvent Dry Benzene (Solvent) Temp 0°C to Room Temp p1->Target +

Caption: Reaction scheme for the synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of N-ethyl-N-cyclohexyl-chloroacetamide.[5]

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
N-EthylcyclohexylamineC₈H₁₇N127.23154-1560.843
Chloroacetyl ChlorideC₂H₂Cl₂O112.94105-1061.42
TriethylamineC₆H₁₅N101.1989.50.726
Dry BenzeneC₆H₆78.1180.10.877
Diethyl EtherC₄H₁₀O74.1234.60.713
Sodium BicarbonateNaHCO₃84.01--
Sodium ChlorideNaCl58.44--
Anhydrous MgSO₄MgSO₄120.37--
Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Step-by-step workflow for synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethylcyclohexylamine (2.6 g) in dry benzene (20 ml).[5]

  • Addition of Reagents: Cool the solution in an ice-water bath. With continuous stirring, add a mixture of chloroacetyl chloride (2.6 g) and triethylamine (2.4 g) dropwise from the dropping funnel.[5]

  • Reaction: Maintain the ice-cooling and stir the mixture for one hour. Afterwards, remove the ice bath and continue stirring at room temperature for an additional hour.[5]

  • Work-up: Pour the reaction mixture into ice-water. Transfer the mixture to a separatory funnel and extract with diethyl ether.[5]

  • Washing: Wash the ether layer sequentially with an aqueous sodium hydrogen carbonate solution and then with a saturated aqueous sodium chloride solution (brine).[5]

  • Drying and Concentration: Dry the isolated ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by distillation.[5]

  • Purification: The resulting residue is purified by distillation under reduced pressure to yield pure 2-chloro-N-cyclohexyl-N-ethylacetamide (boiling point: 118°-120° C at 0.2 mmHg).[5]

Safety and Hazard Management

Professional laboratory safety practices are mandatory when performing this synthesis. The primary hazards are associated with the reagents used.

  • Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a lachrymator (tear-producing).[7][8] Exposure through inhalation, ingestion, or skin contact can cause severe irritation and burns.[9][10] It reacts violently with water.[8] All manipulations must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential.[7]

  • Benzene: Benzene is a known human carcinogen that can cause leukemia.[11][12] Long-term exposure can also lead to other blood disorders like aplastic anemia.[13] It is also highly flammable.[11][14] Due to its toxicity, substitution with a less hazardous solvent like toluene or dichloromethane should be considered if the reaction parameters can be successfully adapted. If benzene must be used, stringent controls to minimize exposure are critical.

  • Triethylamine and N-Ethylcyclohexylamine: These amines are flammable and can cause skin and eye irritation. They should be handled in a fume hood.

All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is reliably achieved through the N-acylation of N-ethylcyclohexylamine with chloroacetyl chloride in the presence of a base. This guide provides a detailed, logical, and safety-conscious framework for its preparation. The resulting compound serves as a key intermediate, with its reactive α-chloro group offering a valuable site for the development of more complex molecules in pharmaceutical and chemical research.[15]

References

  • 360training. (2025, January 23). What You Need to Know About Benzene Safety. [Link]

  • New Jersey Department of Health. (1999, December). Hazard Summary: Chloroacetyl Chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]

  • Chemscape. (n.d.). Innovations in Chemical Engineering and Benzene Hazards. [Link]

  • The Dysart Law Firm, P.C. (n.d.). What are the Health Risks Associated with Benzene Exposure?. [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • Wu, Y. (n.d.). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Atlantis Press. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66044, 2-chloro-N-ethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-ethylacetamide. Retrieved from [Link]

  • DeGoey, D. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Thieno[2,3-b]pyridines. ACS Omega. [Link]

  • Singh, P., & Kaur, M. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

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An In-depth Technical Guide to the Reactivity and Mechanism of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and reaction mechanisms of 2-chloro-N-cyclohexyl-N-ethylacetamide. As a sterically hindered α-chloro-N,N-disubstituted amide, this compound exhibits unique reactivity profiles governed by the interplay of electronic effects and significant steric hindrance. This document delves into the fundamental principles of its chemical behavior, offering insights into its utility as an alkylating agent and as a synthetic intermediate in various chemical processes. Detailed experimental protocols, mechanistic discussions supported by analogous systems, and predictive analyses are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile molecule.

Introduction: Understanding the Molecular Architecture

2-chloro-N-cyclohexyl-N-ethylacetamide is a distinct molecule characterized by a reactive α-chloroacetyl group attached to a tertiary amide. The nitrogen atom is substituted with both a bulky cyclohexyl group and a smaller ethyl group, creating a sterically demanding environment around the amide functionality. This structural arrangement is key to understanding its chemical behavior.

The primary site of reactivity is the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. However, the accessibility of this electrophilic center and the conformation of the entire molecule are significantly influenced by the large N-cyclohexyl and N-ethyl substituents. These groups can restrict bond rotation and influence the trajectory of incoming nucleophiles, thereby modulating the reaction rates and, in some cases, the reaction pathways.

This guide will explore the synthesis of this compound and then dissect its reactivity, with a focus on nucleophilic substitution reactions. We will examine the mechanistic details, drawing parallels from closely related systems to build a predictive understanding of its behavior.

Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

The most direct and common method for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is the acylation of N-ethylcyclohexylamine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

General Reaction Scheme

The overall transformation can be depicted as follows:

Caption: General synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is provided below, adapted from established procedures.[1]

Materials:

  • N-Ethylcyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous benzene (or another suitable aprotic solvent like dichloromethane or THF)

  • Ether

  • Aqueous sodium hydrogen carbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve N-ethylcyclohexylamine (1.0 eq) in anhydrous benzene.

  • Cool the solution in an ice bath.

  • To the stirred solution, add triethylamine (1.1 eq) to act as an acid scavenger.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into a separatory funnel containing ice-water.

  • Extract the aqueous layer with ether.

  • Combine the organic layers and wash sequentially with a dilute aqueous sodium hydrogen carbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices
  • Aprotic Solvent: An aprotic solvent like benzene is used to prevent reaction with the highly reactive chloroacetyl chloride.

  • Ice Bath: The reaction is highly exothermic, and cooling is necessary to prevent side reactions and ensure a controlled reaction rate.

  • Triethylamine: Chloroacetyl chloride reacts with the amine to produce the desired amide and hydrochloric acid. The HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic base that neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.

  • Aqueous Workup: The washing steps with sodium hydrogen carbonate and brine are to remove any remaining triethylammonium hydrochloride salt and other water-soluble impurities.

Reactivity and Mechanistic Insights

The reactivity of 2-chloro-N-cyclohexyl-N-ethylacetamide is dominated by the electrophilic nature of the α-carbon. This makes the molecule an effective alkylating agent in the presence of suitable nucleophiles.

Nucleophilic Substitution: The Sₙ2 Pathway

The primary reaction mechanism for α-chloroacetamides is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3] In this concerted, single-step process, a nucleophile attacks the carbon atom bearing the chlorine, and simultaneously, the chloride ion departs as the leaving group.

Caption: The Sₙ2 reaction pathway of 2-chloro-N-cyclohexyl-N-ethylacetamide.

The rate of this reaction is second-order, depending on the concentration of both the chloroacetamide and the nucleophile.

Rate = k[R-Cl][Nu⁻]

The Role of Steric Hindrance

A critical feature of 2-chloro-N-cyclohexyl-N-ethylacetamide is the substantial steric bulk around the amide nitrogen. The cyclohexyl and ethyl groups can hinder the approach of the nucleophile to the α-carbon. While the reaction center is one atom removed from the amide nitrogen, the conformational rigidity imposed by these bulky groups can influence the energy of the Sₙ2 transition state.

Compared to a less hindered α-chloroacetamide, such as 2-chloro-N,N-dimethylacetamide, the rate of nucleophilic substitution on 2-chloro-N-cyclohexyl-N-ethylacetamide is expected to be slower with bulky nucleophiles. However, with smaller, highly reactive nucleophiles, the reaction should still proceed efficiently.

Common Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chloride, leading to a range of functionalized products.

Table 1: Predicted Reactivity with Common Nucleophiles

NucleophileProduct TypeExpected Reactivity
Amines (R₂NH)α-Amino acetamideGood, especially with less hindered amines.
Alkoxides (RO⁻)α-Alkoxy acetamideGood, particularly with primary alkoxides.
Thiolates (RS⁻)α-Thio acetamideExcellent; thiolates are generally strong nucleophiles.
Azide (N₃⁻)α-Azido acetamideGood; azide is a strong, relatively unhindered nucleophile.
Cyanide (CN⁻)α-Cyano acetamideModerate to good, depending on reaction conditions.
Hydroxide (OH⁻)α-Hydroxy acetamideModerate; hydrolysis can occur under basic conditions.
Hydrolysis: A Competing Pathway

Under strongly acidic or basic conditions, hydrolysis of the amide bond can compete with or follow the substitution at the α-carbon.[3]

  • Base-Catalyzed Hydrolysis: This typically proceeds via nucleophilic attack of a hydroxide ion at the α-carbon (Sₙ2) to form the α-hydroxy acetamide. Under more forcing conditions, hydrolysis of the amide bond itself can occur.[3]

  • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen activates it towards nucleophilic attack by water, leading to cleavage of the amide bond to form chloroacetic acid and N-ethylcyclohexylamine.

The steric hindrance from the N-cyclohexyl and N-ethyl groups is expected to slow the rate of direct amide hydrolysis compared to less substituted amides.

Mechanistic Considerations and Predictive Analysis

Due to the limited specific literature on 2-chloro-N-cyclohexyl-N-ethylacetamide, a deeper mechanistic understanding is built upon well-established principles and studies of analogous compounds.

The Sₙ2 Transition State

The Sₙ2 transition state involves a pentacoordinate carbon atom with the incoming nucleophile and the departing chloride ion in apical positions. The three other substituents (one hydrogen, the carbonyl group, and the amide nitrogen) are arranged in a trigonal planar geometry.

Caption: A simplified representation of the Sₙ2 transition state.

The bulky N-substituents can sterically interact with the incoming nucleophile and the departing leaving group in the transition state, raising its energy and thus decreasing the reaction rate.

Potential for Sₙ1 and Elimination Reactions
  • Sₙ1 Mechanism: An Sₙ1 mechanism, involving the formation of a carbocation intermediate, is highly unlikely. Primary carbocations are inherently unstable, and the adjacent electron-withdrawing carbonyl group would further destabilize such an intermediate.

  • Elimination (E2) Reactions: Elimination of HCl to form an α,β-unsaturated amide is also not a major competing pathway, as it would require deprotonation of the α-carbon. While the carbonyl group increases the acidity of the α-protons, strong, sterically hindered bases would be required to favor elimination over substitution.

Applications in Drug Development and Organic Synthesis

α-Chloroacetamides are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. They serve as precursors for a wide range of molecular scaffolds. The reactivity of 2-chloro-N-cyclohexyl-N-ethylacetamide makes it a useful building block for introducing the N-cyclohexyl-N-ethylacetamido moiety into a target molecule. This can be particularly relevant in the synthesis of bioactive compounds where the lipophilic cyclohexyl group and the flexible ethyl group can modulate pharmacological properties such as receptor binding, solubility, and metabolic stability.

For example, this compound could be used to alkylate a phenolic hydroxyl group or a primary/secondary amine on a core scaffold to build more complex drug candidates.

Conclusion

2-chloro-N-cyclohexyl-N-ethylacetamide is a sterically hindered α-chloro-N,N-disubstituted amide whose reactivity is primarily dictated by the electrophilic α-carbon. The predominant reaction mechanism is Sₙ2 nucleophilic substitution, allowing for the introduction of a variety of functional groups. The bulky N-cyclohexyl and N-ethyl substituents play a crucial role in modulating the rate of these reactions due to steric hindrance in the transition state. While specific kinetic and mechanistic data for this exact molecule are scarce, a robust understanding of its reactivity can be derived from the well-established principles of physical organic chemistry and by analogy to related α-chloroacetamides. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

  • PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 452-458. [Link]

  • Ishak, E. A., Mousa, S. A. S., Bakheet, M. E. M., & Abu-Shanab, F. A. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square. [Link]

  • Lippa, K. A., & Roberts, A. L. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 35(10), 2043-2051. [Link]

  • Abdel-Latif, E., Mohammed, M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3463-3485. [Link]

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Spectroscopic Characterization of 2-chloro-N-cyclohexyl-N-ethylacetamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5).[1] As a crucial intermediate in various synthetic pathways, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers and drug development professionals. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from closely related analogs to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, it outlines robust, field-proven protocols for the acquisition of this data.

Molecular Structure and Physicochemical Properties

2-chloro-N-cyclohexyl-N-ethylacetamide is a tertiary amide with a molecular formula of C₁₀H₁₈ClNO and a molecular weight of 203.71 g/mol .[1] Its structure comprises a central acetamide core, N-substituted with both a cyclohexyl and an ethyl group, and an α-chloro substitution on the acetyl moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

PropertyValueSource
CAS Number 2567-61-5[1]
Molecular Formula C₁₀H₁₈ClNO[1]
Molecular Weight 203.71 g/mol [1]
Physical Form Predicted to be a liquid

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N [label="N", pos="0,0!"]; C_carbonyl [label="C", pos="-1,-0.5!"]; O_carbonyl [label="O", pos="-1.5,-1!"]; C_alpha [label="C", pos="-1.5,0.5!"]; Cl [label="Cl", pos="-2.5,0.5!"]; C_ethyl1 [label="C", pos="1,0.5!"]; C_ethyl2 [label="C", pos="1.5,1!"]; C_cyclohexyl1 [label="C", pos="0.5,-0.8!"]; C_cyclohexyl2 [label="C", pos="1.5,-1!"]; C_cyclohexyl3 [label="C", pos="2,-0.2!"]; C_cyclohexyl4 [label="C", pos="1.5,0.8!"]; C_cyclohexyl5 [label="C", pos="0.5,1!"]; C_cyclohexyl6 [label="C", pos="0,-0.2!"];

// Bonds N -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_alpha; C_alpha -- Cl; N -- C_ethyl1; C_ethyl1 -- C_ethyl2; N -- C_cyclohexyl1; C_cyclohexyl1 -- C_cyclohexyl2; C_cyclohexyl2 -- C_cyclohexyl3; C_cyclohexyl3 -- C_cyclohexyl4; C_cyclohexyl4 -- C_cyclohexyl5; C_cyclohexyl5 -- C_cyclohexyl6; C_cyclohexyl6 -- C_cyclohexyl1;

// Implicit hydrogens (not drawn for clarity) }

Caption: Molecular structure of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-chloro-N-cyclohexyl-N-ethylacetamide, both ¹H and ¹³C NMR will provide unambiguous information about its carbon-hydrogen framework. The presence of the amide bond is expected to induce rotational restriction (rotamers), potentially leading to the broadening or duplication of signals for the N-alkyl substituents, a known phenomenon in N,N-disubstituted amides.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the ethyl group, the cyclohexyl ring, and the α-chloro methylene group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms, as well as the anisotropic effect of the carbonyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Comparison
~ 4.1Singlet2HCl-CH₂ -C=OThe α-protons to a carbonyl and a chlorine are expected to be significantly deshielded. In 2-chloro-N-cyclohexylacetamide, this signal appears at 4.02 ppm.
~ 3.4Quartet2HN-CH₂ -CH₃Protons on the carbon attached to the amide nitrogen are deshielded. The quartet arises from coupling to the adjacent methyl group. In 2-chloro-N,N-diethylacetamide, the N-CH₂ protons appear as a quartet.
~ 3.8Multiplet1HN-CH (cyclohexyl)The methine proton on the cyclohexyl ring directly attached to the nitrogen will be the most deshielded of the cyclohexyl protons.
1.0 - 1.9Multiplets10HCyclohexyl ring protonsThe remaining protons of the cyclohexyl ring will appear as a complex set of overlapping multiplets in the aliphatic region.
~ 1.2Triplet3HN-CH₂-CH₃ The terminal methyl group of the ethyl substituent will appear as a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments and information about their electronic environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale / Comparison
~ 168C =OThe carbonyl carbon of an amide typically appears in this region. In 2-chloro-N-cyclohexylacetamide, the carbonyl carbon is observed.
~ 50-60N-C H(cyclohexyl)The carbon of the cyclohexyl ring directly attached to the nitrogen will be deshielded.
~ 42Cl-C H₂-C=OThe α-carbon to the carbonyl and chlorine is expected in this region.
~ 40N-C H₂-CH₃The methylene carbon of the ethyl group attached to the nitrogen.
~ 25-35Cyclohexyl ring carbonsThe remaining five carbons of the cyclohexyl ring will appear in the aliphatic region.
~ 13N-CH₂-C H₃The methyl carbon of the ethyl group will be the most upfield signal.
Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->tms transfer Transfer the solution to a 5 mm NMR tube. tms->transfer insert Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. lock Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to achieve optimal homogeneity. lock->shim acquire_h1 Acquire the ¹H NMR spectrum using a standard pulse sequence. shim->acquire_h1 acquire_c13 Acquire the ¹³C NMR spectrum with proton decoupling. acquire_h1->acquire_c13 fourier Apply Fourier transformation to the Free Induction Decay (FID). phase Phase correct the resulting spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the peaks in the ¹H spectrum. baseline->integrate calibrate Calibrate the chemical shift scale to the TMS signal. integrate->calibrate

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-N-cyclohexyl-N-ethylacetamide will be dominated by a strong absorption band corresponding to the amide carbonyl group.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale / Comparison
~ 1650 - 1680C=O stretchTertiary AmideThis is a characteristic and strong absorption for a tertiary amide. For comparison, N,N-dimethylacetamide shows a strong C=O stretch in this region.[2]
~ 2850 - 2950C-H stretchAliphatic (Cyclohexyl and Ethyl)Multiple sharp peaks are expected for the C-H bonds of the alkyl groups.
~ 1450C-H bendCH₂Methylene scissoring vibrations.
~ 1250 - 1350C-N stretchAmideThe C-N bond of the amide will have a characteristic stretching vibration.
~ 650 - 800C-Cl stretchAlkyl HalideA moderate to weak absorption is expected for the carbon-chlorine bond.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

G cluster_setup Instrument Setup cluster_sample Sample Analysis background Record a background spectrum of the clean ATR crystal. place Place a small drop of the liquid sample directly onto the ATR crystal. background->place acquire Acquire the sample spectrum over the range of 4000-400 cm⁻¹. place->acquire clean Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry. acquire->clean

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For 2-chloro-N-cyclohexyl-N-ethylacetamide, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrum Fragmentation

The molecular ion peak ([M]⁺) is expected at m/z 203 (for the ³⁵Cl isotope) and m/z 205 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Key Predicted Fragments:

  • α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amides and amines.

    • Loss of the ethyl group (-CH₂CH₃, 29 Da) leading to a fragment at m/z 174/176.

    • Loss of the cyclohexyl group (-C₆H₁₁, 83 Da) leading to a fragment at m/z 120/122.

  • Cleavage adjacent to the carbonyl group:

    • Loss of the chloromethyl radical (•CH₂Cl, 49 Da) leading to a fragment at m/z 154.

    • Formation of the chloroacetyl cation ([ClCH₂CO]⁺) at m/z 77/79.

  • McLafferty Rearrangement: While less common for tertiary amides without a γ-hydrogen on the acyl side, rearrangements involving the N-alkyl groups are possible.

G cluster_frags M [C₁₀H₁₈ClNO]⁺˙ m/z 203/205 F1 [M - CH₂CH₃]⁺ m/z 174/176 M->F1 - •C₂H₅ F2 [M - C₆H₁₁]⁺ m/z 120/122 M->F2 - •C₆H₁₁ F3 [M - CH₂Cl]⁺ m/z 154 M->F3 - •CH₂Cl F4 [ClCH₂CO]⁺ m/z 77/79 M->F4 - •N(Et)(Cy)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). inject Inject 1 µL of the solution into the GC-MS system. dissolve->inject separate Separate the components on a suitable capillary column (e.g., DB-5ms) using a temperature gradient. inject->separate ionize Ionize the eluting compound using electron ionization (EI) at 70 eV. separate->ionize analyze Analyze the resulting ions in a mass analyzer (e.g., quadrupole) over a mass range of m/z 40-400. ionize->analyze

Caption: Workflow for GC-MS analysis.

Synthesis Protocol

A reliable synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is crucial for obtaining a pure sample for spectroscopic analysis. The following protocol is adapted from a known procedure for a similar compound.

  • Dissolve N-ethyl-cyclohexylamine (1.0 eq) in a dry, aprotic solvent such as dichloromethane or benzene.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution to act as a base.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via vacuum distillation or column chromatography to obtain pure 2-chloro-N-cyclohexyl-N-ethylacetamide.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 2-chloro-N-cyclohexyl-N-ethylacetamide. By leveraging data from structurally similar compounds, we have established a reliable set of expected data points for ¹H NMR, ¹³C NMR, IR, and MS. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality data for this compound. The combination of predictive analysis and methodological guidance serves as a valuable resource for any scientist working with or synthesizing this versatile chemical intermediate.

References

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biological activity of N-substituted chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N-Substituted Chloroacetamides

Authored by: Gemini, Senior Application Scientist

Abstract

N-substituted chloroacetamides represent a versatile class of organic compounds characterized by a reactive chloroacetyl group attached to a nitrogen atom. This structural motif imparts a wide spectrum of biological activities, making them a subject of intense research in medicinal chemistry, agrochemistry, and material science. The inherent electrophilicity of the α-carbon to the carbonyl group allows these compounds to act as alkylating agents, readily forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is central to their function as anticancer, antimicrobial, and herbicidal agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and key experimental evaluation protocols for N-substituted chloroacetamides, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: The Versatile Chloroacetamide Scaffold

N-substituted chloroacetamides are a class of compounds with significant importance in various scientific fields due to their broad range of biological activities.[1][2] Their core structure, which includes an acetamide linker and a reactive chloromethyl group, allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[3] The chemical reactivity of these compounds is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur.[4][5] This reactivity is the foundation for their diverse biological effects, which include anticancer, antimicrobial, and herbicidal properties.[1][3]

The versatility of the N-substituted chloroacetamide scaffold lies in the ability to modify the substituent on the nitrogen atom, which can significantly influence the compound's lipophilicity, steric profile, and electronic properties. These modifications, in turn, modulate the compound's interaction with biological targets and its overall activity.[1][6]

General Synthesis of N-Substituted Chloroacetamides

The synthesis of N-substituted chloroacetamides is typically a straightforward process involving the chloroacetylation of a primary or secondary amine.[4] A common method involves the reaction of the desired amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2] Alternative reagents and conditions can be employed depending on the specific amine being used.[4]

Workflow for the Synthesis of N-Substituted Chloroacetamides

cluster_synthesis General Synthesis Workflow start Start: Select Primary/Secondary Amine and Chloroacetyl Chloride dissolve Dissolve amine in a suitable solvent start->dissolve cool Cool the reaction mixture dissolve->cool add_base Add a base (e.g., triethylamine, pyridine) cool->add_base add_reagent Slowly add chloroacetyl chloride add_base->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction progress (TLC) stir->monitor workup Aqueous workup to remove byproducts monitor->workup extract Extract with an organic solvent workup->extract dry Dry the organic layer extract->dry evaporate Evaporate the solvent dry->evaporate purify Purify the crude product (recrystallization or chromatography) evaporate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End: Pure N-substituted chloroacetamide characterize->end

Caption: General workflow for the synthesis of N-substituted chloroacetamides.

Anticancer Activity

N-aryl-2-chloroacetamide derivatives have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.[3][7] Their mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, leading to cell cycle arrest and apoptosis.[3] Furthermore, some substituted chloroacetamides have shown potential as inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse.[8]

Mechanism of Action

The anticancer effects of N-substituted chloroacetamides are often attributed to their ability to act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine) in key proteins.[9] This can lead to the irreversible inhibition of enzymes crucial for cancer cell survival and proliferation.

Several specific mechanisms have been proposed:

  • Inhibition of Signaling Pathways: These compounds can inhibit key kinases in pathways like PI3K/Akt/mTOR, which are central to cell growth, proliferation, and survival.[3]

  • EGFR and CDK2 Inhibition: Certain derivatives have displayed inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy.[4]

  • FGFR Inhibition: Novel chloroacetamide derivatives have been developed as irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFR), showing potent anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[10][11]

  • Induction of Apoptosis: By inhibiting these critical pathways, N-substituted chloroacetamides can trigger programmed cell death, or apoptosis, in cancer cells.[12]

Signaling Pathway Inhibition by N-Substituted Chloroacetamides

cluster_pathway Anticancer Mechanism of Action Chloroacetamide N-substituted chloroacetamide EGFR EGFR Chloroacetamide->EGFR inhibits FGFR FGFR Chloroacetamide->FGFR inhibits PI3K PI3K Chloroacetamide->PI3K inhibits CDK2 CDK2 Chloroacetamide->CDK2 inhibits EGFR->PI3K FGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis CDK2->Proliferation

Caption: Inhibition of key signaling pathways by N-substituted chloroacetamides.

Structure-Activity Relationship (SAR)

The anticancer activity of N-substituted chloroacetamides is highly dependent on the nature and position of the substituents on the N-aryl ring.

  • Multi-substituted N-phenyl-2,2-dichloroacetamides: Studies have shown that 3,5-disubstituted N-phenyl-2,2-dichloroacetamide analogues possess significant potency. For instance, N-(3,5-diiodophenyl)-2,2-dichloroacetamide exhibited a low micromolar IC50 value against a non-small cell lung cancer cell line.[12]

  • Thiazole Scaffolds: 2-Chloroacetamides bearing thiazole scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines. In contrast, the corresponding 2,2-dichloroacetamides showed negligible activity, highlighting the importance of the mono-chloro substitution.[13]

Quantitative Data on Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzylaniline DerivativesCompound Y19MDA-MB-231 (Triple-Negative Breast Cancer)0.021[7]
FGFR InhibitorsUPR1376H1581 (FGFR1-Amplified Lung Cancer)Potency higher than BGJ398[7][10]
Multi-substituted N-phenyl-2,2-dichloroacetamidesN-(3,5-diiodophenyl)-2,2-dichloroacetamideA549 (Non-small cell lung cancer)2.84[12]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-substituted chloroacetamide test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity

N-substituted chloroacetamides have demonstrated a broad spectrum of antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][2][15] Their biological activity is closely linked to their chemical structure, particularly the substituents on the phenyl ring, which influence properties like lipophilicity.[1][15]

Mechanism of Action

The antimicrobial action of chloroacetamides is largely attributed to their ability to alkylate essential biomolecules within microbial cells.[16] The electrophilic chloroacetyl group can react with nucleophilic groups (e.g., sulfhydryl groups of cysteine) in enzymes and other proteins, leading to their inactivation and subsequent disruption of vital cellular processes.[9] In fungi, one proposed mechanism involves binding to ergosterol in the plasma membrane, and potentially inhibiting DNA synthesis.[17][18]

Structure-Activity Relationship (SAR)
  • Lipophilicity: Higher lipophilicity often correlates with increased antimicrobial activity, as it facilitates the passage of the compound through the phospholipid bilayer of the cell membrane.[1][15]

  • Halogenated Substituents: N-(substituted-phenyl)-2-chloroacetamides bearing halogenated substituents on the phenyl ring, such as N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, have been identified as among the most active compounds.[1][15]

  • Substituent Position: The position of substituents on the phenyl ring can influence the compound's effectiveness against different types of microbes (e.g., Gram-positive vs. Gram-negative bacteria or fungi).[1][15]

Quantitative Data on Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16 - 256[17][19]
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureusEffective[1][15]
N-(substituted phenyl)-2-chloroacetamidesMRSAEffective[1][15]
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliLess effective[1][15]
N-(substituted phenyl)-2-chloroacetamidesCandida albicansModerately effective[1][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Luria-Bertani for bacteria, Tryptic Soy Broth for fungi)

  • N-substituted chloroacetamide test compounds

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform twofold serial dilutions in the appropriate broth medium in a 96-well plate to achieve a range of concentrations (e.g., from 32 to 4000 µg/mL).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity

Chloroacetamides are a well-established class of herbicides used for the control of various weeds.[20][21] Their efficacy is related to their chemical reactivity and molecular structure.[6]

Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[22] Specifically, they are known to inhibit acyl-CoA elongation.[22] This disruption of fatty acid metabolism interferes with various essential cellular processes in plants, including membrane formation and cuticle development, ultimately leading to plant death. The herbicidal activity is linked to the S- and N-alkylating reactivity of the chloroacetamide moiety.[6]

Structure-Activity Relationship (SAR)
  • Alkylating Reactivity: A reduced level of N-alkylating reactivity has been correlated with improved herbicidal efficacy.[6]

  • Molecular Structure: The phytotoxicity of these molecules is not solely dependent on chemical reactivity but is also strongly influenced by factors such as lipophilicity, uptake, mobility, and the induction of detoxifying enzymes.[6][16]

  • N-substituents: The nature of the N-substituent is critical for activity. For example, 2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamide, which lacks the traditionally considered essential 2,6-dialkyl substituted phenyl moiety, was found to be active against barnyardgrass.[20]

Quantitative Data on Herbicidal Activity
CompoundWeed SpeciesActivityReference
2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamideA. arvensis and L. temulentumHerbicidal activity observed[23]
2-chloro-N-methyl-N-(2-methyl-1-phenylpropen-1-yl)acetamideBarnyardgrassActive[20]
Experimental Protocol: Weed Growth Inhibition Assay

Materials:

  • Seeds of target weed species (e.g., A. arvensis, L. temulentum)

  • Pots with a suitable soil mixture

  • N-substituted chloroacetamide test compounds

  • A standard herbicide for comparison (e.g., acetochlor)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Sowing: Sow the weed seeds in pots and allow them to germinate and grow to a specific stage (e.g., two-leaf stage).

  • Treatment Application: Prepare solutions of the test compounds and the standard herbicide at various concentrations. Apply the solutions to the plants, for example, by spraying.

  • Incubation: Place the treated pots in a growth chamber or greenhouse with controlled light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and compare it to untreated control plants.

  • Data Analysis: The herbicidal activity can be quantified by determining the EC50 value (the concentration that causes a 50% reduction in plant growth or biomass).[23]

Conclusion and Future Perspectives

N-substituted chloroacetamides are a remarkably versatile class of compounds with a wide array of biological activities. Their utility as anticancer, antimicrobial, and herbicidal agents stems from the reactivity of the chloroacetamide moiety, which allows for covalent modification of biological targets. The extensive possibilities for synthetic modification of the N-substituent provide a powerful tool for optimizing activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of more potent and selective agents with improved safety profiles, the elucidation of novel mechanisms of action, and the exploration of new therapeutic and agricultural applications. The development of derivatives that can overcome drug resistance, particularly in cancer and infectious diseases, remains a key challenge and a promising avenue for future investigation.

References

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Sources

The Chloroacetamide Scaffold: A Gateway to Novel Covalent Therapeutics? A Technical Guide to the Potential Medicinal Chemistry Applications of 2-Chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α-chloroacetamide functional group is a well-established reactive moiety, predominantly recognized for its extensive use in agrochemicals. However, its inherent electrophilicity and capacity for covalent modification of biological targets present a compelling, yet largely underexplored, opportunity in medicinal chemistry. This technical guide delves into the latent potential of 2-chloro-N-cyclohexyl-N-ethylacetamide as a prototypical scaffold for the development of novel covalent therapeutics. By examining the established herbicidal mechanism of action, we elucidate the fundamental principles of its biochemical reactivity. We then extrapolate these principles to propose potential applications in oncology, infectious diseases, and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic roadmap for unlocking the therapeutic promise of this versatile chemical entity. We offer detailed synthetic protocols, characterization data, and a forward-looking perspective on the experimental workflows required to transform this humble herbicide analogue into a lead compound for next-generation medicines.

Introduction: The Covalent Advantage and the Chloroacetamide Moiety

The paradigm of drug design has evolved beyond the classical "lock-and-key" model of reversible inhibition. Covalent inhibitors, which form a stable bond with their protein target, offer distinct advantages, including prolonged duration of action, high potency, and the potential to target shallow binding pockets. The α-chloroacetamide group is a prime example of a "warhead" capable of such covalent interactions.

2-Chloro-N-cyclohexyl-N-ethylacetamide, a representative member of this class, possesses the key structural features for targeted covalent modification: an electrophilic carbon atom susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, or histidine. While its historical and primary application lies in agriculture as a herbicide, a deeper analysis of its chemical reactivity and the biological activities of related compounds suggests a rich, untapped potential in medicinal chemistry. This guide will systematically explore this potential, beginning with what is known and progressing to what is possible.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of 2-chloro-N-cyclohexyl-N-ethylacetamide is paramount for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNOChemScene[1]
Molecular Weight 203.71 g/mol ChemScene[1]
CAS Number 2567-61-5ChemScene[1]
Appearance Not specified (likely a colorless to pale yellow oil or low melting solid)-
SMILES O=C(N(C1CCCCC1)CC)CClChemScene[1]
Synthesis of 2-Chloro-N-cyclohexyl-N-ethylacetamide

The synthesis of N-substituted chloroacetamides is a well-established and straightforward process, typically involving the acylation of a secondary amine with chloroacetyl chloride.[2][3]

Experimental Protocol: Synthesis of 2-Chloro-N-cyclohexyl-N-ethylacetamide

  • Reaction Setup: To a stirred solution of N-ethylcyclohexylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-N-cyclohexyl-N-ethylacetamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N_ethylcyclohexylamine N-Ethylcyclohexylamine Reaction Acylation Reaction (DCM, 0°C to RT) N_ethylcyclohexylamine->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction Workup Aqueous Workup Reaction->Workup Quench & Wash Purification Column Chromatography Workup->Purification Dry & Concentrate Final_Product 2-Chloro-N-cyclohexyl- N-ethylacetamide Purification->Final_Product

Caption: Synthetic workflow for 2-chloro-N-cyclohexyl-N-ethylacetamide.

Established Biological Activity: The Herbicidal Mechanism of Action

The herbicidal activity of chloroacetamides is well-documented.[4] These compounds are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[5][6] This inhibition is achieved through the covalent modification of enzymes involved in the fatty acid elongation pathway.[7]

The key steps in the proposed mechanism of action are:

  • Uptake and Activation: The chloroacetamide is absorbed by the plant.

  • Covalent Binding: The electrophilic carbon of the chloroacetyl group is attacked by a nucleophilic residue (likely a cysteine) in the active site of a key enzyme in the VLCFA synthesis pathway, such as a condensing enzyme (elongase).[7]

  • Enzyme Inhibition: This irreversible covalent modification leads to the inactivation of the enzyme.

  • Metabolic Disruption: The disruption of VLCFA synthesis inhibits plant growth and development, ultimately leading to cell death.[5]

This established mechanism provides a crucial insight for medicinal chemistry: the chloroacetamide moiety is a competent electrophile capable of covalently modifying enzymes in vivo.

Herbicidal_Mechanism cluster_plant_cell Plant Cell Uptake Chloroacetamide Uptake Elongase Elongase Enzyme (with Cys-SH) Uptake->Elongase Covalent Attack (S-alkylation) Inactivated_Elongase Inactivated Elongase (Covalently Modified) VLCFA_Pathway VLCFA Synthesis Pathway Cell_Death Inhibition of Growth & Cell Death VLCFA_Pathway->Cell_Death Essential for Growth Elongase->VLCFA_Pathway Catalyzes Inactivated_Elongase->VLCFA_Pathway Blocks Pathway

Caption: Proposed mechanism of action for chloroacetamide herbicides.

Potential Medicinal Chemistry Applications: A Forward Look

While direct evidence for the medicinal applications of 2-chloro-N-cyclohexyl-N-ethylacetamide is currently lacking, the known reactivity of the chloroacetamide scaffold allows for the formulation of several compelling hypotheses for its potential use in drug discovery. The ability to act as a covalent inhibitor is a highly sought-after property in modern medicinal chemistry.

Oncology: Targeting Cancer Stem Cells and Aberrant Signaling Pathways

Recent studies have demonstrated that substituted chloroacetamides can act as inhibitors of cancer stem cells (CSCs).[8] CSCs are a subpopulation of tumor cells believed to be responsible for chemoresistance and tumor relapse. The chloroacetamide moiety in these compounds was shown to be crucial for their activity.[8]

Proposed Application: 2-Chloro-N-cyclohexyl-N-ethylacetamide and its analogues could be investigated as potential anti-CSC agents. The cyclohexyl and ethyl substituents can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential Targets:

  • Cysteine-containing enzymes in CSC-specific pathways: Many enzymes crucial for CSC survival and self-renewal, such as certain kinases and metabolic enzymes, possess cysteine residues in or near their active sites that could be targeted for covalent inhibition.

  • Protein-protein interactions: The chloroacetamide group could be used to covalently trap transient protein-protein interactions that are critical for oncogenic signaling.

Experimental Workflow for Oncology Applications

  • Synthesis of an Analogue Library: Systematically vary the N-substituents of the chloroacetamide core to explore structure-activity relationships (SAR).

  • In Vitro Screening:

    • Cell Viability Assays: Screen the library against a panel of cancer cell lines, including those known to have a high percentage of CSCs (e.g., breast, prostate, and oral cancers).[8]

    • Sphere-Formation Assays: Evaluate the ability of promising compounds to inhibit the self-renewal capacity of CSCs.[8]

    • Soft-Agar Assays: Assess the effect of the compounds on anchorage-independent growth, a hallmark of cancer cells.[8]

  • Target Identification and Validation: For active compounds, utilize chemoproteomics techniques to identify the specific protein targets being covalently modified.

  • In Vivo Efficacy Studies: Evaluate the most promising candidates in preclinical animal models of cancer.

Antimicrobial Agents: A New Generation of Covalent Antibiotics and Antifungals

N-substituted chloroacetamides have shown promising antimicrobial activity against a range of pathogens, including Gram-positive bacteria and fungi.[2][9][10] The lipophilicity of the N-substituents appears to play a key role in their ability to penetrate microbial cell membranes.[9]

Proposed Application: 2-Chloro-N-cyclohexyl-N-ethylacetamide, with its lipophilic cyclohexyl and ethyl groups, is a promising starting point for the development of novel antimicrobial agents.

Potential Targets:

  • Essential microbial enzymes with active site cysteines: Many bacterial and fungal enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolism, are potential targets for covalent inhibition.

  • Virulence factors: Covalent inhibition of enzymes that are essential for microbial virulence but not for viability could reduce the selective pressure for resistance development.

Experimental Workflow for Antimicrobial Applications

  • Synthesis of a Focused Library: Design and synthesize analogues with varied lipophilicity and steric bulk to optimize antimicrobial activity and spectrum.

  • In Vitro Antimicrobial Susceptibility Testing:

    • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, MRSA) and fungi (e.g., Candida albicans).[9]

    • Time-Kill Assays: Evaluate the bactericidal or fungicidal activity of lead compounds.

  • Mechanism of Action Studies: Investigate the specific cellular pathways affected by the compounds using techniques such as macromolecular synthesis inhibition assays.

  • In Vivo Infection Models: Test the efficacy of the most potent compounds in animal models of infection.

Conclusion and Future Directions

The journey of a molecule from an agricultural chemical to a potential therapeutic is a testament to the interconnectedness of the chemical sciences. 2-Chloro-N-cyclohexyl-N-ethylacetamide, and the broader class of chloroacetamides, represent a fertile ground for medicinal chemistry exploration. The inherent reactivity of the chloroacetamide "warhead," combined with the vast chemical space that can be explored through modification of the N-substituents, provides a powerful platform for the discovery of novel covalent inhibitors.

While the path to a clinically approved drug is long and arduous, the foundational principles and experimental roadmaps laid out in this guide provide a solid starting point. The key will be to combine creative synthetic chemistry with rigorous biological evaluation to unlock the full therapeutic potential of this versatile scaffold. It is our firm belief that within the humble architecture of compounds like 2-chloro-N-cyclohexyl-N-ethylacetamide lies the blueprint for a new generation of targeted, covalent medicines.

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An In-Depth Technical Guide to the Herbicidal Potential of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the herbicidal potential of the chloroacetamide compound, 2-chloro-N-cyclohexyl-N-ethylacetamide. Chloroacetamide herbicides are a well-established class of agrochemicals valued for their efficacy against a broad spectrum of annual grasses and small-seeded broadleaf weeds.[1] This document delves into the core scientific principles underpinning the herbicidal activity of this specific molecule, including its proposed mechanism of action, a detailed synthesis protocol, and robust methodologies for evaluating its phytotoxicity and biochemical effects. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes established knowledge of the chloroacetamide class with actionable experimental designs to facilitate further investigation and development of 2-chloro-N-cyclohexyl-N-ethylacetamide as a potential herbicidal agent.

Introduction: The Chloroacetamide Class and the Promise of Novel Derivatives

The chloroacetamide family of herbicides plays a pivotal role in modern agriculture, offering reliable pre-emergence and early post-emergence weed control in major crops such as corn, soybeans, and cotton.[1] Their primary mode of action lies in the disruption of essential biochemical pathways in susceptible plants, leading to growth inhibition and eventual mortality. The continued exploration of novel chloroacetamide derivatives, such as 2-chloro-N-cyclohexyl-N-ethylacetamide, is driven by the need for new active ingredients with potentially improved efficacy, selectivity, or environmental profiles. This guide focuses on elucidating the herbicidal promise of 2-chloro-N-cyclohexyl-N-ethylacetamide by providing a detailed scientific framework for its synthesis, biological evaluation, and mechanistic understanding.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a potential herbicide is fundamental to its formulation and application. The key properties of 2-chloro-N-cyclohexyl-N-ethylacetamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNOChemScene[2]
Molecular Weight 203.71 g/mol ChemScene[2]
CAS Number 2567-61-5ChemScene[2]
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar compounds
Storage Sealed in a dry environment at 2-8°CChemScene[2]

Unraveling the Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetamides is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs are crucial components of various cellular structures, including the plasma membrane, and are precursors for essential lipids and proteins.[1]

The Target Enzyme: VLCFA Elongase

The key enzyme inhibited by chloroacetamides is the VLCFA elongase, a multi-enzyme complex responsible for the sequential addition of two-carbon units to fatty acid chains.[3][4] Specifically, the condensing enzyme component of this complex, often referred to as VLCFA synthase, is the primary target.[3][4]

A Covalent Interaction

Evidence suggests that chloroacetamide herbicides, including by extension 2-chloro-N-cyclohexyl-N-ethylacetamide, act as irreversible inhibitors by forming a covalent bond with a critical cysteine residue within the active site of the VLCFA synthase.[3] This alkylation of the enzyme's active site renders it non-functional, thereby halting the elongation of fatty acids beyond C18.

cluster_0 VLCFA Elongase Complex VLCFA Synthase VLCFA Synthase Cysteine Residue Cysteine Residue VLCFA Synthase->Cysteine Residue Contains Other Elongase Enzymes Other Elongase Enzymes Chloroacetamide Chloroacetamide Chloroacetamide->VLCFA Synthase Binds to Chloroacetamide->Cysteine Residue Covalently bonds to Inactivated Enzyme Inactivated Enzyme Cysteine Residue->Inactivated Enzyme Leads to

Caption: Proposed covalent inhibition of VLCFA synthase by chloroacetamides.

Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide: A Step-by-Step Protocol

The following protocol outlines a reliable method for the laboratory-scale synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide, adapted from established procedures for similar N-substituted chloroacetamides.[5][6]

Materials and Reagents
  • N-Ethyl-cyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dry benzene

  • Anhydrous magnesium sulfate

  • Ether

  • Aqueous sodium hydrogen carbonate solution

  • Saturated aqueous sodium chloride solution

  • Ice

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-ethyl-cyclohexylamine (1 equivalent) in dry benzene.

  • Addition of Reagents: Cool the solution in an ice bath. With vigorous stirring, add chloroacetyl chloride (1 equivalent) and triethylamine (1 equivalent) dropwise. The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Progression: Continue stirring the reaction mixture under ice-cooling for one hour, followed by an additional hour at room temperature to ensure the reaction goes to completion.

  • Workup: Pour the reaction mixture into ice-water and extract the aqueous layer with ether.

  • Purification: Wash the combined ether layers sequentially with an aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Characterization: The final product, 2-chloro-N-cyclohexyl-N-ethylacetamide, can be further purified by recrystallization or column chromatography and characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactants N-Ethyl-cyclohexylamine + Chloroacetyl chloride + Triethylamine Reaction Stirring in dry benzene (Ice bath -> Room Temp) Reactants->Reaction Workup Extraction with ether & Washing Reaction->Workup Purification Drying & Concentration Workup->Purification Product 2-chloro-N-cyclohexyl- N-ethylacetamide Purification->Product cluster_0 Greenhouse Bioassay cluster_1 In Vitro Assay Seed Sowing Seed Sowing Herbicide Application Herbicide Application Seed Sowing->Herbicide Application Incubation Incubation Herbicide Application->Incubation Data Collection Data Collection Incubation->Data Collection Enzyme Preparation Enzyme Preparation Assay Setup Assay Setup Enzyme Preparation->Assay Setup Inhibitor Addition Inhibitor Addition Assay Setup->Inhibitor Addition Analysis Analysis Inhibitor Addition->Analysis

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-chloro-N-cyclohexyl-N-ethylacetamide is a versatile bifunctional molecule featuring an electrophilic carbon center alpha to a carbonyl group, making it an excellent substrate for nucleophilic substitution reactions. The displacement of the chlorine atom by a diverse range of nucleophiles allows for the synthesis of a wide array of N-substituted acetamides. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional polymers.[1][2] This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this substrate, detailing the underlying mechanistic principles and offering a robust experimental protocol.

The reactivity of α-chloro amides is significantly influenced by the presence of the adjacent carbonyl group, which activates the carbon-chlorine bond towards nucleophilic attack.[3] The reaction outcome is governed by several factors, including the nature of the nucleophile, the choice of solvent, and the reaction temperature. A thorough understanding of these parameters is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Mechanistic Insights: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions at a saturated carbon atom primarily proceed through two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2).[4][5] The operative pathway for the reaction of 2-chloro-N-cyclohexyl-N-ethylacetamide is dictated by the reaction conditions and the steric and electronic properties of the reactants.

The SN2 Pathway

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (the chloride ion).[6] This backside attack leads to an inversion of stereochemistry if the carbon is a chiral center. The transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently with the cleavage of the bond to the leaving group.[6]

Several factors favor the SN2 pathway for α-chloro amides:

  • Unhindered Substrate: The primary nature of the carbon bearing the chlorine atom in 2-chloro-N-cyclohexyl-N-ethylacetamide presents minimal steric hindrance to the incoming nucleophile.

  • Carbonyl Activation: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[7]

  • Strong Nucleophiles: The use of strong, unhindered nucleophiles promotes the bimolecular reaction.[8]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[8]

The SN1 Pathway

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate.[4] The first and rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation. The nucleophile then attacks this carbocation in the second, faster step. This pathway is generally favored for tertiary and some secondary alkyl halides due to the stability of the resulting carbocation. While less common for primary α-chloro amides, under certain conditions that promote carbocation formation (e.g., polar protic solvents, weak nucleophiles), an SN1 pathway or a pathway with SN1 character cannot be entirely ruled out.[9] Kinetic studies on similar α-chloroacetanilides have suggested the possibility of a stepwise mechanism under specific conditions.[10]

For the purposes of this protocol, conditions favoring the SN2 mechanism will be employed to ensure a controlled and efficient reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a generalized procedure for the reaction of 2-chloro-N-cyclohexyl-N-ethylacetamide with a generic amine nucleophile. The specific quantities and reaction parameters may need to be optimized for different nucleophiles.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-N-cyclohexyl-N-ethylacetamide≥98%[11]Store in a dry place at 2-8°C.[11]
Amine NucleophileReagentVariousEnsure purity and dryness.
Potassium Carbonate (K₂CO₃)AnhydrousVariousActs as a base to neutralize the HCl byproduct.
Acetonitrile (CH₃CN)AnhydrousVariousReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFor aqueous wash.
Brine (Saturated NaCl Solution)For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent.
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesFor reaction monitoring.
Safety Precautions
  • 2-chloro-N-cyclohexyl-N-ethylacetamide: This compound is classified as a hazardous material.[11] It may be harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[12]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-N-cyclohexyl-N-ethylacetamide (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and the amine nucleophile (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

Purification

The crude product can be purified by column chromatography on silica gel.[15] The appropriate eluent system should be determined by TLC analysis. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.[15]

Characterization

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for Nucleophilic Substitution cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Substrate, Base, Nucleophile) solvent 2. Add Anhydrous Acetonitrile setup->solvent react 3. Stir at RT or Reflux (Monitor by TLC) solvent->react cool_filter 4. Cool and Filter react->cool_filter Reaction Complete extract 5. Aqueous Extraction (Ethyl Acetate) cool_filter->extract wash 6. Wash Organic Layer (NaHCO3, Brine) extract->wash dry_conc 7. Dry and Concentrate wash->dry_conc purify 8. Column Chromatography dry_conc->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: Workflow for the nucleophilic substitution reaction.

Troubleshooting

ProblemPossible CauseSolution
Reaction is slow or incomplete Insufficient heatingIncrease the reaction temperature or prolong the reaction time.
Low nucleophilicity of the amineConsider using a stronger base or a more polar aprotic solvent to enhance nucleophilicity.
Impure or wet reagents/solventEnsure all reagents and solvents are pure and anhydrous.
Formation of multiple products Side reactions (e.g., elimination)Lower the reaction temperature. Use a non-nucleophilic base if elimination is a significant issue.
Di-substitution (if the nucleophile has multiple reactive sites)Use a protecting group strategy for the nucleophile.
Difficulty in product purification Product and starting material have similar polarityOptimize the eluent system for column chromatography, potentially using a gradient elution.[15]
Product is highly polarConsider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography.[15]

Conclusion

The nucleophilic substitution reaction on 2-chloro-N-cyclohexyl-N-ethylacetamide is a robust and versatile method for the synthesis of a diverse library of N-substituted acetamides. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively control the reaction to achieve high yields of the desired products. The protocol and insights provided herein serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of N-Substituted Acetamide Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • PubChem. (n.d.). N-cyclohexyl-N-ethyl-2-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hindered ester formation by SN2 azidation of N-acetoxy-N-alkoxyamides and N-alkoxy-N-chloroamides—novel application of HERON rearrangements. Retrieved from [Link]

  • Reddit. (2021). what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • PubMed. (2021). Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both?. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-cyclohexyl-1-phenylethyl)acetamide. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PubMed. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-cyclohexyl-. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for SN2 Reactions of 1-Chlorobutan-2-one with Amine Nucleophiles.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). SN2 reactions at amide nitrogen - Theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link]

  • NIH. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

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Application Note & Protocol: Synthesis of 2,4-Diaminothiazole Derivatives via Hantzsch Condensation of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold of immense importance in medicinal chemistry and drug discovery. Its presence in a wide range of biologically active compounds, from natural products like Vitamin B1 to blockbuster pharmaceuticals, underscores its value as a pharmacophore. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.

A cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, first reported in 1887.[1][2] This robust and versatile cyclocondensation reaction typically involves an α-halocarbonyl compound and a thioamide.[1] This application note details a specific application of the Hantzsch synthesis, utilizing a substituted α-chloroacetamide, 2-chloro-N-cyclohexyl-N-ethylacetamide , as the α-halocarbonyl precursor. The reaction with thiourea provides a direct and efficient route to novel 2,4-diaminothiazole derivatives, a class of compounds with demonstrated therapeutic potential, particularly in the development of treatments for diseases like human African trypanosomiasis.[3] This protocol provides a detailed, step-by-step methodology, explains the underlying chemical principles, and offers practical insights for successful synthesis and characterization.

Reaction Mechanism: The Hantzsch Pathway

The synthesis proceeds via the classic Hantzsch mechanism, which can be understood in three primary stages. The use of an α-chloroacetamide instead of an α-chloroketone results in the formation of a 4-aminothiazole derivative, highlighting the versatility of this reaction.

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 2-chloro-N-cyclohexyl-N-ethylacetamide. This displaces the chloride ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The next crucial step involves an intramolecular nucleophilic attack. A nitrogen atom of the isothiouronium intermediate attacks the carbonyl carbon of the acetamide moiety. This step forms the five-membered heterocyclic ring characteristic of the thiazole core.

  • Dehydration & Aromatization: The cyclic intermediate readily undergoes dehydration (loss of a water molecule). This elimination step is energetically favorable as it results in the formation of a stable, aromatic thiazole ring system, which is the primary driving force for the reaction's completion.[2]

Caption: Hantzsch thiazole synthesis mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of N-cyclohexyl-N-ethyl-2-aminothiazol-4-amine from 2-chloro-N-cyclohexyl-N-ethylacetamide and thiourea.

Materials & Equipment
  • Reagents:

    • 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS 2567-61-5)

    • Thiourea (CAS 62-56-6)

    • Ethanol (95% or absolute)

    • Sodium Carbonate (Na₂CO₃)

    • Deionized Water

    • TLC plates (Silica gel 60 F₂₅₄)

    • Mobile Phase for TLC (e.g., Ethyl Acetate/Hexane mixture)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filtration flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-chloro-N-cyclohexyl-N-ethylacetamide (e.g., 2.04 g, 10 mmol) and thiourea (0.84 g, 11 mmol, 1.1 equivalents).

    • Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the chloroacetamide starting material.

  • Solvent Addition: Add 30 mL of ethanol to the flask. Add a magnetic stir bar.

  • Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction is typically complete within 2-4 hours.[4][5]

    • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The initial product formed is an HCl salt, which may be soluble in the ethanol.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium carbonate solution while stirring. This neutralizes the hydrochoride salt, causing the free base product to precipitate out of the solution, often as a light-colored solid.[6]

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any remaining sodium carbonate and other inorganic impurities.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry or dry it in a desiccator under vacuum to a constant weight.

Purification & Characterization

For most applications, the filtered product is of sufficient purity. However, for rigorous analytical or biological testing, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Melting Point: Determine the melting range of the dried product. A sharp melting point is indicative of high purity.

    • FT-IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretching (amine), C=N stretching (thiazole ring), and C-N stretching.

    • ¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. The spectrum should be consistent with the target N-cyclohexyl-N-ethyl-2-aminothiazol-4-amine structure.[6]

    • Mass Spectrometry: Determine the molecular weight of the compound to confirm the molecular formula.[7][8]

Workflow and Data Presentation

Workflow A 1. Combine Reactants (Chloroacetamide & Thiourea) in Ethanol B 2. Heat to Reflux (2-4 hours) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool to Room Temp. C->D Complete E 5. Precipitate in Na₂CO₃ (aq) D->E F 6. Isolate by Filtration E->F G 7. Wash with Water F->G H 8. Dry Product G->H I 9. Characterize (MP, NMR, IR, MS) H->I

Caption: General experimental workflow diagram.

Table 1: Reaction Parameters & Expected Data

ParameterValue / Expected ResultRationale
Starting Material 2-chloro-N-cyclohexyl-N-ethylacetamideα-halocarbonyl component
Reagent ThioureaThioamide component
Molar Ratio 1 : 1.1Slight excess of thiourea ensures full conversion.
Solvent EthanolGood solubility for reactants; appropriate boiling point.
Temperature ~78°C (Reflux)Provides activation energy for cyclization.
Reaction Time 2-4 hoursTypical duration for Hantzsch synthesis.
Workup Precipitation with 5% Na₂CO₃Neutralizes HCl salt to precipitate the free base.
Expected Yield 75-90%Hantzsch synthesis is generally high-yielding.[2]
Appearance Off-white to light brown solidTypical for aminothiazole derivatives.[6]
¹H NMR (DMSO-d₆) Characteristic peaks for cyclohexyl, ethyl, thiazole-H, and NH₂ protons.Confirms structure.[9]
Mass Spec (ESI+) Expected m/z for [M+H]⁺Confirms molecular weight.

Troubleshooting & Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Product is soluble in workup solution.1. Extend reflux time and monitor by TLC. 2. Verify purity of chloroacetamide and thiourea. 3. Cool the neutralization mixture in an ice bath to decrease solubility.
Product Fails to Precipitate 1. Incomplete neutralization (solution still acidic). 2. Product is highly soluble.1. Check pH and add more Na₂CO₃ solution if necessary. 2. Reduce the volume of the solvent by rotary evaporation before pouring into the base solution.
Oily or Gummy Product Presence of impurities or residual solvent.Triturate the product with a non-polar solvent like hexanes to induce solidification. If that fails, attempt purification by column chromatography.
Broad Melting Point Product is impure.Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloro-N-cyclohexyl-N-ethylacetamide: α-chloroacetamides are alkylating agents and should be handled with care. They can be irritants to the skin, eyes, and respiratory tract.[10][11] Avoid inhalation of dust or vapors and prevent skin contact.

  • Thiourea: Harmful if swallowed. It is a suspected carcinogen and may damage an unborn child.[12][13] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14][15]

  • Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea. Retrieved from [Link]

  • Abbs Fen Reji, T. F., & Rajasekharan, K. N. (2010). Synthesis of 2-[2,4-diaminothiazol-5-oyl]benzothiazoles. Journal of Heterocyclic Chemistry, 47(4).
  • (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

  • ACS Publications. (2023, June 21).
  • Nexchem Ltd. (2022, October 17). SAFETY DATA SHEET - Thiourea. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

  • Laboratorium Discounter. (2023, February 22). Thiourea 99+%. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]

  • MDPI. (n.d.).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-substituted-thiazol-2-chloroacetamide compounds (4a-m);....
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.).
  • PMC - NIH. (n.d.).
  • Fisher Scientific. (2024, March 30).
  • Sigma-Aldrich. (2024, September 8).
  • ResearchGate. (2025, August 6).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PMC - NIH. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-(4-acetamidophenyl)thiazole - Optional[1H NMR] - Spectrum.
  • Al-Mustansiriyah Journal of Science. (2016).
  • ResearchGate. (n.d.). A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea.
  • NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

Sources

Application Notes & Protocols: A Guide to the Experimental Setup for Reactions of 2-Chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Versatility of 2-Chloro-N-cyclohexyl-N-ethylacetamide

2-Chloro-N-cyclohexyl-N-ethylacetamide is a tertiary amide featuring a reactive chloroacetyl group. This seemingly simple molecule is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the N-cyclohexyl-N-ethylacetamido moiety onto a wide range of molecular scaffolds.

This guide provides an in-depth exploration of the experimental setup for reactions involving 2-chloro-N-cyclohexyl-N-ethylacetamide. It is designed for researchers, scientists, and professionals in drug development who seek not just a set of instructions, but a deeper understanding of the principles governing these reactions. We will delve into the synthesis of this key reagent, its characteristic reactions, and detailed protocols, all while emphasizing the rationale behind each experimental choice to ensure reproducible and reliable results.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 2-chloro-N-cyclohexyl-N-ethylacetamide is paramount for its safe handling and successful application in synthesis.

PropertyValueSource
CAS Number 2567-61-5[1]
Molecular Formula C₁₀H₁₈ClNO[1]
Molecular Weight 203.71 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Storage Sealed in dry, 2-8°C[1]

Safety Profile:

2-Chloro-N-cyclohexyl-N-ethylacetamide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Harmful)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H314: Causes severe skin burns and eye damage[1]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P363: Wash contaminated clothing before reuse.[1]

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Expert Insight: The reactivity of the chloroacetyl group necessitates careful handling to avoid inadvertent reactions with moisture or nucleophilic laboratory contaminants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of 2-Chloro-N-cyclohexyl-N-ethylacetamide

The most direct and common method for synthesizing 2-chloro-N-cyclohexyl-N-ethylacetamide is the acylation of N-ethylcyclohexylamine with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Principle and Causality

The synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of the secondary amine, N-ethylcyclohexylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of the chloride leaving group, facilitated by the reformation of the carbonyl double bond, yields the desired amide. The use of a tertiary amine base, such as triethylamine, is crucial. It scavenges the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Visualizing the Synthesis Workflow

cluster_reagents Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification reagent1 N-Ethylcyclohexylamine setup Dissolve N-Ethylcyclohexylamine in Dry Benzene reagent1->setup reagent2 Chloroacetyl Chloride addition Add Chloroacetyl Chloride & Triethylamine Dropwise (Ice-Cooling) reagent2->addition reagent3 Triethylamine (Base) reagent3->addition reagent4 Dry Benzene (Solvent) reagent4->setup setup->addition stir Stir at Room Temperature addition->stir filtration Filter Triethylamine Hydrochloride stir->filtration wash Wash Filtrate with Water, Dilute HCl, and NaHCO3 Solution filtration->wash dry Dry with Anhydrous MgSO4 wash->dry evaporation Evaporate Solvent dry->evaporation distillation Vacuum Distillation evaporation->distillation product 2-Chloro-N-cyclohexyl-N-ethylacetamide distillation->product

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of similar chloroacetamide compounds.[3]

Materials and Equipment:

  • N-Ethylcyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dry benzene (or another suitable inert solvent like dichloromethane)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-ethylcyclohexylamine (1.0 eq) in dry benzene.

  • Reagent Addition: Cool the solution in an ice bath. In the dropping funnel, combine chloroacetyl chloride (1.0 eq) and triethylamine (1.1 eq). Add this mixture dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature below 10°C.

    • Expert Rationale: The dropwise addition under cooling is critical to control the exothermic reaction and prevent the formation of side products. The slight excess of triethylamine ensures complete neutralization of HCl.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours or until TLC analysis indicates the consumption of the starting amine.

  • Workup: a. Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. b. Transfer the filtrate to a separatory funnel and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Causality: The acidic wash removes any remaining triethylamine, while the basic wash removes any unreacted chloroacetyl chloride (by hydrolysis) and acidic impurities. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-chloro-N-cyclohexyl-N-ethylacetamide.

Key Reactions: Nucleophilic Substitution

The primary utility of 2-chloro-N-cyclohexyl-N-ethylacetamide lies in its reactivity as an electrophile in S(_N)2 reactions. The chlorine atom is a good leaving group, and the adjacent carbonyl group enhances the electrophilicity of the α-carbon.

General Reaction Mechanism

A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This reaction is highly versatile and can be employed with a wide array of nucleophiles.

Visualizing the Nucleophilic Substitution Workflow

cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_workup Product Isolation reagent1 2-Chloro-N-cyclohexyl-N-ethylacetamide setup Combine Reactants in Solvent reagent1->setup reagent2 Nucleophile (e.g., R-NH2, R-SH, R-OH) reagent2->setup reagent3 Base (e.g., K2CO3, NaH) reagent3->setup reagent4 Solvent (e.g., DMF, Acetonitrile) reagent4->setup heating Heat to Appropriate Temperature (e.g., 60-100 °C) setup->heating monitoring Monitor by TLC or LC-MS heating->monitoring quench Quench Reaction (e.g., with Water) monitoring->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purification Purify (e.g., Chromatography, Recrystallization) dry->purification product Substituted Product purification->product

Caption: General workflow for nucleophilic substitution reactions.

Protocol for a Representative N-Alkylation Reaction

This protocol describes the reaction of 2-chloro-N-cyclohexyl-N-ethylacetamide with a primary amine to form a more complex secondary amine derivative.

Materials and Equipment:

  • 2-Chloro-N-cyclohexyl-N-ethylacetamide

  • A primary amine (e.g., benzylamine)

  • Potassium carbonate (or another suitable non-nucleophilic base)

  • Dimethylformamide (DMF) or acetonitrile

  • Standard reaction and workup glassware

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Flash chromatography system (optional, for purification)

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq) and 2-chloro-N-cyclohexyl-N-ethylacetamide (1.1 eq).

    • Expert Rationale: The base is necessary to deprotonate the product amine, preventing it from being protonated by any trace acid and ensuring it remains as the free base. DMF is a good polar aprotic solvent for S(_N)2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

  • Reaction Conditions: Heat the mixture to 60-80°C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, looking for the disappearance of the starting materials and the appearance of a new, more polar spot.

  • Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Separate the layers and extract the aqueous layer twice more with ethyl acetate. c. Combine the organic layers and wash with water and brine to remove DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Post-synthesis and reaction, it is crucial to confirm the identity and purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For 2-chloro-N-cyclohexyl-N-ethylacetamide, one would expect to see characteristic signals for the cyclohexyl and ethyl groups, as well as a singlet for the chloromethyl protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier is often suitable.[4]

References

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Acetamide, N-cyclohexyl-. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2-chloro-N-cyclohexyl-N-ethylacetamide, a disubstituted chloroacetamide. Chloroacetamides are a significant class of compounds, often utilized as herbicides in modern agriculture.[1] Their extensive use necessitates robust and reliable analytical methods to ensure product quality, quantify active ingredients, profile impurities, and assess environmental fate. This guide is intended for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for chromatographic and spectroscopic analysis. We delve into the causality behind experimental choices and outline a framework for method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative

2-chloro-N-cyclohexyl-N-ethylacetamide (MW: 203.71 g/mol , Formula: C₁₀H₁₈ClNO) is a tertiary amide featuring a chloroacetyl group, an N-ethyl group, and an N-cyclohexyl group.[2] The structural complexity and potential for isomers, synthetic impurities, and degradation products demand a multi-faceted analytical approach. The objective of any analytical characterization is to confirm the identity, purity, and concentration of the target analyte. This is achieved through a combination of separation science and spectroscopic techniques, where each method provides a unique and complementary piece of structural or quantitative information. The validation of these analytical methods is paramount to demonstrate that they are fit for their intended purpose, a requirement for quality assurance and regulatory acceptance.[3]

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target analyte from a complex matrix, including solvents, impurities, or formulation excipients. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the quantification of many non-volatile or thermally labile herbicides and their impurities. A reversed-phase method is particularly well-suited for 2-chloro-N-cyclohexyl-N-ethylacetamide due to the non-polar nature of its cyclohexyl and ethyl substituents.

Causality of Method Design: The fundamental principle is the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By modulating the strength of the mobile phase (the ratio of organic solvent to water), we can control the retention time of the analyte. Acetonitrile is a common organic modifier providing good peak shape and low viscosity. The addition of an acid like phosphoric or formic acid is crucial; it protonates free silanol groups on the silica-based column packing, preventing peak tailing and ensuring symmetrical peaks. For applications requiring mass spectrometry detection (LC-MS), a volatile acid like formic acid is mandatory.[4][5][6]

Protocol 1: HPLC-UV Assay and Impurity Profiling

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of 2-chloro-N-cyclohexyl-N-ethylacetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a 100 µg/mL stock solution. Prepare a working series of standards by serial dilution.

    • Sample Preparation: Prepare the test sample in the same diluent to achieve a target concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis & Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

    • Quantify the amount of 2-chloro-N-cyclohexyl-N-ethylacetamide in the test sample by interpolating its peak area from the calibration curve.

    • Assess purity by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Diluent (ACN:Water) p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject Sample onto C18 Column p3->h1 h2 Gradient Elution h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte & Assess Purity d2->d3

Caption: HPLC-UV analysis workflow for quantification and purity assessment.

Gas Chromatography (GC)

GC is a powerful alternative, particularly when coupled with a mass spectrometer (GC-MS), for identity confirmation and the analysis of volatile impurities. The technique requires the analyte to be volatile and thermally stable. While some complex amines can exhibit poor peak shape on standard GC columns, modern inert columns often mitigate this issue without requiring derivatization.[7]

Causality of Method Design: Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. A temperature program is used to systematically increase the column temperature, allowing for the elution of compounds with varying boiling points. For general-purpose screening, a low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolving power for a wide range of compounds.

Protocol 2: GC-FID/MS for Identity and Volatile Impurity Analysis

  • Instrumentation:

    • GC system with a split/splitless inlet, temperature-programmable oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio) for concentrations >100 µg/mL; Splitless for trace analysis.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Detector Temperature (FID): 300 °C.

    • MS Transfer Line Temp: 280 °C.

    • MS Ion Source Temp: 230 °C.

    • MS Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare standards and samples in a volatile solvent such as ethyl acetate or dichloromethane at a concentration range of 10-200 µg/mL.

  • Analysis:

    • Identity Confirmation (GC-MS): Compare the retention time and the acquired mass spectrum of the sample peak with that of a known reference standard. The mass spectrum should show the correct molecular ion and a characteristic fragmentation pattern.

    • Purity (GC-FID): The FID provides a response proportional to the mass of carbon. Purity can be estimated using the area percent method, assuming all components have a similar response factor.

Spectroscopic Characterization

Spectroscopic methods provide definitive structural information and are essential for unequivocal identification, especially for new chemical entities or reference standard characterization.

Mass Spectrometry (MS)

When coupled with a chromatographic inlet, MS is the gold standard for identification. It provides molecular weight information and structural clues from fragmentation patterns.

Data Interpretation Insights: For 2-chloro-N-cyclohexyl-N-ethylacetamide (C₁₀H₁₈ClNO), the monoisotopic mass is 203.11 Da. The key diagnostic feature in its mass spectrum is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the molecular ion region will exhibit two peaks: the molecular ion (M⁺) at m/z 203 and an M+2 peak at m/z 205 with roughly one-third the intensity. Electron Ionization (EI) used in GC-MS will likely produce characteristic fragments from the loss of the chlorine atom, the ethyl group, or cleavage of the cyclohexyl ring.

LCMSMS_Workflow cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry lc1 HPLC Eluent ms1 Ion Source (ESI) lc1->ms1 Introduction ms2 Quadrupole 1 (Q1) Precursor Ion Selection ms1->ms2 ms3 Collision Cell (Q2) Fragmentation ms2->ms3 ms4 Quadrupole 3 (Q3) Product Ion Scan ms3->ms4 ms5 Detector ms4->ms5 output Mass Spectrum ms5->output

Caption: Conceptual workflow for LC-MS/MS structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.[8] Both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework of the molecule.

Causality of Signal Assignment: The chemical shift of a nucleus in an NMR spectrum is determined by its local electronic environment. Electronegative atoms, such as chlorine and the amide oxygen/nitrogen, deshield nearby nuclei, causing them to resonate at a higher frequency (further downfield). Spin-spin coupling between adjacent non-equivalent protons provides connectivity information.

Protocol 3: NMR Structure Elucidation

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Data & Interpretation:

    • ¹H NMR (400 MHz, CDCl₃): Based on similar structures[9], the following signals are anticipated:

      • δ ~4.0-4.2 ppm (s, 2H): Protons of the chloromethyl group (-CH₂ -Cl). A singlet is expected as there are no adjacent protons.

      • δ ~3.2-3.5 ppm (q, 2H): Methylene protons of the N-ethyl group (-N-CH₂ -CH₃). It will be a quartet due to coupling with the adjacent methyl group.

      • δ ~1.0-1.2 ppm (t, 3H): Methyl protons of the N-ethyl group (-N-CH₂-CH₃ ). It will be a triplet due to coupling with the adjacent methylene group.

      • δ ~1.1-1.9 ppm (m, 11H): A series of complex, overlapping multiplets corresponding to the 11 protons on the N-cyclohexyl ring.

    • ¹³C NMR (100 MHz, CDCl₃):

      • δ ~165-170 ppm: Amide carbonyl carbon (C =O).

      • δ ~50-60 ppm: Cyclohexyl carbon attached to nitrogen (C H-N).

      • δ ~40-45 ppm: Chloromethyl carbon (-C H₂Cl).[10]

      • δ ~40-45 ppm: N-ethyl methylene carbon (-N-C H₂CH₃).

      • δ ~25-35 ppm: Other cyclohexyl carbons.

      • δ ~12-15 ppm: N-ethyl methyl carbon (-N-CH₂C H₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Data Interpretation Insights: The IR spectrum provides a molecular fingerprint. For 2-chloro-N-cyclohexyl-N-ethylacetamide, the most prominent and diagnostic absorption will be the strong amide C=O stretch. The absence of an N-H band (typically ~3300 cm⁻¹) confirms it is a tertiary amide.

  • ~2850-2950 cm⁻¹: C-H stretching vibrations from the ethyl and cyclohexyl groups.

  • ~1650 cm⁻¹: Strong C=O stretching (Amide I band). This is a highly characteristic peak for amides.[10][11]

  • ~1450 cm⁻¹: C-H bending vibrations.

  • ~750 cm⁻¹: C-Cl stretching vibration.[10]

Analytical Method Validation

Once an analytical method is developed, it must be validated to prove its suitability for the intended purpose.[12] The validation process involves a series of experiments that challenge the method's performance.

Table 1: Key Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[3]Peak purity analysis (e.g., DAD) or MS confirmation. No interference at the analyte's retention time.
Linearity & Range The ability to produce results directly proportional to the analyte concentration over a defined range.[13]Correlation coefficient (r²) > 0.99. The range should typically span 80-120% of the target concentration.
Accuracy (Trueness) The closeness of the measured value to the true value, often expressed as percent recovery.[13]Mean recovery within 98-102% for drug product assay.[3] For pesticide residues, 70-120% is often acceptable.[14]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]Signal-to-noise ratio > 10; demonstrate acceptable precision and accuracy at this concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature, flow rate) are slightly varied.

Protocol 4: High-Level Validation Protocol for HPLC Method

  • Specificity: Analyze blank diluent, a placebo (if applicable), and a spiked sample to demonstrate no interfering peaks at the retention time of the analyte. Perform peak purity analysis using a DAD.

  • Linearity: Prepare at least five standard concentrations across the desired range (e.g., 80% to 120% of the nominal concentration). Perform a linear regression analysis of peak area versus concentration.

  • Accuracy: Perform a spike-recovery experiment. Add known amounts of the analyte to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage of analyte recovered.

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard preparation.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • LOQ/LOD: Determine the concentrations that yield signal-to-noise ratios of approximately 10:1 (for LOQ) and 3:1 (for LOD). Confirm the LOQ by demonstrating acceptable precision and accuracy at that level.

Conclusion

The comprehensive characterization of 2-chloro-N-cyclohexyl-N-ethylacetamide requires an integrated approach utilizing both chromatographic and spectroscopic techniques. HPLC provides a robust platform for quantification and purity assessment, while GC-MS offers complementary information on volatile components and identity. Unambiguous structural confirmation is achieved through a combination of MS, for molecular weight and fragmentation data, and NMR, for detailed mapping of the molecular framework. All developed methods must be rigorously validated to ensure the generation of reliable and trustworthy data, which is critical for quality control, regulatory submission, and scientific research.

References

  • Rozenberg, M., Loewenschuss, A., & Nielsen, C. (1976). Infrared spectra in the vNH region and structures of associated species of acetamide. Journal of Molecular Structure, 35(2), 233-242.
  • SIELC Technologies. (n.d.). Separation of Chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Chloro-N-ethylacetamide. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Database. Retrieved from [Link]

  • Ribeiro, C., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Food Sciences, 5(1), 1070.
  • NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Lončarić, M., et al. (2022).
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-ethylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. International Journal of Pharmaceutical Research & Allied Sciences, 2(1), 1-6.
  • European Commission. (2010). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANCO/10684/2009.
  • Stanković, N., et al. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. SAR and QSAR in Environmental Research, 35(1), 1-22.
  • Chu, W., et al. (2013). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. Environmental Science & Technology, 47(24), 14316-14324.
  • Joll, C. A., et al. (2012). Determination of halonitromethanes and haloacetamides: an evaluation of sample preservation and analyte stability in drinking water.
  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Gavrilović, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 283-294.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-cyclohexylacetamide. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Ding, X., et al. (2021). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. Environmental Science: Water Research & Technology, 7(11), 2092-2101.
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  • ResearchGate. (n.d.). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Retrieved from [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-cyclohexyl-N-ethylacetamide is a chemical intermediate with applications in various fields of chemical synthesis. The purity of this compound is critical for the successful synthesis of subsequent products and for ensuring the safety and efficacy of final formulations in pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] This application note provides a detailed protocol for the determination of the purity of 2-chloro-N-cyclohexyl-N-ethylacetamide using a stability-indicating reversed-phase HPLC (RP-HPLC) method.

The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact the quality, safety, and efficacy of drug products.[3][4] Regulatory agencies, therefore, have stringent requirements for the identification and control of impurities. This method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7]

Principle of the Method

This method utilizes reversed-phase chromatography, a technique where the stationary phase is nonpolar and the mobile phase is polar.[8][9] In RP-HPLC, hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, while more hydrophilic molecules are eluted earlier.[10] The separation of 2-chloro-N-cyclohexyl-N-ethylacetamide from its potential impurities is achieved based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. A C18 column is employed as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the effective separation of the analyte from related substances. Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

Materials and Reagents

  • Reference Standard: 2-chloro-N-cyclohexyl-N-ethylacetamide (Purity ≥ 98%)

  • Samples: Batches of 2-chloro-N-cyclohexyl-N-ethylacetamide for purity analysis.

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

  • Chemicals for Forced Degradation (Optional):

    • Hydrochloric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 20 minutes

Experimental Protocol

Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Mix 600 mL of acetonitrile with 400 mL of HPLC grade water.

  • Degas the mixture using a suitable method (e.g., sonication or vacuum filtration) before use.

1.2. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh about 10 mg of 2-chloro-N-cyclohexyl-N-ethylacetamide reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

1.3. Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh about 10 mg of the 2-chloro-N-cyclohexyl-N-ethylacetamide sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

Calculation of Purity

The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Formula:

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to ICH guidelines.[2][5] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4][11] This involves subjecting the sample to various stress conditions to generate potential degradation products and ensuring that these are well-separated from the main peak.[12][13]

  • Acidic Hydrolysis: Reflux the sample solution with 0.1 M HCl.

  • Alkaline Hydrolysis: Reflux the sample solution with 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

The stressed samples are then analyzed by the proposed HPLC method to check for any co-eluting peaks with the main analyte.

Linearity

The linearity of the method is established by analyzing a series of solutions of the reference standard at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.

Accuracy

Accuracy is determined by recovery studies. A known amount of the reference standard is spiked into a sample of known concentration, and the recovery of the added standard is calculated.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple analyses of the same sample on the same day, while intermediate precision is determined by analyzing the sample on different days by different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[5]

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature, and observing the effect on the results.

Workflow Diagram

HPLC_Purity_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Equilibrate HPLC System C->D Inject into HPLC E Inject Sample/Standard D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peak Areas G->H Acquire Data I Calculate Purity H->I J Generate Report I->J

Caption: Workflow for the HPLC purity analysis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Potential Impurities

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide typically involves the reaction of N-ethyl-cyclohexylamine with chloroacetyl chloride.[14] Potential impurities may arise from starting materials, by-products of the reaction, or degradation products.

Possible Synthesis-Related Impurities:

  • N-ethyl-cyclohexylamine (unreacted starting material)

  • Chloroacetyl chloride (unreacted starting material)

  • By-products from side reactions

Potential Degradation Products:

  • Hydrolysis of the chloroacetamide group.

A thorough understanding of the synthetic route and the stability of the molecule is crucial for identifying and controlling these impurities.

Conclusion

This application note provides a comprehensive and robust HPLC method for the purity determination of 2-chloro-N-cyclohexyl-N-ethylacetamide. The described protocol, when properly validated, is suitable for quality control and routine analysis in research and drug development settings. The method's specificity, demonstrated through forced degradation studies, ensures that the purity assessment is accurate and reliable, even in the presence of potential degradation products.

References

  • Forced degradation and impurity profiling. (n.d.). Elsevier.
  • Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Impurities and Forced Degradation Studies: A Review. (2016).
  • Steps for HPLC Method Valid
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.).
  • Reverse Phase HPLC: Benefits, Applic
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.
  • Reversed-Phase Chromatography Overview. (n.d.).
  • Reversed-phase chrom
  • HPLC: Principle, Parts, Types, Uses, Diagram. (2024). Microbe Notes.
  • Reversed-Phase High-Performance Liquid Chromatography. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. (n.d.). PrepChem.com.

Sources

Application Notes & Protocols: A Guide to the Development of Novel Herbicides from Chloroacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chloroacetamide class of herbicides represents one of the most significant and widely utilized tools in modern agriculture for the pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn, soybean, and cotton.[1][2] Their continued importance is a testament to their efficacy and broad-spectrum activity. The primary mode of action for these compounds is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a fundamental process for plant growth and development.[1][3] This document provides a comprehensive guide for researchers and drug development professionals on the systematic approach to discovering and developing novel, efficacious herbicides based on the chloroacetamide scaffold. We will delve into the mechanistic underpinnings, rational design and synthesis, and a robust screening cascade, providing both the theoretical basis and practical, field-proven protocols.

Section 1: The Molecular Target: Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

1.1 Biological Significance of VLCFAs in Plants Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more. In plants, they are crucial precursors for a variety of essential compounds, including cuticular waxes, suberin, and sphingolipids.[1] These molecules are integral to forming protective barriers against environmental stress (like drought), preventing water loss, and ensuring the stability of cell membranes and pollen grains.[4] Consequently, the disruption of VLCFA synthesis leads to catastrophic failures in early seedling development, particularly in shoot growth, ultimately preventing weed emergence.[5][6]

1.2 Mechanism of Action: Inhibition of VLCFA Elongase VLCFA synthesis occurs in the endoplasmic reticulum via a multi-enzyme complex known as the VLCFA elongase. This complex sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The rate-limiting and primary condensation step is catalyzed by 3-ketoacyl-CoA synthase (KCS), also referred to as VLCFA synthase.[1][5][7]

Chloroacetamide herbicides act as potent and specific inhibitors of this KCS enzyme.[3][7] The herbicidal activity stems from the electrophilic nature of the chloroacetyl group. It is understood that these herbicides form a covalent bond with a critical cysteine residue within the active site of the KCS enzyme.[5][6][8] This irreversible alkylation inactivates the enzyme, halting the entire VLCFA elongation pathway and leading to the observed herbicidal effects.[3][8]

cluster_0 Mechanism of Chloroacetamide Herbicides Chloroacetamide Chloroacetamide Herbicide KCS VLCFA Elongase (KCS Enzyme) Chloroacetamide->KCS Targets Cysteine Active Site Cysteine Chloroacetamide->Cysteine Covalently Binds & Inactivates KCS->Cysteine Contains VLCFA_Pathway VLCFA Biosynthesis KCS->VLCFA_Pathway Catalyzes Cysteine->VLCFA_Pathway Inhibition Plant_Death Inhibition of Seedling Growth & Plant Death VLCFA_Pathway->Plant_Death Essential For

Caption: Mechanism of Chloroacetamide Herbicide Action.

Section 2: Design and Synthesis of Novel Chloroacetamide Scaffolds

2.1 Structure-Activity Relationships (SAR) The general structure of a chloroacetamide herbicide consists of a chloroacetylated secondary amine, often attached to an aromatic or heterocyclic ring system. The herbicidal efficacy is not merely dependent on the alkylating reactivity of the chloroacetyl group but is strictly related to the overall molecular structure, which influences uptake, translocation, and interaction with the target site.[9]

Key areas for modification include:

  • The N-Aryl/Alkyl Substituent: The nature of the groups on the aniline ring (in N-aryl derivatives) or the alkyl chains significantly impacts lipophilicity and steric hindrance, which in turn affects binding affinity and herbicidal activity.[10]

  • The N-Alkyl/Alkoxymethyl Substituent: The second substituent on the nitrogen atom is crucial for potency. For instance, the methoxymethyl group in acetochlor is a key feature.[1] Subtle changes here can dramatically influence reactivity and the reaction mechanism.[11][12]

2.2 Protocol: General Synthesis of N-Aryl-2-chloroacetamide Derivatives This protocol details a standard laboratory procedure for the synthesis of novel chloroacetamide candidates via the chloroacetylation of a substituted aniline. This method is foundational and can be adapted for a wide range of starting materials.[13][14]

cluster_1 Synthetic Workflow Start Substituted Amine (R-NH₂) Reaction Acylation Reaction (0°C to RT) Start->Reaction Reagent Chloroacetyl Chloride (ClCOCH₂Cl) Reagent->Reaction Base Base (e.g., K₂CO₃) Solvent (e.g., DCM) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product Novel Chloroacetamide Derivative Purify->Product

Caption: General workflow for chloroacetamide synthesis.

Materials:

  • Substituted primary or secondary amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous base (e.g., Potassium Carbonate, K₂CO₃) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Ice bath

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent side reactions.

  • Addition of Reagent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the cooled suspension over 15-30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching & Workup: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. This removes unreacted base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by either recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-substituted-2-chloroacetamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis.

Section 3: A Hierarchical Screening Cascade for Herbicidal Activity

A tiered screening approach is essential for efficiently identifying promising lead compounds from a library of newly synthesized derivatives. The process moves from high-throughput, simple assays to more complex and resource-intensive whole-plant trials.

cluster_2 Herbicide Screening Cascade Library Synthesized Compound Library Primary Primary Screen: In Vitro Bioassay (e.g., Algal Lawn, Seed Germination) Library->Primary Inactive1 Inactive Compounds Primary->Inactive1 Secondary Secondary Screen: Whole Plant Greenhouse Assay (Pre-emergence) Primary->Secondary Active 'Hits' Inactive2 Low Efficacy/ Crop Injury Secondary->Inactive2 Advanced Advanced Trials: Dose-Response, Weed Spectrum, Crop Selectivity Secondary->Advanced Promising 'Leads' Lead Lead Candidate Advanced->Lead

Caption: A tiered approach for herbicide discovery.

3.1 Protocol: Primary Screening - Algal Lawn Bioassay This rapid and inexpensive bioassay uses the unicellular green alga Chlamydomonas reinhardtii to detect general phytotoxicity.[15] It is an excellent high-throughput method for initial screening.

Materials:

  • Chlamydomonas reinhardtii liquid culture

  • TAP (Tris-Acetate-Phosphate) agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO, acetone) at a known concentration (e.g., 1 mg/mL)

  • Positive control (e.g., commercial acetochlor) and negative control (solvent only)

Step-by-Step Procedure:

  • Prepare Algal Lawn: Pipette 100-200 µL of dense liquid algal culture onto the surface of a TAP agar plate. Spread evenly using a sterile spreader to create a uniform lawn. Allow the surface to dry briefly in a laminar flow hood.

  • Apply Compounds: Using sterile forceps, place a filter paper disc onto the center of the dried algal lawn.

  • Spotting: Carefully pipette a small, fixed volume (e.g., 5-10 µL) of each test compound solution, positive control, and negative control onto separate, labeled discs.

  • Incubation: Incubate the plates under constant light at room temperature (23-25 °C) for 2-4 days.

  • Evaluation: Measure the diameter of the clear "zone of inhibition" around each disc where algal growth has been prevented. A larger zone indicates higher phytotoxic activity.[15]

3.2 Protocol: Secondary Screening - Greenhouse Whole Plant Assay (Pre-emergence) Compounds that show significant activity in the primary screen are advanced to whole-plant assays to evaluate their efficacy on target weeds under more realistic conditions.[16]

Materials:

  • Seeds of a representative grass weed (e.g., Lolium rigidum - rigid ryegrass) and a small-seeded broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed).

  • Pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix.

  • Laboratory spray chamber calibrated to deliver a consistent volume.

  • Test compounds formulated for spraying (e.g., dissolved in acetone/water with a surfactant).

Step-by-Step Procedure:

  • Planting: Fill pots with soil and sow a predetermined number of seeds (e.g., 10-15) of each weed species on the soil surface. Cover lightly with a thin layer of soil (approx. 0.5-1.0 cm).

  • Application: Place the pots in the laboratory spray chamber. Apply the formulated test compounds at one or two fixed rates (e.g., 500 and 1000 g a.i./ha). Include an untreated control and a commercial standard for comparison.

  • Growth Conditions: Transfer the treated pots to a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and lighting (16-hour photoperiod). Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14 and 21 days, evaluate the herbicidal efficacy. This is typically done by:

    • Visual Injury Rating: Score the plant injury on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: Harvest all the emerged plant material from each pot, dry it in an oven at 60°C for 48 hours, and weigh the dry biomass. Calculate the percent reduction in biomass compared to the untreated control.

  • Data Analysis: Use the collected data to calculate the effective concentration required to achieve 50% growth reduction (GR₅₀).

3.3 Data Presentation Summarize the results from the greenhouse screen in a clear, tabular format to facilitate comparison between compounds.

Compound IDApplication Rate (g/ha)Visual Injury (%) - L. rigidum (21 DAT)Biomass Reduction (%) - L. rigidum (21 DAT)Visual Injury (%) - A. retroflexus (21 DAT)Biomass Reduction (%) - A. retroflexus (21 DAT)
Untreated 00000
Acetochlor 100095989094
Cmpd-001 100085907580
Cmpd-002 100020251518
Cmpd-003 100090928891

DAT: Days After Treatment

Section 4: Confirming the Mechanism of Action

For lead compounds, it is crucial to confirm that their herbicidal activity is due to the intended mechanism: inhibition of VLCFA elongase. This can be achieved through a biochemical assay using isolated plant microsomes.[3]

4.1 Protocol: In Vitro VLCFA Elongase Inhibition Assay This protocol is adapted from methodologies developed for studying chloroacetamide action in leek seedlings.[3]

Materials:

  • Etiolated seedlings of a suitable plant (e.g., Leek, Allium porrum L.)

  • Extraction buffer, assay buffer

  • Radiolabeled [¹⁴C]malonyl-CoA

  • Acyl-CoA primers (e.g., C18:1-CoA, C20:0-CoA)

  • Test compounds

  • Scintillation counter and vials

Step-by-Step Procedure:

  • Microsome Isolation: Homogenize etiolated leek seedlings in a cold extraction buffer. Centrifuge the homogenate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the microsomal pellet in the assay buffer.

  • Enzyme Assay: Set up reaction tubes containing the microsomal preparation, assay buffer, an acyl-CoA primer, and the test compound at various concentrations.

  • Initiate Reaction: Start the enzymatic reaction by adding [¹⁴C]malonyl-CoA.

  • Incubation: Incubate the reactions at an optimal temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction & Saponification: Terminate the reaction by adding a strong base (e.g., KOH). Saponify the lipids by heating.

  • Extraction: Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).

  • Quantification: Evaporate the solvent, add scintillation fluid to the extracted fatty acids, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity in samples treated with the test compounds to the control (no inhibitor). Calculate the concentration of the compound required to inhibit 50% of the VLCFA elongase activity (I₅₀). Potent inhibitors will have I₅₀ values in the nanomolar range.[3]

Section 5: Considerations for Herbicide Resistance

The evolution of herbicide resistance in weed populations is a major challenge. Resistance to chloroacetamides can occur, though it is less common than for other herbicide classes. The primary mechanism is typically non-target-site resistance (NTSR), involving enhanced metabolic detoxification of the herbicide, often through conjugation with glutathione, catalyzed by glutathione S-transferase (GST) enzymes.[17][18]

When developing novel chloroacetamides, it is imperative to:

  • Test against resistant biotypes: Screen promising lead compounds against weed populations known to be resistant to existing chloroacetamide herbicides.

  • Investigate metabolic stability: Assess the susceptibility of novel compounds to metabolism by GSTs. Compounds that are poorer substrates for these enzymes may be more effective against resistant populations and have a lower propensity to select for resistance.

By integrating these considerations early in the development process, researchers can design more durable and effective next-generation herbicides.

References

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  • PubMed. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Retrieved January 22, 2026, from [Link]

  • Cambridge University Press & Assessment. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Retrieved January 22, 2026, from [Link]

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  • Arkivoc. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Retrieved January 22, 2026, from [Link]

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  • Google Patents. (n.d.). CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
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  • ResearchGate. (2024). (PDF) Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved January 22, 2026, from [Link]

  • Cambridge Core. (1995). Chloroacetamide Resistance in Rigid Ryegrass (Lolium rigidum). Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 22, 2026, from [Link]

  • PMC. (2008). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7 | Request PDF. Retrieved January 22, 2026, from [Link]

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  • Scholars@Duke. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides.. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases | Request PDF. Retrieved January 22, 2026, from [Link]

  • PubMed. (2011). Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. Retrieved January 22, 2026, from [Link]

  • PMC. (n.d.). Mechanisms of evolved herbicide resistance. Retrieved January 22, 2026, from [Link]

  • Government of Canada Publications. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved January 22, 2026, from [Link]

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  • Pesticide Environmental Stewardship. (n.d.). Mechanisms of Herbicide Resistance. Retrieved January 22, 2026, from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved January 22, 2026, from [Link]

  • PMC. (n.d.). Tackling functional redundancy of Arabidopsis fatty acid elongase complexes. Retrieved January 22, 2026, from [Link]

  • Semantic Scholar. (1997). Biological Activity of Two Stereoisomers of the N-Thienyl Chloroacetamide Herbicide Dimethenamid. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Retrieved January 22, 2026, from [Link]

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Application Notes and Protocols for Screening 2-chloro-N-cyclohexyl-N-ethylacetamide Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This escalating crisis necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Chloroacetamide derivatives have emerged as a promising class of compounds with demonstrated biological activity.[3][4][5] Specifically, derivatives of 2-chloro-N-cyclohexyl-N-ethylacetamide are of significant interest due to their structural novelty and potential for potent fungicidal or fungistatic effects.

This guide provides a comprehensive framework for the systematic screening of 2-chloro-N-cyclohexyl-N-ethylacetamide derivatives to identify and characterize their antifungal properties. As a senior application scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible screening cascade.

Scientific Rationale and Putative Mechanism of Action

While the precise mechanism of action for 2-chloro-N-cyclohexyl-N-ethylacetamide derivatives is yet to be fully elucidated, insights can be drawn from related chloroacetamide compounds. Chloroacetamide herbicides, for instance, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cellular membranes.[6] This disruption of membrane integrity and function can lead to cell death.[6] Other studies on fungicidal chloroacetamides suggest that they may act by binding to ergosterol on the fungal plasma membrane or inhibiting DNA synthesis.[7][8]

The screening strategy outlined below is therefore designed to not only determine the antifungal potency of the derivatives but also to provide preliminary insights into their potential mechanisms of action.

Experimental Workflow for Antifungal Screening

The screening process is designed as a hierarchical cascade, beginning with a broad primary screen to identify active compounds, followed by more detailed secondary assays to characterize their potency and spectrum of activity.

Antifungal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Preliminary Mechanism of Action Studies Primary_Screen Primary Screen: Broth Microdilution Assay (Single High Concentration) Identify_Hits Identify 'Hit' Compounds (>50% Growth Inhibition) Primary_Screen->Identify_Hits Dose_Response Dose-Response & MIC Determination Identify_Hits->Dose_Response MFC_Assay Minimum Fungicidal Concentration (MFC) Assay Dose_Response->MFC_Assay Spectrum_Analysis Spectrum of Activity Analysis (Panel of Fungal Pathogens) Dose_Response->Spectrum_Analysis Ergosterol_Binding Ergosterol Binding Assay Spectrum_Analysis->Ergosterol_Binding Cell_Wall_Damage Sorbitol Protection Assay (Cell Wall Integrity) Spectrum_Analysis->Cell_Wall_Damage Putative_MoA cluster_0 Compound Action cluster_1 Potential Fungal Targets Compound 2-chloro-N-cyclohexyl- N-ethylacetamide Derivative Ergosterol Ergosterol Binding (Membrane Integrity) Compound->Ergosterol Test via Ergosterol Binding Assay VLCFA VLCFA Synthesis (Membrane Formation) Compound->VLCFA Hypothesized from related compounds DNA_Synth DNA Synthesis (Replication) Compound->DNA_Synth Test via DNA Synthesis Assay

Figure 2: Potential mechanisms of action for chloroacetamide derivatives.

Protocol 4: Ergosterol Binding Assay

Rationale: A common mechanism for antifungal drugs is binding to ergosterol, a key component of the fungal cell membrane. This assay determines if the test compound's activity is reduced in the presence of exogenous ergosterol.

Procedure:

  • Perform the MIC assay as described in Protocol 2.

  • In parallel, perform the same MIC assay but with the addition of exogenous ergosterol (400 µg/mL) to the RPMI 1640 medium.

  • Compare the MIC values in the presence and absence of ergosterol.

Interpretation: A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound may be binding to ergosterol. [3]

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the initial screening and characterization of 2-chloro-N-cyclohexyl-N-ethylacetamide derivatives for antifungal activity. The data generated from these protocols will enable researchers to identify promising lead compounds, understand their potency and spectrum of activity, and gain preliminary insights into their mechanism of action. Compounds that demonstrate potent fungicidal activity and a favorable preliminary safety profile would be strong candidates for further preclinical development, including in vivo efficacy studies and more detailed mechanistic elucidation. The standardization of these screening methods, based on guidelines from organizations like CLSI and EUCAST, is crucial for ensuring the reproducibility and comparability of data across different studies and laboratories. [9][10][11]

References

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. [Link]

  • Journal of Fungi. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

  • ResearchGate. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • ResearchGate. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • National Institutes of Health. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [Link]

  • PubMed. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]

  • ResearchGate. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. [Link]

  • Cambridge University Press & Assessment. (n.d.). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. [Link]

  • Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • ResearchGate. (2025). (PDF) In vitro antifungal susceptibility testing. [Link]

  • National Institutes of Health. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. [Link]

  • Regulations.gov. (2024). Clinical and Laboratory Standards Institute|www.clsi.org P. [Link]

  • SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]

  • Bentham Science. (2024). Design, Synthesis and Evaluation of Antifungal Activity of Pyrazoleacetamide Derivatives. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]

  • PubMed. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]

  • ResearchGate. (2025). (PDF) EUCAST breakpoints for antifungals. [Link]

  • Scilit. (n.d.). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

  • SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs for antifungal agents. [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]

  • ACS Publications. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. [Link]

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Application Notes and Protocols: In Vitro Cytotoxicity of 2-Chloro-N-Cyclohexyl-N-Ethylacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early Cytotoxicity Profiling

In the landscape of drug discovery and chemical safety assessment, the early identification of cytotoxic liabilities is paramount. The 2-chloro-N-cyclohexyl-N-ethylacetamide scaffold and its analogs represent a class of compounds with potential biological activities.[1] As with any novel chemical entity, a thorough understanding of their interaction with biological systems, specifically their potential to induce cell death, is a critical step in their development pipeline.[2] This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of these analogs, equipping researchers with the tools to generate robust and reliable data.

The chloroacetamide functional group is known to be reactive, potentially acting as an alkylating agent that can interact with cellular nucleophiles such as cysteine residues in proteins.[3] This reactivity underscores the importance of evaluating the cytotoxic potential of new analogs. Studies on other chloroacetamide-containing compounds have indicated various biological effects, including the induction of ferroptotic cell death in some contexts, highlighting the diverse mechanisms by which such compounds can exert toxicity.[4] Furthermore, research on chloroacetamide herbicides has demonstrated their potential to induce cytotoxicity, often linked to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[5][6][7][8]

This document will detail a suite of well-established in vitro cytotoxicity assays, each interrogating different aspects of cellular health. By employing a multi-assay approach, researchers can gain a more holistic understanding of the cytotoxic profile of their compounds, distinguishing between different mechanisms of cell death such as necrosis and apoptosis. The assays covered include those that measure metabolic activity (MTT, Resazurin), membrane integrity (LDH release), lysosomal function (Neutral Red Uptake), and apoptosis induction (Caspase-3/7 activity).

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can definitively capture the complexity of cytotoxicity. A strategic combination of assays provides a more complete picture of a compound's effects on cell health. This guide focuses on a selection of robust and widely adopted methods.

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"MetabolicActivity" -> "MTT"; "MetabolicActivity" -> "Resazurin"; "MembraneIntegrity" -> "LDH"; "LysosomalHealth" -> "NRU"; "Apoptosis" -> "Caspase";

G

Core Protocols

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-chloro-N-cyclohexyl-N-ethylacetamide analogs in culture medium. It is advisable to perform a broad range of concentrations initially to determine the working range.

    • Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO concentration matched to the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 10 µL of the MTT stock solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[12] During this time, purple formazan crystals will form in viable cells.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Resazurin (alamarBlue®) Assay: A Fluorescent Alternative for Viability

The resazurin assay, commercially known as alamarBlue®, also measures metabolic activity.[13][14] The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[14][15] This assay is less toxic to cells than MTT, allowing for kinetic monitoring of cytotoxicity.[15]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Resazurin Addition:

    • Prepare the resazurin working solution according to the manufacturer's instructions (often a 10% v/v addition to the culture medium).[14]

    • Add the appropriate volume of the resazurin solution directly to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[16] The incubation time can be optimized based on the cell type and density.

  • Fluorescence or Absorbance Measurement:

    • Measure fluorescence with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.[15]

    • Alternatively, absorbance can be measured at 570 nm.[15]

LDH Release Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[18][19]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[17]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

    • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[17]

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[22][23] Changes in the cell surface or lysosomal membrane lead to a decreased uptake of the dye, which can be quantified.[22]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Neutral Red Incubation:

    • Prepare a working solution of Neutral Red in culture medium (e.g., 50 µg/mL).

    • Remove the treatment medium and add the Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[24]

  • Dye Extraction:

    • Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.[24]

    • Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[24]

    • Agitate the plate for 10-15 minutes on a shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.[23]

Caspase-3/7 Assay: Detecting Apoptosis

Caspases are a family of proteases that play a key role in apoptosis.[25] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[26] This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.[27][28]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Reagent Addition:

    • Equilibrate the plate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This is typically a single-step addition that includes the substrate and cell lysis agents.[27]

    • Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (usually 30 minutes to 1 hour), protected from light.

  • Signal Measurement:

    • For fluorescent assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~499/521 nm for green fluorescent products).[29]

    • For luminescent assays, measure the luminescence using a plate reader.

Data Analysis and Interpretation

For each assay, the raw data (absorbance, fluorescence, or luminescence) should be processed as follows:

  • Background Subtraction: Subtract the average value of the blank wells (medium only) from all other wells.

  • Normalization: Express the results as a percentage of the vehicle-treated control cells. For cytotoxicity assays like LDH release, results are often expressed as a percentage of the maximum lysis control.

  • Dose-Response Curves and IC50 Calculation: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Example Data Presentation:

CompoundAssayIC50 (µM)
Analog AMTT15.2 ± 1.8
Analog ALDH Release> 100
Analog ACaspase-3/712.5 ± 2.1
Analog BMTT78.9 ± 5.6
Analog BLDH Release> 100
Analog BCaspase-3/785.3 ± 7.4
Positive Control (e.g., Doxorubicin)MTT0.5 ± 0.1
Positive Control (e.g., Doxorubicin)Caspase-3/70.4 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Causality and Self-Validation

Conclusion

The systematic application of these in vitro cytotoxicity assays provides a robust framework for characterizing the cytotoxic potential of 2-chloro-N-cyclohexyl-N-ethylacetamide analogs. By carefully selecting cell lines relevant to the intended application and employing a multi-parametric approach, researchers can generate high-quality, reproducible data. This information is crucial for making informed decisions in the drug discovery and development process, ensuring that only compounds with acceptable safety profiles advance to further stages of investigation.

References

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Miranda, S. R., & Meyer, S. A. (2007). Cytotoxicity of chloroacetanilide herbicide alachlor in HepG2 cells independent of CYP3A4 and CYP3A7. Food and Chemical Toxicology, 45(5), 871-877.
  • Tip Biosystems. (n.d.). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 27.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 336.
  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Al-Issa, S. A. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(30), 26569-26577.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 2, 33-41.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Groll, M., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 15(11), e18118.
  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Lawley, P. D., & Brookes, P. (1965). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal, 95(1), 193-207.
  • Zhang, Y., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(15), 7957-7970.
  • Kestell, P., et al. (1985). Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides. Journal of Medicinal Chemistry, 28(4), 451-454.
  • PubChem. (n.d.). 2-chloro-N-ethylacetamide. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during this specific chloroacetylation. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis.

Q1: What is the primary reaction mechanism for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide?

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the secondary amine, N-cyclohexyl-N-ethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[1][2] This reaction, particularly when performed in a biphasic system or with an added base to neutralize the acid, is often referred to as a Schotten-Baumann reaction.[3][4]

Q2: My reaction yield is significantly lower than expected. What are the most likely causes?

Low yield is a frequent issue that can often be traced back to a few key factors:

  • Moisture Contamination: Chloroacetyl chloride is extremely reactive and will readily hydrolyze upon contact with water to form chloroacetic acid.[5][6] This not only consumes your acylating agent but also complicates purification. The use of anhydrous solvents and oven-dried glassware under an inert atmosphere (N₂ or Ar) is critical.[6]

  • Insufficient Base: The reaction generates HCl. Without a sufficient amount of base (at least one stoichiometric equivalent), the HCl will protonate the starting N-cyclohexyl-N-ethylamine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the chloroacetyl chloride, thus stalling the reaction and reducing the yield.[3]

  • Inadequate Temperature Control: While the reaction needs to proceed to completion, excessive heat can promote side reactions, leading to the formation of complex impurity profiles and potentially polymeric materials.[6] Conversely, if the temperature is too low, the reaction may be sluggish and incomplete. A common strategy is to add the reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to room temperature.[7]

Q3: I'm observing a significant amount of unreacted N-cyclohexyl-N-ethylamine in my crude product. How can I improve conversion?

Incomplete conversion is typically linked to the deactivation of one of the starting materials.

  • Check Your Stoichiometry: Ensure you are using at least a 1:1 molar ratio of chloroacetyl chloride to the amine. Often, a slight excess of the acylating agent (e.g., 1.05 to 1.1 equivalents) is used to drive the reaction to completion.

  • Base Equivalents: As mentioned in Q2, ensure you have at least one equivalent of a suitable base. If using a tertiary amine base like triethylamine (TEA), ensure it is dry and of high purity.

  • Reagent Addition Order: A widely adopted and effective method is the slow, dropwise addition of the amine to a stirred solution of the chloroacetyl chloride.[8] This maintains a low concentration of the amine, preventing potential side reactions while ensuring it reacts as it is added.

Q4: My final product is a sticky oil or gum instead of the expected solid. What's causing this and how can I purify it?

The formation of a non-crystalline oil suggests the presence of impurities that are inhibiting crystallization.

  • Common Impurities: The most likely culprits are dimeric side products (see Part 2, Issue 1), residual solvent, or chloroacetic acid from hydrolysis.

  • Troubleshooting Steps:

    • Thorough Work-up: First, ensure your aqueous work-up was effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like chloroacetic acid.[8][9]

    • Solvent Removal: Ensure all solvents are completely removed under high vacuum.

    • Purification: If impurities persist, column chromatography on silica gel is the most effective method for separating the desired product from closely related side products. A solvent system such as ethyl acetate in hexanes is a good starting point.

    • Inducing Crystallization: After purification, you can attempt to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent (in which it is sparingly soluble at room temperature, like hexane or diisopropyl ether) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.

Part 2: Troubleshooting Guide: Specific Side Reactions & Impurities

This section details the formation, prevention, and remediation of specific, identifiable side products.

Issue 1: Formation of Dimeric Impurity via N-Alkylation

A common and often overlooked side reaction is the further reaction of the product with the starting amine.

  • Plausible Cause: The product, 2-chloro-N-cyclohexyl-N-ethylacetamide, contains a reactive C-Cl bond. The starting material, N-cyclohexyl-N-ethylamine, is a potent nucleophile and can displace the chloride from the product in an S_N2 reaction. This leads to the formation of a dimeric impurity, N-cyclohexyl-N-ethyl-2-(cyclohexyl(ethyl)amino)acetamide.

  • Mechanism: This is a classic example of amine alkylation, which can be difficult to control because the product amine is often as nucleophilic, or more so, than the starting amine.[10]

  • Prevention & Mitigation:

    • Temperature Control: Keep the reaction temperature low (0-15 °C) during the addition of reagents to minimize the rate of this secondary reaction.[7]

    • Controlled Addition: Slowly add the amine to the solution of chloroacetyl chloride. This ensures that the concentration of the nucleophilic amine is always low, favoring its reaction with the more electrophilic chloroacetyl chloride over the less reactive product.

    • Stoichiometry: Using a slight excess of chloroacetyl chloride can help ensure all the amine is consumed before it has a chance to react with the product.

  • Purification Strategy: This dimeric impurity is significantly more polar and has a higher molecular weight than the desired product. It can be effectively removed using silica gel column chromatography.

Issue 2: Hydrolysis and the Formation of Chloroacetic Acid

The high reactivity of chloroacetyl chloride makes it highly susceptible to hydrolysis.

  • Plausible Cause: Trace amounts of water in the reaction vessel, solvents, or reagents will rapidly react with chloroacetyl chloride to produce chloroacetic acid and HCl gas.[5][11]

  • Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride, leading to the formation of chloroacetic acid.[12] This side reaction consumes the acylating agent and the base, reducing the overall yield.

  • Prevention & Mitigation:

    • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use.

    • Dry Solvents: Use a freshly distilled or commercially available anhydrous solvent. Solvents like dichloromethane or acetonitrile are commonly used.[8][13]

    • Inert Atmosphere: Conducting the reaction under a blanket of an inert gas like nitrogen or argon will prevent atmospheric moisture from entering the reaction.

  • Purification Strategy: Chloroacetic acid is acidic and can be easily removed during the work-up. A wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be partitioned into the aqueous layer.[9]

Side Product Plausible Cause Prevention Strategy Removal Method
Dimeric Amine AdductReaction of product with starting amineLow temperature, slow addition of amineColumn Chromatography
Chloroacetic AcidHydrolysis of chloroacetyl chlorideAnhydrous conditions, inert atmosphereAqueous wash with NaHCO₃
N-cyclohexyl-N-ethylamine HCl SaltInsufficient baseUse ≥1 equivalent of baseNot applicable (prevents reaction)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic route alongside the two most critical side reactions discussed.

SynthesisPathways Amine N-Cyclohexyl-N-ethylamine Product 2-Chloro-N-cyclohexyl- N-ethylacetamide Amine->Product + Chloroacetyl Chloride (Base, Anhydrous Solvent) Dimer Dimeric Impurity Amine->Dimer CAC Chloroacetyl Chloride Hydrolysis Chloroacetic Acid CAC->Hydrolysis + H₂O H2O Water (contaminant) Product->Dimer + Starting Amine (Excess) or High Temp.

Caption: Main and side reaction pathways in the synthesis.

Part 4: Recommended Experimental Protocol

This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[7]

Materials & Reagents:

  • N-cyclohexyl-N-ethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: In the main flask, dissolve chloroacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Dissolve N-cyclohexyl-N-ethylamine (1.0 eq) in a separate portion of anhydrous DCM and load it into the dropping funnel.

  • Reaction: Add the amine solution dropwise to the stirred, cooled solution of chloroacetyl chloride and TEA over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up:

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by silica gel column chromatography if significant impurities are present.

Safety Note: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator.[11] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • PubChem. Chloroacetyl chloride. National Institutes of Health. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • PrepChem. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • Wikipedia. Chloroacetyl chloride. [Link]

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). [Link]

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Technical Support Center: Purification of 2-Chloro-N-cyclohexyl-N-ethylacetamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-N-cyclohexyl-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful chromatographic purification of this compound. My objective is to move beyond simple instructions and explain the causality behind each experimental choice, empowering you to troubleshoot and optimize your separations effectively.

Section 1: Compound Profile & Pre-Chromatography Considerations

This section addresses foundational knowledge about the target compound and its typical environment post-synthesis, which is critical for designing a robust purification strategy.

Q: What are the key physicochemical properties of 2-chloro-N-cyclohexyl-N-ethylacetamide that influence its purification?

A: Understanding the properties of your target molecule is the first step in developing any purification method. 2-chloro-N-cyclohexyl-N-ethylacetamide is a moderately polar compound, which dictates our choice of stationary and mobile phases.

PropertyValueImplication for Chromatography
Molecular Formula C₁₀H₁₈ClNO[1]-
Molecular Weight 203.71 g/mol [1]-
Physical Form Liquid[2]Allows for easy sample preparation and loading.
LogP (calculated) 2.4064[1]Indicates moderate lipophilicity. The compound will have a good affinity for standard silica gel and will elute with moderately polar solvent systems (e.g., hexane/ethyl acetate mixtures).
TPSA (Topological Polar Surface Area) 20.31 Ų[1]The amide group provides a site for polar interactions (hydrogen bond accepting) with the silanol groups of the silica gel stationary phase.

Q: I've just completed the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. What are the likely impurities I need to separate?

A: A typical synthesis involves the acylation of N-ethylcyclohexylamine with chloroacetyl chloride in the presence of a base like triethylamine.[3] Consequently, your crude product likely contains several impurities with distinct properties that we can exploit for separation.

ImpurityChemical NatureTypical Elution Behavior on Silica Gel
N-ethylcyclohexylamine Basic (Starting Material)Highly Polar/Basic: Prone to strong interaction with acidic silica gel, causing significant tailing or irreversible binding. Often remains near the baseline on a TLC plate.
Triethylamine Basic (Catalyst/Base)Highly Polar/Basic: Similar to the starting amine, it will stick to the silica gel.
Triethylamine Hydrochloride SaltIonic: Insoluble in common organic eluents; typically removed during an aqueous workup before chromatography.
Chloroacetic Acid Acidic (from hydrolysis of chloroacetyl chloride)Highly Polar/Acidic: Will also interact strongly with silica gel and may cause tailing of the product.
Reaction Solvents Varies (e.g., Benzene, Ether, Acetonitrile)[3][4]Non-polar to Polar: Usually removed under reduced pressure before chromatography, but residual amounts will elute very quickly (in the solvent front).

Q: What specific safety precautions must I take when handling 2-chloro-N-cyclohexyl-N-ethylacetamide and the solvents?

A: Safety is paramount. 2-chloro-N-cyclohexyl-N-ethylacetamide is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][5] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] The solvents used for chromatography, such as hexanes and ethyl acetate, are flammable and should be handled with care, away from ignition sources.

Section 2: Method Development - The Critical TLC Stage

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing and optimizing your column chromatography method. Do not proceed to the column without a well-defined TLC result.

Q: Why is running a TLC essential before every column purification?

A: TLC is a microcosm of your column. It allows you to:

  • Assess Purity: Quickly visualize the number of components in your crude mixture.

  • Select a Solvent System: Test various mobile phases to find one that provides adequate separation between your target compound and its impurities.

  • Predict Elution Order: Determine which compounds are more polar (lower Rf) and less polar (higher Rf).

  • Identify Potential Problems: Issues like streaking on a TLC plate forewarn of problems like compound degradation or strong interactions on the column.

Q: How do I select an appropriate starting solvent system for TLC analysis?

A: The goal is to find a solvent or solvent mixture that moves your target compound to a retention factor (Rf) of 0.25-0.35 . This Rf value typically provides the best resolution in column chromatography.[8]

  • Start Simple: Begin with a 4:1 mixture of a non-polar solvent (Hexane/Heptane) and a moderately polar solvent (Ethyl Acetate).

  • Adjust Polarity:

    • If Rf is too low (<0.2): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 2:1 or 1:1 Hexane:EtOAc).

    • If Rf is too high (>0.5): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move to 9:1 Hexane:EtOAc).

  • Alternative Solvents: If a simple two-component system doesn't provide separation between your product and an impurity, you may need to change the selectivity by swapping one of the solvents (e.g., substitute Dichloromethane or Diethyl Ether for Ethyl Acetate).[9]

Q: My product spot is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?

A: Streaking is a classic sign of an undesirable strong interaction between your compound and the stationary phase, which is common for basic or acidic compounds on silica gel. In this case, the basic nitrogen of the unreacted N-ethylcyclohexylamine starting material is a likely cause of tailing for all nearby spots.[10]

The Solution: Add a small amount of a competitive base to your mobile phase.

  • Recommendation: Add 0.5-1% triethylamine (TEA) to your chosen eluent system (e.g., 4:1 Hexane:EtOAc + 1% TEA).[11]

  • Mechanism: The TEA will preferentially bind to the acidic silanol groups on the silica surface, preventing your amine-containing compounds from sticking and allowing them to travel up the plate as tight, symmetrical spots.

Section 3: Detailed Protocols for Column Chromatography

Once you have an optimized solvent system from your TLC analysis, you are ready to proceed with the preparative column.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis & Solvent Selection Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Combine 6. Combine Pure Fractions & Evaporate Analysis->Combine Pure 7. Isolate Pure Product Combine->Pure

Caption: Workflow for Column Chromatography Purification.

Experimental Protocol: Isocratic Elution

Isocratic elution uses a single, unchanging solvent composition throughout the purification. It is best suited when the impurities have Rfs that are close, but not dramatically different from, the product.[12]

1. Column Preparation:

  • Select a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel mass to crude sample mass).
  • Secure the column vertically to a stand. Add a small plug of cotton or glass wool, followed by a thin layer (~1 cm) of sand.
  • Prepare a slurry of silica gel in your chosen mobile phase (e.g., 9:1 Hexane:EtOAc).
  • Pour the slurry into the column, gently tapping the side to ensure even packing. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. [13]
  • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[14]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
  • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your dry-loaded sample.[13]
  • Carefully add the powdered sample to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column.
  • Apply gentle air pressure to the top of the column to start the flow. Maintain a steady flow rate.
  • Collect fractions in an ordered array of test tubes. The size of the fractions should be approximately one-quarter of the column volume.
  • Continuously monitor the elution process.

4. Analysis:

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain your pure product.
  • Combine the fractions that contain only the pure product.
  • Remove the solvent under reduced pressure to yield the purified 2-chloro-N-cyclohexyl-N-ethylacetamide.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.

G cluster_solutions Potential Causes & Solutions start Problem p1 Product Not Eluting (Rf ≈ 0) start->p1 p2 Poor Separation (Mixed Fractions) start->p2 p3 Product in Solvent Front (Rf ≈ 1) start->p3 s1 Cause: Eluent not polar enough Solution: Increase polarity of mobile phase (e.g., more EtOAc). p1->s1 s2 Cause: Wrong solvent selectivity Solution: Change solvent system (e.g., try DCM/MeOH). p2->s2 s3 Cause: Column overloaded Solution: Use less sample or a larger column. p2->s3 s4 Cause: Poor column packing Solution: Repack column, ensuring no air bubbles or cracks. p2->s4 s5 Cause: Eluent is too polar Solution: Decrease polarity of mobile phase (e.g., more Hexane). p3->s5

Caption: Decision tree for troubleshooting common chromatography issues.

Q: Problem: My compound is not eluting from the column. I've collected many fractions, but my product is still at the top. A: Cause: The mobile phase is not polar enough to displace your compound from the silica gel.[8] Solution: Gradually increase the polarity of your eluent. If you are running with 9:1 Hexane:EtOAc, try switching to a more polar mixture like 4:1 or even 2:1. If this is a recurring issue, consider developing a gradient elution method.

Q: Problem: All the components of my mixture eluted together in the first few fractions. A: Cause: The mobile phase is too polar. It is washing everything off the column without giving the components a chance to interact with the stationary phase and separate.[8] Solution: You must use a less polar eluent. If you used 4:1 Hexane:EtOAc, prepare a new, less polar system like 19:1 Hexane:EtOAc and restart the chromatography. This underscores the importance of proper TLC analysis to establish the correct starting polarity.

Q: Problem: The separation is poor, and my fractions are all cross-contaminated. A: This can have several causes:

  • Poor Packing: Air bubbles, cracks, or an uneven silica bed create channels where the sample can travel down without proper separation. The only solution is to repack the column carefully.
  • Overloading: You have loaded too much sample for the amount of silica gel used. This leads to broad bands that overlap. Reduce the sample load or use a larger column.[15]
  • Incorrect Solvent Choice: The chosen solvent system may separate the spots on TLC but may not be optimal for the larger scale of a column. Try a different solvent system that provides a greater ΔRf (difference in Rf values) between your product and the impurities.[8]

Section 5: Frequently Asked Questions (FAQs)

Q: Should I use isocratic or gradient elution for this purification?

A: The choice depends on the nature of the impurities in your crude mixture.[16]

Elution TypeBest For...AdvantagesDisadvantages
Isocratic Separating compounds with similar polarities.[16]Simple to prepare and run; more reproducible.Can cause significant band broadening for later-eluting compounds; may take a long time if impurities have very different polarities.[12][17]
Gradient Separating complex mixtures with a wide range of polarities.[18]Faster overall run times; sharper peaks for later-eluting compounds, leading to better sensitivity and resolution.[19]Requires more complex solvent preparation and a gradient controller (for automated systems); column requires re-equilibration.[16]

Recommendation: For 2-chloro-N-cyclohexyl-N-ethylacetamide, if the main impurities are unreacted starting materials (which are much more polar), a step-gradient is often highly effective. Start with a low-polarity mobile phase (e.g., 19:1 Hexane:EtOAc) to elute your product, then switch to a high-polarity phase (e.g., 1:1 Hexane:EtOAc or adding methanol) to flush the highly polar impurities off the column.[12]

Q: My compound seems to be degrading on the silica gel. What are my options?

A: If you observe new spots appearing on TLC after spotting your crude mixture and letting it sit on the plate for some time, your compound may be unstable on silica.[8] Solutions:

  • Deactivate the Silica: You can use silica gel that has been treated with a base (e.g., by washing with a TEA solution) to reduce its acidity.
  • Change the Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[8] Note that you will need to re-develop your TLC method on the new stationary phase.
  • Work Quickly: Keep the chromatography run as short as possible to minimize the contact time between your compound and the silica gel.

References

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Welch Materials. (2024, January 8). Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclohexyl-N-phenylacetamide. Retrieved from [Link]

  • Phenomenex. (2023, May 25). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Sorbtech. (2024, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Retrieved from [Link]

  • ResearchGate. (2007). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • YouTube. (2024, January 29). What Solvent Is Used In Thin Layer Chromatography? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Chloro-N-ethylacetamide. Retrieved from [Link]

  • YouTube. (2018, September 23). Column chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclopropyl-n-ethylacetamide (C7H12ClNO). Retrieved from [Link]

Sources

Technical Support Center: Managing Steric Hindrance in 2-Chloro-N-cyclohexyl-N-ethylacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-cyclohexyl-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for reactions involving this sterically hindered substrate. As Senior Application Scientists, we understand the unique challenges this molecule presents and have developed this resource to ensure your synthetic success.

Understanding the Core Challenge: Steric Hindrance

2-chloro-N-cyclohexyl-N-ethylacetamide is a valuable synthetic intermediate, but its structure presents a significant challenge: steric hindrance. The bulky cyclohexyl group and the flexible ethyl group attached to the amide nitrogen create a sterically congested environment around the electrophilic carbon of the chloroacetyl group. This molecular "crowding" physically obstructs the approach of nucleophiles, primarily impacting the rate and success of nucleophilic substitution reactions (typically S_N2).[1][2]

The diagram below illustrates the key areas of steric bulk that impede the ideal "backside attack" required for an S_N2 reaction.

StericHindrance cluster_molecule 2-Chloro-N-cyclohexyl-N-ethylacetamide cluster_approach Nucleophile Approach C1 C Cl Cl C1->Cl α-carbon (Electrophilic site) C2 C C1->C2 O O C2->O N N C2->N Ethyl Ethyl Group (CH2CH3) N->Ethyl Cyclohexyl Cyclohexyl Group (C6H11) N->Cyclohexyl Nu Nu: Nu->C1 Backside Attack Path p1 p1->Ethyl Steric Clash p2 p2->Cyclohexyl Steric Clash

Caption: Steric hindrance around the electrophilic α-carbon.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-chloro-N-cyclohexyl-N-ethylacetamide is extremely slow or not working at all. Why?

A1: The primary cause is the significant steric hindrance from the N-cyclohexyl and N-ethyl groups.[1][2] These bulky substituents shield the electrophilic carbon, raising the activation energy for the S_N2 transition state.[1] This slows down the reaction rate dramatically compared to less hindered α-chloroamides. Inefficient reaction conditions, such as the wrong solvent or a weak nucleophile, will exacerbate this problem.

Q2: What are the typical signs of a sterically hindered reaction in my experiment?

A2: You will likely observe one or more of the following:

  • Low Conversion: A significant amount of starting material remains even after prolonged reaction times.

  • Formation of Side Products: If the desired substitution is slow, competing reaction pathways like elimination (if the nucleophile is also a strong base) or decomposition at high temperatures can occur.

  • Requirement for Harsh Conditions: The reaction may only proceed at high temperatures or with a large excess of the nucleophile, which can lead to other issues.

Q3: Does the choice of nucleophile matter more than usual?

A3: Absolutely. For sterically hindered electrophiles, the nucleophile's properties are critical. An ideal nucleophile should be strong but have low steric bulk itself.[3] For example, small anionic nucleophiles (e.g., N3⁻, CN⁻) will generally be more effective than bulky ones (e.g., t-BuO⁻). Furthermore, a nucleophile that is also a strong base can promote undesired elimination side reactions.

Q4: Can changing the solvent help overcome steric hindrance?

A4: Yes, solvent choice is a key optimization parameter. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[3][4] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[5] Protic solvents (water, alcohols) should be avoided as they form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity.[1][5]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to overcoming common experimental hurdles.

Troubleshooting cluster_solutions Optimization Strategies Start Reaction Issue Identified (e.g., Low Yield, Slow Rate) Problem Primary Cause: Steric Hindrance at α-Carbon Start->Problem Conditions Modify Reaction Conditions Problem->Conditions Reagents Change Reagents Problem->Reagents Catalysis Introduce Catalyst Problem->Catalysis Temp Increase Temperature & Reaction Time Conditions->Temp Solvent Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Conditions->Solvent Concentration Increase Nucleophile Concentration Conditions->Concentration Nucleophile Use Smaller, More Potent Nucleophile (e.g., N3-, I-) Reagents->Nucleophile Base Use Non-Nucleophilic Base (if required) Reagents->Base PhaseTransfer Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) Catalysis->PhaseTransfer Additive Use Additives (e.g., NaI to promote halide exchange) Catalysis->Additive

Caption: Decision tree for troubleshooting hindered reactions.

Problem 1: Low to No Conversion

This is the most common issue, directly resulting from the inability of the nucleophile to access the reaction center.

Solutions & Causality:

  • Elevate the Reaction Temperature: Increasing thermal energy provides molecules with the necessary kinetic energy to overcome the high activation barrier imposed by steric repulsion. Monitor for decomposition, as higher temperatures can also promote side reactions.

  • Employ a More Reactive Nucleophile: A stronger nucleophile has a higher intrinsic reactivity, which can help compensate for the steric barrier.[1][3] For example, if an alcohol (ROH) is failing, try using its corresponding alkoxide (RO⁻), which is a much stronger nucleophile.

  • Optimize the Solvent: As detailed in the FAQs, switching from a protic or nonpolar solvent to a polar aprotic solvent like DMF or DMSO can dramatically increase the rate of an S_N2 reaction by enhancing the reactivity of the nucleophile.[3][5]

  • In Situ Halide Exchange (Finkelstein Reaction): The chloride is a moderate leaving group. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ exchange to form the corresponding α-iodoacetamide. The iodide is a much better leaving group, which will significantly accelerate the subsequent substitution by your primary nucleophile.[3]

ParameterRecommendationRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic; enhances nucleophile reactivity.[3][4]
Temperature 50 °C to 120 °C (substrate dependent)Provides energy to overcome the activation barrier.
Additive Sodium Iodide (NaI) (0.1 equiv.)Converts the chloro- compound to the more reactive iodo- analogue.
Nucleophile Anionic and small (e.g., CN⁻, N₃⁻, RS⁻)Stronger and less sterically demanding nucleophiles are more effective.[3]
Problem 2: Formation of Elimination Side Products

If your nucleophile is also a strong base (e.g., alkoxides, certain amines), an E2 elimination reaction can compete with the desired S_N2 substitution, leading to the formation of an enamide byproduct.

Solutions & Causality:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can favor the S_N2 pathway.

  • Choose a Less Basic Nucleophile: Select a nucleophile that is known to be a poor base. For example, azide (N₃⁻) and thiolate (RS⁻) are excellent nucleophiles but relatively weak bases.

  • Use a Non-Nucleophilic Base: If a base is required in the reaction (e.g., to deprotonate a nucleophile or scavenge acid), use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are too bulky to act as nucleophiles themselves but can effectively perform their intended function.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol Nucleophile

This protocol details a typical S_N2 reaction using a potent, non-basic nucleophile.

Materials:

  • 2-chloro-N-cyclohexyl-N-ethylacetamide (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-N-cyclohexyl-N-ethylacetamide and anhydrous DMF (to make a 0.2 M solution).

  • Add potassium carbonate to the solution.

  • Add thiophenol dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by pouring it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for a Hindered Amine Nucleophile (Catalytic Approach)

This protocol is for a more challenging substitution with a secondary amine, using a halide exchange catalyst.

Materials:

  • 2-chloro-N-cyclohexyl-N-ethylacetamide (1.0 equiv.)

  • Pyrrolidine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Sodium Iodide (NaI) (0.1 equiv.)

  • Anhydrous Acetonitrile

Procedure:

  • Combine 2-chloro-N-cyclohexyl-N-ethylacetamide, potassium carbonate, and sodium iodide in a flame-dried flask under an inert atmosphere.

  • Add anhydrous acetonitrile to form a 0.2 M solution.

  • Add pyrrolidine to the suspension.

  • Heat the reaction mixture to reflux (approx. 82 °C).

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

References

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • 7.1b Factors Affecting SN2 Reactions. YouTube. [Link]

  • Factors Affecting SN1 and SN2. Aakash Institute. [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-chloro-N-cyclohexyl-N-ethylacetamide?

The synthesis is a classic nucleophilic acyl substitution. It involves the reaction of N-cyclohexyl-N-ethylamine with chloroacetyl chloride. A tertiary amine base, such as triethylamine, is typically used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[1] The base is crucial for driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Q2: What are the primary categories of impurities I should be aware of in this synthesis?

Impurities in this synthesis can be broadly classified into four main categories:

  • Starting Material-Related: Unreacted N-cyclohexyl-N-ethylamine and chloroacetyl chloride.

  • Side-Reaction Products: Impurities formed from unintended reactions, such as the hydrolysis of chloroacetyl chloride or the formation of dimeric species.

  • Reagent-Related: Residual base (e.g., triethylamine) and its corresponding salt (e.g., triethylamine hydrochloride).

  • Solvent-Related: Residual solvents used in the reaction or workup, such as benzene or ether.[1]

Q3: Why is strict moisture control so critical during this reaction?

Chloroacetyl chloride is a highly reactive acyl chloride that readily hydrolyzes upon contact with water.[2] This reaction consumes the acylating agent and forms chloroacetic acid and HCl. The presence of chloroacetic acid can complicate purification and potentially lead to the formation of salt complexes with the amine base, reducing the overall yield and purity of the desired product. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q4: I've observed a higher molecular weight impurity in my mass spectrometry analysis. What is the likely structure?

A common higher molecular weight impurity is a dimeric species formed by a secondary reaction. The product, 2-chloro-N-cyclohexyl-N-ethylacetamide, contains a reactive α-chloro group. A molecule of the starting amine, N-cyclohexyl-N-ethylamine, can act as a nucleophile and displace this chloride atom. This results in the formation of N-cyclohexyl-N-ethyl-2-((cyclohexyl(ethyl)amino)acetyl)acetamide. This type of "over-alkylation" or self-condensation is a known side reaction pathway for α-halo acetamides.[3]

Visualizing the Synthetic and Impurity Pathways

The following diagram illustrates the main synthetic route and the points at which key impurities can be generated.

Synthesis_Impurities cluster_main Main Synthetic Pathway Amine N-Cyclohexyl-N-ethylamine (Starting Material) Product 2-Chloro-N-cyclohexyl-N-ethylacetamide (Target Product) Amine->Product UnreactedAmine Unreacted Amine (Impurity) Amine->UnreactedAmine Incomplete Reaction Dimer Dimeric Impurity (High MW) Amine->Dimer AcylCl Chloroacetyl Chloride (Starting Material) AcylCl->Product ChloroaceticAcid Chloroacetic Acid (Impurity) AcylCl->ChloroaceticAcid + H₂O (Hydrolysis) Product->Dimer + Unreacted Amine (Nucleophilic Attack) H2O H₂O (Moisture) BaseHCl Triethylamine HCl Salt (Impurity) invis_node->BaseHCl Generated HCl + Base

Caption: Synthetic pathway and major impurity formation routes.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: My final product is contaminated with unreacted N-cyclohexyl-N-ethylamine.
  • Probable Causes:

    • Incorrect Stoichiometry: An excess of the amine starting material was used.

    • Insufficient Acylating Agent: The chloroacetyl chloride may have degraded due to improper storage or reacted with trace moisture in the solvent or glassware.

    • Incomplete Reaction: The reaction time was too short, or the temperature was too low for the reaction to reach completion.

  • Recommended Solutions:

    • Analytical Verification: Confirm the presence of the starting amine using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride relative to the amine to ensure full conversion of the nucleophile.

    • Reaction Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible.

    • Purification: Unreacted amine can often be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).[4] This will protonate the basic amine, forming a water-soluble salt that partitions into the aqueous phase. Be sure to follow with a neutral wash (brine) to remove residual acid.

Problem 2: The reaction yield is low, and my crude product appears oily or gummy.
  • Probable Causes:

    • Moisture Contamination: As discussed, water reacts with chloroacetyl chloride, reducing the amount available for the primary reaction.[2]

    • Incomplete HCl Scavenging: Insufficient base (e.g., triethylamine) leads to the formation of N-cyclohexyl-N-ethylamine hydrochloride salt, which removes the amine from the reaction.

    • Side Reactions: The formation of the dimeric impurity or other side products consumes starting materials and reduces the yield of the desired product.

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents and ensure reagents are fresh and stored properly. Running the reaction under an inert atmosphere is best practice.

    • Base Stoichiometry: Use at least one equivalent of the tertiary amine base for each equivalent of HCl produced. A slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.

    • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the amine and base, preferably at a reduced temperature (e.g., 0-5 °C), to control the exothermic reaction and minimize side product formation.[1]

Problem 3: My purified product has a low pH and poor stability.
  • Probable Causes:

    • Residual HCl or Chloroacetic Acid: The aqueous workup was insufficient to remove all acidic byproducts. Triethylamine hydrochloride can also be acidic.

    • Incomplete Washing: Failure to neutralize after an acid wash can leave trace acid in the organic layer, which can promote degradation over time.

  • Recommended Solutions:

    • Thorough Workup: Perform a systematic aqueous workup. A typical and effective sequence is:

      • Wash with dilute HCl (to remove amine and base).

      • Wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[1] Observe for CO₂ evolution to cease, indicating neutralization is complete.

      • Wash with saturated sodium chloride (brine) solution to remove excess water from the organic layer.

    • Drying: After the washes, thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

    • Final Purification: The final product is often purified by distillation under reduced pressure, which effectively separates it from non-volatile salts and higher boiling point impurities.[1]

Summary of Common Impurities and Control Strategies
Impurity NameProbable CauseRecommended Analytical Method(s)Prevention & Removal Strategy
N-Cyclohexyl-N-ethylamine Incomplete reaction; incorrect stoichiometry.TLC, GC-MS, LC-MSUse slight excess of acyl chloride; monitor reaction; remove with an acidic wash (e.g., 1M HCl).
Chloroacetic Acid Hydrolysis of chloroacetyl chloride by moisture.LC-MS, NMRUse anhydrous conditions; remove with a basic wash (e.g., NaHCO₃ solution).
Triethylamine Hydrochloride Byproduct of HCl scavenging by triethylamine base.NMR (characteristic ethyl signals), Ion ChromatographyRemove with aqueous washes (water, brine).
Dimeric Impurity Reaction of product with starting amine.LC-MS (identifiable by mass), HPLCUse controlled, low-temperature addition of acyl chloride; purification by column chromatography or fractional distillation.
Residual Solvent(s) Incomplete removal after extraction or reaction.GC-MS, ¹H NMREvaporate solvent under reduced pressure; use high vacuum for final drying.
Advanced Analytical and Purification Protocols

For projects requiring high purity, the following detailed protocols are recommended.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Impurity profiling by HPLC is essential for quantifying the purity of the final product and identifying trace contaminants.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The product, being relatively nonpolar, will have a longer retention time than polar impurities like chloroacetic acid or triethylamine hydrochloride. The starting amine will elute earlier than the product but later than the highly polar impurities. The dimeric impurity will have the longest retention time.

Protocol 2: Purification by Fractional Vacuum Distillation

For removing thermally stable impurities with different boiling points, fractional vacuum distillation is highly effective.

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, condenser, and collection flask suitable for vacuum.

  • Vacuum: Connect the apparatus to a vacuum pump capable of reaching the required pressure (e.g., 0.2 mmHg as per literature).[1]

  • Heating: Gently heat the crude product in the distillation flask using an oil bath.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (likely residual solvent).

    • Carefully collect the main fraction at the target boiling point and pressure (e.g., 118-120 °C at 0.2 mmHg for the target product).[1]

    • Leave the high-boiling residue (containing dimeric impurities and salts) in the distillation flask.

This guide provides a foundational framework for addressing common issues in the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. For further assistance or novel challenges, please do not hesitate to contact our technical support team.

References
  • Dr. Norris. (2021).
  • BenchChem. (2025).
  • Organic Letters. (2024).
  • PrepChem. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. PrepChem.com.
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. ChemicalBook.
  • Der Pharma Chemica. (n.d.).
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • ChemicalBook. (2023). Chloroacetyl chloride: applications in synthesis and toxicology. ChemicalBook.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

Technical Support Center: Optimizing Reaction Conditions for Chloroacetamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for optimizing the synthesis of chloroacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of the chloroacetylation reaction, providing practical, field-proven insights to help you troubleshoot common issues and enhance your experimental outcomes. Our focus is on explaining the "why" behind the "how," ensuring a deep and applicable understanding of the chemical processes involved.

Foundational Principles: The Chloroacetylation of Amines

The synthesis of chloroacetamide derivatives, a cornerstone in the development of many pharmaceuticals and bioactive molecules, typically involves the reaction of a primary or secondary amine with chloroacetyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the desired N-substituted chloroacetamide and hydrochloric acid (HCl) as a byproduct.[1][2]

A crucial aspect of this reaction is the management of the HCl byproduct. If left unneutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, the addition of a base or an acid scavenger is almost always necessary.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of chloroacetamide derivatives.

Issue 1: Low or No Yield of the Desired Chloroacetamide Derivative

Question: I am consistently obtaining a low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common frustration that can stem from several factors. Let's break down the potential culprits and solutions:

  • Protonated Amine: As mentioned, the generation of HCl will protonate your starting amine, effectively removing it from the reaction.

    • Solution: The most direct solution is to add a suitable base to your reaction mixture to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[3][4] Typically, a slight excess of the base (1.1-1.5 equivalents) is recommended to ensure complete neutralization.[4] The choice of base can significantly impact the reaction's efficiency. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be a highly effective catalyst for this amidation, leading to high yields in shorter reaction times.[5]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Chloroacetyl Chloride: This reagent is highly reactive and sensitive to moisture.[6][7] Exposure to atmospheric moisture will cause it to hydrolyze to chloroacetic acid, which will not participate in the desired reaction.

      • Solution: Always use freshly distilled or a newly opened bottle of chloroacetyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4]

    • Amine Starting Material: Impurities in your amine can lead to side reactions and lower yields.

      • Solution: Ensure your amine is pure by distillation, recrystallization, or column chromatography before use.

  • Reaction Temperature: The reaction between amines and chloroacetyl chloride is often highly exothermic.[4]

    • Solution: Maintain a low temperature, typically 0-5 °C, during the addition of chloroacetyl chloride.[4][8] This is usually achieved by using an ice-water bath. Add the chloroacetyl chloride dropwise to the cooled solution of the amine to control the reaction rate and prevent a rapid temperature increase.[3]

Issue 2: Formation of a Dark, Tarry Substance Instead of a Crystalline Product

Question: My reaction mixture is turning into a dark, intractable tar. What is causing this and how can I prevent it?

Answer: The formation of a tarry substance is usually an indication of side reactions, such as polymerization or degradation of your starting materials or product.

  • Uncontrolled Exotherm: As discussed, this reaction can be highly exothermic. If the temperature is not controlled, it can lead to uncontrolled side reactions and decomposition.

    • Solution: Strict temperature control is critical. A slow, dropwise addition of chloroacetyl chloride to a well-stirred, cooled solution of the amine is essential.[4]

  • Incorrect Stoichiometry: An excess of the highly reactive chloroacetyl chloride can lead to unwanted side reactions.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine can help ensure the complete consumption of the chloroacetyl chloride.[4]

Issue 3: Difficulty in Purifying the Product

Question: My crude product is difficult to purify. I'm seeing multiple spots on my TLC, and recrystallization is proving ineffective. What are my options?

Answer: Purification challenges often arise from the presence of unreacted starting materials or the formation of side products.

  • Unreacted Starting Materials: Both the starting amine and any remaining chloroacetic acid (from hydrolysis of chloroacetyl chloride) can contaminate your product.

    • Solution: Aqueous Workup: A standard workup procedure can be very effective. Wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine. Subsequently, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts like chloroacetic acid.[4]

  • Side Products: Diacylation of the amine, where two molecules of chloroacetyl chloride react with one molecule of a primary amine, can sometimes occur.

    • Solution: Optimize Reaction Conditions: To minimize diacylation, maintain a 1:1 stoichiometry of the amine and chloroacetyl chloride.[4] Running the reaction at a lower temperature can also help improve selectivity.

  • Recrystallization Issues: The product may "oil out" instead of crystallizing.

    • Solution: Solvent Selection: The choice of recrystallization solvent is crucial. Ethanol or acetonitrile are often good starting points.[4][9] If your product oils out, try a different solvent or a mixture of solvents. If recrystallization fails, column chromatography is a reliable alternative for purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction?

A1: The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[1] This is essential because HCl will protonate the nucleophilic amine, rendering it unreactive and stopping the desired reaction from proceeding.[1]

Q2: Which solvents are most suitable for this reaction?

A2: Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile are commonly used and have been shown to be effective.[4][10] The choice of solvent can sometimes influence the reaction rate and yield.[1]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3][9] By spotting the reaction mixture alongside your starting amine, you can visually track the disappearance of the starting material and the appearance of the product spot. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more detailed reaction monitoring.[9][11]

Q4: Can I perform this reaction in water?

A4: While traditionally carried out in organic solvents, recent studies have shown that N-chloroacetylation can be performed efficiently in aqueous media, such as a phosphate buffer.[12][13] This offers a more environmentally friendly "green" chemistry approach. These methods can be highly chemoselective, favoring N-acylation over O-acylation in molecules containing both amine and hydroxyl groups.[12][13]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-2-chloroacetamide
  • Dissolve the substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a tertiary amine base, such as triethylamine (1.2 eq), to the solution.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.[8]

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.[3]

  • Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired N-aryl-2-chloroacetamide derivative.[3][9]

Data Presentation

Table 1: Effect of Base and Solvent on Chloroacetylation of Aniline

EntryBase (equiv.)SolventReaction TimeYield (%)Reference
1DBU (0.2)THF3-6 h75-95[1][5]
2TEATHF>10 hLow Yield[1]
3DABCOTHF>10 hLow Yield[1]
4Pyridine (1.0)CH₂Cl₂N/AHigh Yield[1]
5Propylene Oxide (2.0)Phosphate Buffer20 minHigh Yield[1][13]

Visualizations

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for chloroacetylation.

Experimental Workflow

Experimental Workflow Start Dissolve Amine and Base in Solvent Cool Cool to 0 °C Start->Cool Add Dropwise Addition of Chloroacetyl Chloride Cool->Add React Stir at Room Temperature Add->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (Acid, Base, Brine) Monitor->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization or Chromatography) Evaporate->Purify End Pure Chloroacetamide Derivative Purify->End

Caption: General workflow for chloroacetamide derivative synthesis.

References

  • Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide deriv
  • Synthetic route of four chloroacetamide derivatives. (n.d.).
  • Synthesis process of chloroacetyl chloride. (n.d.).
  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.).
  • Synthetic route of synthesized chloroacetamide derivatives (1–22). (n.d.).
  • Preparation of 2-chloro-N-phenylacetamide. (n.d.). PrepChem.com.
  • Application Notes and Protocols for the Experimental Chloroacetyl
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research.
  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2 - Arkivoc. (n.d.). Arkivoc.
  • 2-Chloro-N-phenylacetamide synthesis. (n.d.). ChemicalBook.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis Online.
  • Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
  • CHLOROACETYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (n.d.).
  • Process for preparing chloroacetyl chloride. (n.d.).
  • Chloroacetyl chloride. (n.d.). Wikipedia.
  • Reaction of aryl amine with chloroacetyl chloride in the presence of... (n.d.).
  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and... (n.d.).
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (n.d.). Scholars Research Library.
  • LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. (n.d.).
  • Solved Please explain each step in the mechanism the. (2022). Chegg.com.
  • Preparation of chloroacetamide. (n.d.).
  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (n.d.).
  • optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). eScholarship@BC.
  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (n.d.).
  • Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. (2012). ETDEWEB.
  • reaction between acyl chlorides and amines - addition / elimin
  • Chloroacetamide. (2020). Sciencemadness Wiki.
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018).
  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. (n.d.).
  • shows the reaction between aryl amine and chloroacetyl chloride to give... (n.d.).
  • (PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.).
  • chloroacetamide. (n.d.). Organic Syntheses Procedure.
  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (n.d.).
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESİS.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. (2015). PubMed.
  • . (n.d.).

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). Taylor & Francis Online.
  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.).

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Technical Support Center: A Guide to Preventing Hydrolysis of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-cyclohexyl-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound. Hydrolysis can be a significant source of experimental variability and product degradation. Understanding and controlling this process is paramount for generating reliable and reproducible data. This document provides FAQs, troubleshooting guides, and best-practice protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Q1: What is 2-chloro-N-cyclohexyl-N-ethylacetamide and why is its stability critical?

2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5) is a tertiary amide containing a reactive alpha-chloro group.[1][2] Like many chloroacetamide derivatives, it serves as a versatile chemical intermediate and may be investigated for various biological activities, similar to other compounds in its class which are used as herbicides or preservatives.[3][4] The stability of the parent compound is critical because its degradation via hydrolysis alters its chemical structure, leading to a loss of intended function or activity and the potential formation of confounding byproducts. Ensuring stability is fundamental to achieving accurate structure-activity relationships (SAR), reliable analytical quantification, and reproducible experimental outcomes.

Q2: What is hydrolysis and why is this specific compound susceptible to it?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[5] While the amide bond itself is relatively stable, the 2-chloro-N-cyclohexyl-N-ethylacetamide structure has two primary sites susceptible to hydrolysis:

  • The Amide Bond: The bond between the carbonyl carbon and the nitrogen atom can be cleaved under acidic or basic conditions, typically requiring heat.[5][6] This cleavage would yield N-cyclohexyl-N-ethylamine and chloroacetic acid.

  • The Carbon-Chlorine Bond: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. In an aqueous environment, a water molecule or a hydroxide ion can displace the chloride ion in a nucleophilic substitution (SN2) reaction.[7]

Base-catalyzed hydrolysis of chloroacetamides often proceeds through this SN2 pathway, replacing the chloride with a hydroxyl group to form a hydroxy-substituted derivative.[7][8] The presence of both the amide and the alpha-chloro group makes controlling hydrolysis a key experimental challenge.

Q3: What are the primary degradation products from hydrolysis?

Based on established chloroacetamide chemistry, two main degradation products are anticipated:

  • N-cyclohexyl-N-ethyl-2-hydroxyacetamide: Formed via nucleophilic substitution of the chloride atom by a hydroxide ion. This is often the primary pathway in neutral to basic conditions.[7]

  • N-cyclohexyl-N-ethylamine and Chloroacetic Acid: Formed from the cleavage of the amide bond itself. This pathway is more common under strongly acidic or basic conditions, often accelerated by heat.[7][8]

Q4: What are the key factors that influence the rate of hydrolysis?

The rate of hydrolysis is not constant; it is significantly influenced by several environmental factors:

  • pH: This is the most critical factor. The hydrolysis of related chloroacetamide and dichloroacetamide compounds is dramatically accelerated in both strongly acidic and strongly basic solutions.[7][8][9] Maximum stability is typically found in a neutral to slightly acidic pH range.[10][11]

  • Temperature: Reaction rates, including hydrolysis, increase with temperature.[8] Heating a solution of an amide is a common laboratory method to intentionally induce hydrolysis.[6] Conversely, lowering the temperature is a primary strategy for preservation.

  • Solvent Composition: The reaction is dependent on water. While the compound is readily soluble in water, using anhydrous organic co-solvents (like DMSO or ethanol) for stock solutions can prevent hydrolysis by limiting the availability of water.[12]

  • Time: Hydrolysis is a time-dependent process. The longer the compound is exposed to unfavorable conditions (e.g., high pH, elevated temperature), the greater the extent of degradation will be.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that may arise due to compound instability.

Problem: My compound shows significant degradation (>10%) shortly after being dissolved in my aqueous experimental buffer (e.g., pH 8.0). What is happening?

Answer: You are likely observing base-catalyzed hydrolysis. The hydroxide ion (OH⁻) concentration, even at a moderately basic pH of 8.0, is sufficient to initiate nucleophilic attack on the compound. Studies on similar compounds show that the rate of hydrolysis increases significantly as the pH rises above neutral.[8][9]

Root Cause Analysis & Solution:

  • Causality: At pH 8, the hydroxide ion concentration is 10-fold higher than at pH 7. This increases the rate of the SN2 reaction that displaces the chloride ion and may also promote amide bond cleavage.[7]

  • Immediate Action: Prepare fresh solutions for each experiment and use them immediately. If possible, lower the pH of your buffer to a range of 6.0-7.0, where stability is generally higher. Many amide-containing compounds exhibit maximum stability in a slightly acidic to neutral pH range.[10][11]

  • Preventative Strategy: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or absolute ethanol. Dilute this stock into your aqueous buffer immediately before starting the experiment. This minimizes the time the compound spends in the aqueous environment where it is vulnerable to hydrolysis.

Problem: I am observing significant batch-to-batch or day-to-day variability in my experimental results. Could hydrolysis be the cause?

Answer: Yes, inconsistent compound stability is a very common cause of experimental variability. If the degree of hydrolysis differs between experiments, the effective concentration of the active parent compound will also differ, leading to unreliable data.

Root Cause Analysis & Solution:

  • Causality: This variability often stems from inconsistent solution handling practices. Factors include:

    • Variable Storage Time: A solution prepared and used immediately will have less degradation than one stored for several hours or overnight at room temperature.

    • Temperature Fluctuations: Storing solutions on the benchtop versus on ice will result in different degradation rates.[8]

    • Inconsistent pH: Minor variations in buffer preparation can lead to pH shifts that impact stability.

  • Self-Validating Protocol: Implement a strict and consistent Standard Operating Procedure (SOP) for solution preparation and handling.

    • Always prepare a fresh stock solution in an anhydrous solvent.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles.[3]

    • On the day of the experiment, thaw one aliquot and dilute it into the aqueous buffer immediately prior to use.

    • Never store the compound in an aqueous buffer for extended periods. Discard any unused aqueous solution at the end of the day.

Problem: My HPLC or LC/MS analysis shows an unexpected peak that grows over time, while my parent compound peak decreases. How can I confirm if this is a hydrolysis product?

Answer: This is a classic sign of compound degradation. You can confirm the identity of the new peak using mass spectrometry and a forced degradation study.

Root Cause Analysis & Solution:

  • Causality: The appearance of a new peak concurrent with the disappearance of the parent compound indicates a conversion is occurring. Hydrolysis is the most probable reaction in an aqueous medium.

  • Identification Workflow:

    • Mass Spectrometry (MS): Analyze your sample using LC/MS. The expected mass of the primary hydrolysis product, N-cyclohexyl-N-ethyl-2-hydroxyacetamide, is 185.26 g/mol ([M+H]⁺ = 186.27). The parent compound's molecular weight is 203.71 g/mol ([M+H]⁺ = 204.72).[1] If the mass of your new peak matches the expected degradant, it strongly supports hydrolysis.

    • Forced Degradation Study: Intentionally degrade your compound to confirm the identity of the degradant peak.

      • Prepare three samples of your compound in an aqueous solution.

      • Adjust one to be acidic (e.g., pH 2 with HCl), one to be basic (e.g., pH 11 with NaOH), and leave one at neutral pH.

      • Gently heat the samples (e.g., 50-70°C) for a few hours.[13]

      • Analyze all three samples by HPLC. The peak that significantly increases under these conditions, especially at high pH, is your hydrolysis product. This provides a reference chromatogram for identifying degradation in your experiments.

Section 3: Best Practices for Prevention and Handling

Proactive measures are the most effective way to prevent hydrolysis. Follow these guidelines for preparing, storing, and handling 2-chloro-N-cyclohexyl-N-ethylacetamide.

Optimal Solvent and Buffer Selection

The choice of solvent system is the first line of defense against hydrolysis.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute EthanolThese aprotic and anhydrous solvents lack the water necessary for hydrolysis, ensuring maximum stability for long-term storage.
Experimental Buffer pH pH 6.0 - 7.0 This range represents a "sweet spot" of stability for many amides, minimizing both acid- and base-catalyzed hydrolysis.[10][11]
Buffer Species Phosphate, MES, HEPESAvoid buffers that could have nucleophilic properties (e.g., Tris, which contains a primary amine). Use common, non-reactive biological buffers.
Aqueous Solutions Prepare fresh and use immediately This is the most critical rule. Minimizing the contact time between the compound and water is the most effective way to prevent degradation.
Temperature Control

Temperature has a direct and significant impact on the rate of hydrolysis.

ConditionRecommended TemperatureRationale
Solid Compound Storage 2-8°C As recommended for the neat compound, this slows any potential degradation from atmospheric moisture.[1] Keep the container tightly sealed.[14]
Stock Solution (in Anhydrous Solvent) -20°C (short-term) or -80°C (long-term) Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. At these temperatures, molecular motion is minimized, ensuring stability for months.[3]
Aqueous Experimental Solutions Keep on ice (0-4°C) During experimental setup and use, keeping solutions on ice will significantly slow the rate of hydrolysis compared to room temperature.[8]
Experimental Workflow for Preventing Hydrolysis

This workflow provides a step-by-step process to ensure the integrity of your compound from storage to experimental use.

G cluster_prep Stock Solution Preparation (Aseptic Hood) cluster_storage Long-Term Storage cluster_exp Day of Experiment prep1 Weigh Solid Compound prep2 Dissolve in Anhydrous DMSO or Ethanol (e.g., 10-50 mM) prep1->prep2 prep3 Vortex to Ensure Complete Dissolution prep2->prep3 prep4 Aliquot into Single-Use Cryovials prep3->prep4 storage1 Store Aliquots at -20°C or -80°C prep4->storage1 exp1 Thaw ONE Aliquot of Stock Solution storage1->exp1 exp2 Dilute Stock into Cold (4°C) Aqueous Buffer (pH 6.0-7.0) to Final Concentration exp1->exp2 exp3 Keep Diluted Solution on Ice exp2->exp3 exp4 Use Immediately (within 1-2 hours) exp3->exp4 exp5 Discard Unused Aqueous Solution exp4->exp5

Caption: Recommended workflow for solution preparation and handling.

Section 4: Visualizing the Hydrolysis Mechanism

Understanding the chemical pathways of degradation is key to preventing them. The diagram below illustrates the two primary mechanisms of hydrolysis for 2-chloro-N-cyclohexyl-N-ethylacetamide.

G cluster_main 2-chloro-N-cyclohexyl-N-ethylacetamide cluster_path1 Pathway 1: Base-Catalyzed Nucleophilic Substitution (SN2) cluster_path2 Pathway 2: Acid/Base-Catalyzed Amide Cleavage parent Parent Compound Structure oh1 OH⁻ product1 N-cyclohexyl-N-ethyl-2-hydroxyacetamide (Hydroxy-derivative) parent->product1 More common at neutral to high pH h2o H₂O catalyst H⁺ or OH⁻ product2a N-cyclohexyl-N-ethylamine parent->product2a More common at very high/low pH + heat oh1->product1 Attacks α-carbon cl1 Cl⁻ h2o->product2a Attacks carbonyl C product2b Chloroacetic Acid

Caption: Primary hydrolysis pathways for 2-chloro-N-cyclohexyl-N-ethylacetamide.

References

  • Sciencemadness Wiki. (2020). Chloroacetamide. Sciencemadness.org. [Link]

  • Suresh, P. V., & Kumar, K. S. (2012). Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. Journal of Chemical and Pharmaceutical Sciences, 5(4), 185-188.
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  • Olivier, L. H., & Roberts, A. L. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 41(3), 875–881.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Coleparmer.com. [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. In American Chemical Society Symposium Series (Vol. 851, pp. 249–263).
  • McCurry, D. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1018–1028. [Link]

  • McCurry, D. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

  • Zhang, Y., et al. (2024). Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface.
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  • Patel, R. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 108-113.
  • Powers, I. G., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(20), 14035–14044.
  • ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. Researchgate.net. [Link]

  • Allen, T. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Toppr.com. [Link]

  • Al-Zahrani, H. S. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Heterocyclic Compounds. Molecules, 23(10), 2465.
  • ResearchGate. (n.d.). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. Researchgate.net. [https://www.researchgate.net/publication/320146311_Neutral_chloroacetamide_herbicide_degradates_and_related_compounds_in_Midwestern_United_States_drinking_water_sources]([Link]_ herbicide_degradates_and_related_compounds_in_Midwestern_United_States_drinking_water_sources)

  • Wikipedia. (n.d.). Chloroacetamide. En.wikipedia.org. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in 2-chloro-N-cyclohexyl-N-ethylacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific N-acylation reaction. Low conversion rates are a frequent impediment, often stemming from subtle issues in reagent quality, reaction setup, or ambient conditions. This document provides in-depth, cause-and-effect explanations and actionable protocols to help you optimize your reaction for high yield and purity.

Reaction Overview: The Chemistry of Chloroacetylation

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide is a classic example of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the secondary amine, N-cyclohexyl-N-ethylamine, on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This process forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the desired amide product along with a molecule of hydrochloric acid (HCl) as a byproduct.

The HCl byproduct is a critical factor to control; it readily protonates the nitrogen atom of the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of an acid scavenger, typically a non-nucleophilic base, is essential for driving the reaction to completion.[1][2]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism Amine N-Cyclohexyl-N-ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Base Base (e.g., Et3N) (Acid Scavenger) Byproduct [Base-H]+Cl- Base->Byproduct HCl Scavenging Product 2-chloro-N-cyclohexyl-N-ethylacetamide Intermediate->Product Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues leading to low conversion rates.

Q1: My reaction shows very low or no conversion. Where should I start my investigation?

A1: When facing a stalled reaction, the investigation should begin with the three most critical parameters: Reagent Quality, Stoichiometry, and Temperature Control. A flaw in any of these areas is the most frequent cause of failure.

1. Reagent & Solvent Purity:

  • Chloroacetyl Chloride: This is the most common culprit. It is highly reactive and extremely sensitive to moisture, readily hydrolyzing to chloroacetic acid, which will not participate in the desired reaction.

    • Solution: Always use a fresh bottle of chloroacetyl chloride or purify it by distillation immediately before use. Handle it under an inert atmosphere (Nitrogen or Argon) and use dry syringes or cannulas for transfer.

  • N-cyclohexyl-N-ethylamine: While more stable than the acyl chloride, this secondary amine can degrade over time. Purity should be confirmed (e.g., via NMR or GC) before use.

  • Base (e.g., Triethylamine, Pyridine): Tertiary amine bases are hygroscopic and can absorb atmospheric water. Using a "wet" base will introduce water into the reaction, hydrolyzing the chloroacetyl chloride.

    • Solution: Use a freshly opened bottle or distill the base over a suitable drying agent (e.g., CaH₂) prior to use.

  • Solvent: The presence of water in the solvent is highly detrimental.

    • Solution: Use anhydrous solvents. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are standard choices.[3][4][5] Ensure they are sourced from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

2. Reaction Stoichiometry:

  • The Role of the Base: As mentioned, the base is not catalytic; its role is to neutralize the HCl generated in a 1:1 ratio with the product.[1] If the starting amine is protonated by HCl, it is rendered inactive.

    • Solution: Ensure at least one equivalent of base is used relative to the chloroacetyl chloride. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure all generated HCl is scavenged.[3][6]

  • Reagent Ratios: Using incorrect molar ratios can lead to incomplete conversion or the presence of unreacted starting materials which complicate purification.

    • Solution: A slight excess of chloroacetyl chloride (1.05-1.2 equivalents) is often used to ensure the complete consumption of the more valuable amine starting material.

ReagentRecommended Molar Ratio (Equivalents)Rationale
N-cyclohexyl-N-ethylamine1.0Limiting Reagent
Chloroacetyl Chloride1.05 - 1.2Drives reaction to completion
Base (e.g., Triethylamine)1.1 - 1.5Scavenges all generated HCl

3. Temperature Control:

  • Exothermic Nature: The reaction between an amine and an acyl chloride is typically highly exothermic.[6] Adding the chloroacetyl chloride too quickly or at room temperature can cause a rapid temperature increase, leading to the formation of dark, tarry side products and degradation of the desired product.

    • Solution: The reaction should be cooled in an ice bath (0-5 °C) before and during the addition of the chloroacetyl chloride. The acyl chloride must be added dropwise over a period of 15-30 minutes to maintain temperature control.[6][7] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.[4][7]

Q2: I've confirmed my reagents and conditions, but the reaction stalls. How can I drive it to completion?

A2: If the reaction starts but fails to reach completion (as monitored by TLC or LC-MS), the issue may be related to reaction kinetics or insufficient activation.

  • Insufficient Activation: While chloroacetyl chloride is highly reactive, sterically hindered amines or less-than-ideal solvent conditions can slow the reaction.

    • Solution: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) . DMAP is a hypernucleophilic acylation catalyst that reacts with chloroacetyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more electrophilic and reacts more rapidly with the secondary amine, accelerating the overall reaction rate.[3][8]

  • Reaction Time: Some reactions simply require more time.

    • Solution: After the initial exothermic phase, allow the reaction to stir at room temperature for an extended period (2-16 hours). Monitor the disappearance of the starting amine by an appropriate analytical method (TLC, GC, or LC-MS) before beginning the workup procedure.

Troubleshooting_Workflow Start Low Conversion Rate Reagents Check Reagent Quality Start->Reagents Conditions Check Reaction Conditions Start->Conditions Kinetics Reaction Stalled? Start->Kinetics AcylChloride Chloroacetyl Chloride (Moisture Sensitive?) Reagents->AcylChloride Action: Use Fresh/Distill Amine Amine Purity Reagents->Amine Action: Check Purity Solvent Anhydrous Solvent? Reagents->Solvent Action: Use Anhydrous Grade Base Dry Base? Reagents->Base Action: Use Fresh/Distill Temp Temperature Control (Exothermic?) Conditions->Temp Action: Add at 0-5°C Stoich Stoichiometry (Base Ratio?) Conditions->Stoich Action: Use 1.1-1.5 eq. Base Order Order of Addition Conditions->Order Action: Add Acyl Chloride to Amine Monitor Monitor by TLC/LC-MS Kinetics->Monitor Solution High Conversion Achieved AcylChloride->Solution Temp->Solution Catalyst Add DMAP (cat.) Monitor->Catalyst If slow Time Increase Reaction Time Monitor->Time If slow Catalyst->Solution

Caption: A logical workflow for troubleshooting low conversion rates.

Q3: How does my choice of solvent and base impact the reaction outcome?

A3: The solvent and base play crucial roles in reaction efficiency, yield, and ease of purification.

ParameterOptionsConsiderations & Recommendations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Acetone, Diethyl EtherDCM is often an excellent choice due to its high solvency for starting materials and the resulting product, and its inert nature.[3] THF is also widely used.[9] The choice can affect the solubility of the triethylamine hydrochloride salt byproduct; in DCM it often precipitates, which can sometimes help drive the reaction equilibrium forward.
Base Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Na₂CO₃, K₂CO₃TEA is the most common choice: it is a strong enough base (pKa of conjugate acid ~10.7) to scavenge HCl, is non-nucleophilic due to steric hindrance, and is relatively inexpensive.[5][7] Pyridine is also effective but can be harder to remove during workup.[3] DBU is a very strong, non-nucleophilic base that can be effective for less reactive systems.[9] Inorganic bases like K₂CO₃ are used in some protocols, often in two-phase systems.[10]
Frequently Asked Questions (FAQs)
  • FAQ 1: Why is it important to add the chloroacetyl chloride to the amine solution, and not the other way around?

    • This order of addition maintains a constant excess of the amine relative to the highly reactive acyl chloride. This minimizes the potential for side reactions that could occur if localized high concentrations of the acyl chloride were to build up.

  • FAQ 2: My crude product looks like a dark oil or tar. What happened?

    • This is almost always a result of poor temperature control.[6] The highly exothermic reaction likely overheated, causing degradation. The experiment should be repeated with strict cooling (0-5 °C) and slow, dropwise addition of the chloroacetyl chloride.

  • FAQ 3: I have a good yield, but my product is difficult to purify and "oils out" during recrystallization. What should I do?

    • "Oiling out" occurs when a compound separates from a supersaturated solution as a liquid instead of a solid.[11] This can be addressed by:

      • Slowing the cooling rate: Allow the hot solution to cool gradually to room temperature before placing it in an ice bath.[11]

      • Using less solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[11]

      • Modifying the solvent system: Try a different solvent or a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane).[11]

      • Using a seed crystal: Add a tiny, pure crystal of the product to the cooled solution to initiate crystallization.[11]

Protocols for a Successful Synthesis

Standard Protocol for 2-chloro-N-cyclohexyl-N-ethylacetamide Synthesis

This protocol is a robust starting point for achieving high conversion.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-cyclohexyl-N-ethylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (staining with ninhydrin can help visualize any remaining secondary amine).

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure 2-chloro-N-cyclohexyl-N-ethylacetamide.

Protocol for Monitoring Reaction by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Mobile Phase: A good starting point is a 3:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Spotting: On the baseline, spot the starting amine, the co-spot (amine + reaction mixture), and the reaction mixture.

  • Visualization: Visualize the plate under UV light (if applicable) and then stain. A potassium permanganate (KMnO₄) stain is effective for visualizing the starting amine and the product. The disappearance of the starting amine spot indicates the reaction is complete.

References
  • Sciencemadness Wiki. (2020-12-31). Chloroacetamide. [Link]

  • Organic Syntheses. chloroacetamide. [Link]

  • International Journal of Pharma Sciences and Research. (2012-01-02). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Google Patents.
  • Google Patents.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Mastering Chemistry Help. (2013-02-13). acylation of amines. [Link]

  • Taylor & Francis. Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

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  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

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  • ResearchGate. The best reaction conditions for the N-acylation of various sulfonamides. [Link]

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Navigating the Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. Addressing the critical considerations for scaling this process from the laboratory to larger-scale production, this document offers in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and an analysis of the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may be encountered during the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide, providing systematic approaches to their resolution.

Observed Problem Potential Causes Recommended Solutions & Preventative Measures
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture contamination of chloroacetyl chloride. 3. Base Inefficiency: Inadequate amount or reactivity of the HCl scavenger (e.g., triethylamine). 4. Amine Protonation: Formation of triethylammonium chloride salt before acylation.1. Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting amine. Consider extending the reaction time at room temperature. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored chloroacetyl chloride.[1] 3. Stoichiometry and Base Selection: Use at least a stoichiometric amount of a suitable base like triethylamine. Ensure the base is dry and of high purity.[2] 4. Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of the amine and base at a low temperature (0-5 °C) to control the initial exotherm and prevent premature salt formation.[3]
Dark Brown or Tarry Reaction Mixture 1. Exothermic Reaction: Uncontrolled temperature increase leading to decomposition.[3] 2. Side Reactions: Potential for ketene formation from the reaction of chloroacetyl chloride with triethylamine, leading to polymerization.[2][4] 3. Impure Reagents: Contaminants in starting materials can lead to side reactions and color formation.1. Temperature Control: Maintain a strict temperature profile, especially during the addition of chloroacetyl chloride. Utilize an ice bath and monitor the internal reaction temperature. For larger scales, ensure the reactor has adequate cooling capacity. 2. Optimized Base Addition: Consider adding the base concurrently with the acylating agent or using a less reactive base if ketene formation is suspected.[4] 3. Reagent Purity: Use high-purity, colorless starting materials and solvents.
Product Fails to Crystallize or Oils Out During Workup 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be suitable for inducing crystallization. 3. Supersaturation Issues: The solution may be too concentrated or cooled too rapidly.1. Aqueous Washes: Thoroughly wash the organic layer with dilute acid (to remove excess amine and base) and then with brine to remove water-soluble impurities. 2. Solvent Screening: If the product oils out from a single solvent, try a co-solvent system (e.g., ethyl acetate/hexane). 3. Controlled Crystallization: After solvent removal, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of pure product can induce crystallization.
Presence of Significant Impurities in the Final Product 1. Unreacted N-ethylcyclohexylamine: Incomplete reaction or insufficient chloroacetyl chloride. 2. Hydrolysis Products: Chloroacetic acid or its salt may be present if moisture is introduced during the reaction or workup.[5][6] 3. Over-acylation Byproducts: While less likely with a secondary amine, diacylation is a theoretical possibility under harsh conditions.1. Stoichiometric Control: Ensure accurate measurement of reactants. Use a slight excess of chloroacetyl chloride if the amine is the more valuable component. 2. Anhydrous Workup: Use anhydrous drying agents (e.g., magnesium sulfate, sodium sulfate) to thoroughly dry the organic phase before solvent evaporation. 3. Analytical Characterization: Use techniques like HPLC-MS and NMR to identify the structure of the impurities. This will inform the development of a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide from N-ethylcyclohexylamine and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine (N-ethylcyclohexylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the final amide product. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1][7]

Q2: Why is temperature control so critical during the addition of chloroacetyl chloride?

A2: The reaction between an amine and an acyl chloride is highly exothermic.[3] Without proper temperature control, a rapid increase in temperature can occur, leading to several undesirable outcomes:

  • Decomposition: Both reactants and the product can decompose at elevated temperatures, leading to a decrease in yield and the formation of colored impurities.

  • Side Reactions: Higher temperatures can promote side reactions, such as the formation of ketenes from the reaction of chloroacetyl chloride with triethylamine, which can then polymerize.[4]

  • Safety Hazards: On a larger scale, an uncontrolled exotherm can lead to a runaway reaction, posing a significant safety risk due to rapid pressure and temperature increases.

Q3: What are the primary safety concerns when handling chloroacetyl chloride?

A3: Chloroacetyl chloride is a corrosive and highly toxic substance. It is a lachrymator, meaning it causes severe irritation to the eyes, skin, and respiratory tract.[8] It reacts violently with water to produce hydrochloric acid gas.[5] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and safety shower should be readily accessible.

Q4: Can I use a different base instead of triethylamine?

A4: While triethylamine is commonly used, other non-nucleophilic tertiary amines such as diisopropylethylamine (DIPEA or Hünig's base) can also be employed. Pyridine can also be used as both a base and a nucleophilic catalyst.[9] The choice of base can influence the reaction rate and the profile of side products. It is important to select a base that is strong enough to scavenge the HCl byproduct but does not have significant nucleophilicity to compete with the primary amine in reacting with the chloroacetyl chloride.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting amine spot.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

Detailed Experimental Protocol (Lab-Scale)

This protocol is adapted from a known literature procedure for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Materials and Equipment:

  • N-ethylcyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (anhydrous)

  • Benzene (anhydrous) or another suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Sodium bicarbonate (aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethylcyclohexylamine (1.0 equivalent) in anhydrous benzene (or another suitable solvent).

  • Cool the solution in an ice-water bath.

  • Charge the dropping funnel with a solution of chloroacetyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous benzene.

  • Add the chloroacetyl chloride and triethylamine solution dropwise to the stirred N-ethylcyclohexylamine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional hour.

  • Pour the reaction mixture into ice-water and transfer to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain 2-chloro-N-cyclohexyl-N-ethylacetamide as a liquid.

Scale-Up Considerations

Transitioning the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Thermal Hazard Assessment:

The high exothermicity of the acylation reaction is the primary safety concern during scale-up.

  • Calorimetry Studies: Before any large-scale synthesis, it is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.

  • Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the heat generated during the reaction, especially during the addition of chloroacetyl chloride. The addition rate should be controlled based on the reactor's ability to maintain the desired temperature.

2. Mass Transfer and Mixing:

  • Agitation: Inefficient mixing in large reactors can lead to localized "hot spots" and areas of high reactant concentration, which can result in side reactions and decreased yield. The agitator design and speed should be optimized to ensure proper homogenization of the reaction mixture.

  • Reagent Addition: The point of addition for the chloroacetyl chloride should be carefully considered. Sub-surface addition can sometimes be beneficial to ensure rapid mixing with the bulk of the reaction mixture.

3. Workup and Purification:

  • Phase Separation: On a larger scale, the separation of aqueous and organic phases during workup can be more challenging. The design of the reactor and the use of appropriate decanting equipment are important.

  • Crystallization vs. Distillation: While vacuum distillation is feasible at the lab scale, crystallization may be a more practical and scalable purification method for larger quantities.[11] This will require the development of a robust crystallization process, including solvent selection, cooling profiles, and seeding strategies to ensure consistent crystal form and purity.

4. Impurity Profile Management:

  • The impurity profile can change upon scale-up due to differences in reaction conditions and workup procedures. It is essential to monitor the impurity profile at each stage of the process using appropriate analytical methods.

  • Understanding the fate of impurities (e.g., whether they are removed during workup or crystallization) is critical for ensuring the final product meets the required quality specifications.

Visualizing the Process

Reaction Pathway

Reaction_Pathway N-ethylcyclohexylamine N-ethylcyclohexylamine Product 2-chloro-N-cyclohexyl-N-ethylacetamide N-ethylcyclohexylamine->Product Nucleophilic Acyl Substitution Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Product Base Triethylamine (Base) Byproduct Triethylammonium chloride Base->Byproduct HCl Scavenging

Caption: Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Product Yield check_reaction Monitor reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend reaction time incomplete->extend_time Yes reagent_quality Check reagent quality (especially chloroacetyl chloride) incomplete->reagent_quality No success Yield Improved extend_time->success moisture Moisture Contamination? reagent_quality->moisture use_anhydrous Use anhydrous conditions and fresh reagents moisture->use_anhydrous Yes base_issue Check base stoichiometry and purity moisture->base_issue No use_anhydrous->success insufficient_base Insufficient Base? base_issue->insufficient_base adjust_base Adjust base amount/ purity insufficient_base->adjust_base Yes insufficient_base->success No adjust_base->success

Caption: A logical approach to troubleshooting low product yield.

References

  • PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chloroacetyl chloride. [Link]

  • Yufeng. Problem using Chloroacetyl Chloride. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • Sciencemadness Wiki. Chloroacetamide. [Link]

  • ResearchGate. Thermal Hazard Evaluation and Safety Considerations for the Use of O -Benzoyl- N -alkyl Hydroxylamines as Synthetic Reagents. [Link]

  • Organic Syntheses. chloroacetamide. [Link]

  • Reddit. Ketene from acetyl chloride?. r/Chempros. [Link]

  • SIELC Technologies. 2-Chloro-N-ethylacetamide. [Link]

  • ACS Publications. Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. [Link]

  • Reddit. Acid chloride reaction with amine. r/OrganicChemistry. [Link]

  • Wikipedia. Chloroacetamide. [Link]

  • National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • National Institutes of Health. Friedel-Crafts Acylation with Amides. [Link]

  • PubMed. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • National Institutes of Health. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • NIST. 2-Chloro-N-ethylacetamide. [Link]

  • ElectronicsAndBooks. Halogenated Ketenes. XII. The Reaction of Some Acid Halides with Triethylamine. a-Halovinyl Esters. [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • UNT Digital Library. KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. [Link]

  • National Institutes of Health. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

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  • ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. [Link]

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Technical Support Center: Characterization of Unexpected Byproducts in 2-chloro-N-cyclohexyl-N-ethylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts that may arise during this amide synthesis. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but besides my desired product, 2-chloro-N-cyclohexyl-N-ethylacetamide, I'm observing a significant amount of a higher molecular weight impurity. What could this be?

This is a common issue in amide synthesis involving secondary amines. The most likely unexpected byproduct is a dimer of your starting amine, N-ethylcyclohexylamine, or a related derivative.

Root Cause Analysis:

The formation of byproducts often stems from side reactions involving the starting materials or intermediates. In the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide, the primary reaction involves the nucleophilic attack of N-ethylcyclohexylamine on chloroacetyl chloride.[1][2] However, competing reactions can occur:

  • Dimerization of the Amine: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, N-ethylcyclohexylamine can undergo self-condensation or react with impurities to form dimers.[3]

  • Reaction with Chloroacetyl Chloride: While the primary reaction is the formation of the desired amide, chloroacetyl chloride is a bifunctional reagent.[4] It's possible for it to react with two molecules of the amine, leading to a bridged dimeric structure.

Troubleshooting Workflow:

G start High MW Impurity Detected check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions lcms LC-MS Analysis of Crude Mixture check_conditions->lcms nmr ¹H and ¹³C NMR of Impurity lcms->nmr structure Elucidate Impurity Structure nmr->structure optimize Optimize Reaction Conditions structure->optimize purify Purification Strategy optimize->purify end_success Pure Product Obtained purify->end_success

Caption: Troubleshooting workflow for high molecular weight impurities.

Experimental Protocol for Characterization:

  • Isolation: Isolate the byproduct using column chromatography. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact molecular weight and elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The presence of additional signals corresponding to a second cyclohexyl or ethyl group, relative to the expected product spectrum, would support the dimer hypothesis.

  • Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of key functional groups. The absence of an N-H stretch (if the dimer is fully substituted) and the presence of a C=O stretch would be expected.

Q2: I'm seeing a byproduct with a mass corresponding to the hydrolysis of my starting material, chloroacetyl chloride. How can I prevent this?

The presence of chloroacetic acid, the hydrolysis product of chloroacetyl chloride, indicates that moisture is present in your reaction.[5]

Root Cause Analysis:

Chloroacetyl chloride is highly reactive towards water, rapidly hydrolyzing to form chloroacetic acid and hydrochloric acid.[4][5] This side reaction consumes your acylating agent and can complicate purification.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

Experimental Protocol for Minimizing Hydrolysis:

  • Assemble the reaction apparatus and flame-dry it under vacuum.

  • Allow the glassware to cool to room temperature under a stream of dry nitrogen.

  • Add the anhydrous solvent and N-ethylcyclohexylamine via syringe.

  • Cool the reaction mixture in an ice bath.

  • Add the chloroacetyl chloride dropwise via syringe.

  • Maintain the inert atmosphere throughout the reaction and workup.

Q3: My reaction is sluggish, and I'm recovering a significant amount of unreacted N-ethylcyclohexylamine. What could be the issue?

Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or deactivation of the amine.

Root Cause Analysis:

  • Acid Scavenger: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid.[6] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An acid scavenger (a non-nucleophilic base) is crucial to neutralize the HCl as it is formed.

  • Reaction Temperature: While running the reaction at low temperatures is important to control exothermicity and minimize side reactions, excessively low temperatures can significantly slow down the reaction rate.

Troubleshooting and Optimization:

ParameterTroubleshooting ActionRationale
Base Add a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).Neutralizes the in-situ generated HCl, preventing the formation of the non-nucleophilic ammonium salt of the starting amine.
Temperature After the initial addition of chloroacetyl chloride at 0°C, allow the reaction to warm to room temperature and stir for several hours.Increasing the temperature can overcome the activation energy barrier for the reaction.
Reagent Purity Ensure the chloroacetyl chloride is of high purity and has not degraded.Old or improperly stored chloroacetyl chloride may have partially hydrolyzed, reducing its effective concentration.

Reaction Monitoring Workflow:

Caption: Workflow for monitoring reaction progress.

Q4: I'm observing a byproduct that appears to be the result of over-alkylation. Is this possible, and how can I characterize it?

While less common in this specific synthesis due to the use of a secondary amine, over-alkylation can occur, especially if there are impurities or side reactions.[7][8][9][10]

Plausible Scenario:

If the starting N-ethylcyclohexylamine is contaminated with a primary amine (e.g., cyclohexylamine), this primary amine can be acylated and then potentially further alkylated. However, a more likely "over-alkylation" type byproduct in this context would be the reaction of the product, 2-chloro-N-cyclohexyl-N-ethylacetamide, with another molecule of N-ethylcyclohexylamine. This would result in the displacement of the chlorine atom.

Characterization of the N-alkylated Byproduct:

  • MS Analysis: The mass of this byproduct would correspond to the desired product plus the mass of N-ethylcyclohexylamine minus the mass of HCl.

  • NMR Analysis:

    • ¹H NMR: You would observe the disappearance of the singlet corresponding to the -CH₂Cl protons and the appearance of new signals corresponding to the second N-ethylcyclohexyl group.

    • ¹³C NMR: The carbon signal for the -CH₂Cl group would be shifted upfield, and new signals for the additional cyclohexyl and ethyl groups would be present.

Preventative Strategy:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the N-ethylcyclohexylamine to ensure complete consumption of the chloroacetyl chloride.

  • Temperature Control: Maintain a low reaction temperature (0°C) during the addition of chloroacetyl chloride to minimize the rate of the subsequent nucleophilic substitution.

  • Purification of Starting Materials: Ensure the purity of the N-ethylcyclohexylamine to avoid side reactions from primary amine contaminants.

Summary of Potential Byproducts and their Characterization

ByproductPlausible Formation PathwayKey Characterization Features (MS and NMR)
Dimer of N-ethylcyclohexylamine Self-condensation of the starting amine.MS: M+ corresponding to C₁₆H₃₂N₂. NMR: Complex aliphatic region with signals for two cyclohexyl and two ethyl groups.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride.[5]MS: M+ at m/z 94/96 (isotopic pattern for Cl). NMR: A singlet in the ¹H NMR around 4.0 ppm.
N,N'-bis(cyclohexyl(ethyl)carbamoyl)methane Reaction of two amine molecules with one chloroacetyl chloride molecule.MS: M+ corresponding to C₂₂H₄₀N₂O₂. NMR: Signals for two N-ethylcyclohexyl groups and a methylene bridge.
2-(cyclohexyl(ethyl)amino)-N-cyclohexyl-N-ethylacetamide Nucleophilic substitution of the chloride on the product by another molecule of the starting amine.MS: M+ corresponding to C₁₈H₃₄N₂O. NMR: Disappearance of the -CH₂Cl signal and appearance of signals for a second N-ethylcyclohexyl moiety.

References

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Validation & Comparative

2-chloro-N-cyclohexyl-N-ethylacetamide vs. metolachlor in weed control studies

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to 2-chloro-N-cyclohexyl-N-ethylacetamide and Metolachlor in Weed Control Studies

For the Attention of Researchers, Scientists, and Agricultural Development Professionals

Introduction: Navigating the Landscape of Chloroacetamide Herbicides

The chloroacetamide class of herbicides represents a cornerstone of modern weed management, primarily valued for pre-emergence control of annual grasses and certain small-seeded broadleaf weeds. Within this extensive chemical family, metolachlor stands as a well-established, widely commercialized active ingredient, underpinned by decades of field data and research. This guide provides a detailed comparative analysis between metolachlor and a structurally related, though less characterized, compound: 2-chloro-N-cyclohexyl-N-ethylacetamide.

The objective is to synthesize the vast body of knowledge on the commercial standard, metolachlor, and contrast it with the available information for 2-chloro-N-cyclohexyl-N-ethylacetamide. This comparison will illuminate the critical differences between a proven herbicidal active ingredient and a compound that, while belonging to the same chemical class, lacks the extensive public data on efficacy, crop safety, and environmental impact necessary for commercial consideration. This guide is structured to provide researchers with both a comprehensive overview of a key herbicide and a framework for evaluating novel chemical analogues.

Chemical Identity and Physicochemical Properties

A molecule's structure and physical properties are foundational to its biological activity and environmental behavior. Both compounds share the core chloroacetamide toxophore, but differ in their N-substituents, which can significantly influence factors like soil binding, plant uptake, and metabolism.

Property2-chloro-N-cyclohexyl-N-ethylacetamideMetolachlor
IUPAC Name 2-chloro-N-cyclohexyl-N-ethylacetamide2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
CAS Number 2567-61-5[1][2]51218-45-2[3]
Molecular Formula C₁₀H₁₈ClNO[1]C₁₅H₂₂ClNO₂[3]
Molecular Weight 203.71 g/mol [1]283.80 g/mol [3]
Water Solubility Data not publicly available530 mg/L at 20°C[3]
LogP (Octanol-Water Partition Coeff.) 2.4064 (Calculated)[1]3.13

Diagram 1: Chemical Structures

G cluster_0 2-chloro-N-cyclohexyl-N-ethylacetamide cluster_1 Metolachlor a a b b

Caption: Chemical structures of 2-chloro-N-cyclohexyl-N-ethylacetamide and Metolachlor.

Mechanism of Action: A Shared Pathway

Metolachlor and other commercial chloroacetamides are classified as Group 15 herbicides (WSSA/HRAC Group K1). Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[3]

Causality of Herbicidal Action:

  • Absorption: The herbicides are absorbed primarily by the emerging shoots of grass seedlings and the roots of broadleaf seedlings from the soil.[3]

  • Target Site: The molecular target is the VLCFA elongase enzyme complex, which is crucial for the biosynthesis of fatty acids with more than 18 carbons.

  • Biochemical Impact: Inhibition of this pathway disrupts the formation of essential lipids and cell membranes.

  • Physiological Effect: This biochemical disruption halts cell division and expansion in the meristematic regions (growing points) of seedling shoots and roots.[3] Consequently, susceptible weeds fail to emerge from the soil or die shortly after emergence.

Given that 2-chloro-N-cyclohexyl-N-ethylacetamide possesses the same chloroacetamide functional group, it is hypothesized to share this mechanism of action. However, without direct experimental evidence, this remains an assumption based on chemical structure.

Diagram 2: Mechanism of Action

Mechanism_of_Action A Chloroacetamide Herbicide (e.g., Metolachlor) B Absorption by Seedling Shoot/Root A->B C Inhibition of VLCFA Elongase Enzyme B->C D Disruption of Very-Long-Chain Fatty Acid (VLCFA) Synthesis C->D E Failure of New Cell Membrane Formation D->E F Cessation of Cell Division & Elongation E->F G Seedling Growth Arrest & Death F->G

Caption: Inhibition of VLCFA synthesis pathway by chloroacetamide herbicides.

Comparative Efficacy and Spectrum of Weed Control

This section marks the most significant divergence between the two compounds. Metolachlor's performance is extensively documented, while data for 2-chloro-N-cyclohexyl-N-ethylacetamide is absent in peer-reviewed agricultural science literature.

Metolachlor: A Commercial Standard

Metolachlor is a selective, pre-emergence herbicide with a broad spectrum of activity, particularly against annual grasses and numerous small-seeded broadleaf weeds.[3] It is widely used in major crops such as corn, soybeans, cotton, sorghum, and potatoes.[3]

  • S-Metolachlor: Modern formulations primarily contain the more active S-isomer (S-metolachlor), which allows for lower application rates while maintaining or enhancing efficacy compared to the original racemic mixture.[4]

  • Spectrum: It effectively controls weeds like barnyardgrass, crabgrass, foxtails, and pigweeds.[4]

  • Field Performance: Its efficacy is well-documented in numerous field trials. For example, studies in soybean have shown that S-metolachlor at 500-750 g/ha provides effective control of grassy weeds.[5] In cucurbits, it has demonstrated 96% to 100% control of smooth pigweed, large crabgrass, and giant foxtail.

2-chloro-N-cyclohexyl-N-ethylacetamide: An Uncharacterized Compound

A thorough search of scientific and agricultural databases reveals a lack of published studies evaluating the herbicidal efficacy of 2-chloro-N-cyclohexyl-N-ethylacetamide. While its synthesis and chemical properties are noted in chemical catalogs, there are no field or greenhouse trial data to establish:

  • Its effective use rates.

  • The spectrum of weeds it controls.

  • Its performance relative to commercial standards like metolachlor.

This absence of data signifies that 2-chloro-N-cyclohexyl-N-ethylacetamide is likely a research chemical or an intermediate and not a developed herbicide. For drug development professionals, this is analogous to having a synthesized compound with a pharmacophore of interest but no in vitro or in vivo activity data.

Crop Tolerance and Selectivity

Crop safety is a critical parameter for any herbicide.

Metolachlor

Metolachlor's crop selectivity is well-established and is a key reason for its widespread use.

  • Tolerant Crops: Corn, soybeans, cotton, and peanuts exhibit good tolerance.[3]

  • Safeners: In sensitive crops like corn, formulations often include a safener (e.g., benoxacor) to enhance crop tolerance by promoting rapid herbicide metabolism in the crop plant.[4]

  • Potential for Injury: Crop injury can occur under certain conditions, such as cool, wet soils, or on sensitive crops. For instance, studies have shown that cucumber is more sensitive to S-metolachlor than summer squash, with higher rates leading to unacceptable injury and yield reduction in cucumber. Extensive research by the IR-4 Project has characterized the tolerance of numerous ornamental plant species to S-metolachlor, finding that responses can range from complete safety to significant phytotoxicity depending on the species.[6]

2-chloro-N-cyclohexyl-N-ethylacetamide

There is no publicly available data on the crop tolerance or selectivity of this compound. Any potential for agricultural use would require extensive screening, starting with greenhouse trials on target crops and progressing to field-level evaluation.

Environmental Fate and Toxicological Profile

The environmental impact and safety profile are non-negotiable aspects of modern herbicide development.

Metolachlor
  • Soil Behavior: Metolachlor is moderately persistent in soil, with microbial degradation being the primary dissipation pathway.[7][8] Its mobility in soil means it can leach, and it has been detected in surface and groundwater.

  • Degradation: It breaks down into several metabolites, such as metolachlor ESA (ethanesulfonic acid) and OA (oxanilic acid), which are often more mobile and persistent than the parent compound.[8]

  • Toxicology: The U.S. EPA has not found S-metolachlor to share a common mechanism of toxicity with other substances for the purposes of cumulative risk assessment.[9] Toxicological studies have been conducted for regulatory purposes, and like many agrochemicals, its potential risks are managed through label instructions and established tolerances.[9]

2-chloro-N-cyclohexyl-N-ethylacetamide

The environmental fate and toxicological properties of this compound have not been characterized in the scientific literature. Based on its chemical class, one could hypothesize it would undergo similar degradation pathways to other chloroacetamides, but this would require experimental verification.[7][8] Its potential for leaching, persistence, and toxicity to non-target organisms is unknown.

Standardized Experimental Protocols for Comparative Evaluation

For researchers aiming to compare a novel compound like 2-chloro-N-cyclohexyl-N-ethylacetamide against a standard like metolachlor, standardized protocols are essential.

Protocol 1: Greenhouse Pre-Emergence Efficacy Bioassay
  • Pot Preparation: Fill 10 cm diameter pots with a standardized greenhouse soil mix (e.g., sandy loam).

  • Weed Seeding: Sow seeds of indicator species (e.g., barnyardgrass as a grass, velvetleaf as a broadleaf) at a depth of 1-2 cm.

  • Herbicide Application:

    • Prepare stock solutions of each herbicide.

    • Use a laboratory track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha).

    • Apply a range of doses for each compound (e.g., 0, 125, 250, 500, 1000 g a.i./ha) to generate a dose-response curve. Include metolachlor as a positive control.

  • Experimental Design: Arrange pots in a randomized complete block design with 4-5 replications per treatment.

  • Growth Conditions: Place pots in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and light. Water as needed via overhead irrigation to activate the herbicides.

  • Data Collection: At 21 days after treatment (DAT), assess weed control visually on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Analysis: Analyze the data using analysis of variance (ANOVA) and non-linear regression to determine the effective dose required to cause 50% or 90% growth reduction (ED₅₀ / ED₉₀).

Diagram 3: Experimental Workflow for Herbicide Screening

G A Pot Preparation & Weed Seeding B Herbicide Application (Track Sprayer) A->B C Greenhouse Incubation (Controlled Environment) B->C D Data Collection (21 DAT) - Visual Ratings - Biomass Harvest C->D E Statistical Analysis (Dose-Response Curves) D->E F Efficacy Comparison E->F

Caption: Standard workflow for a greenhouse herbicide efficacy bioassay.

Conclusion: An Established Tool vs. an Unknown Entity

This guide provides a stark contrast between an industry-standard herbicide and a structurally similar but scientifically unvetted compound.

  • Metolachlor is a highly effective, extensively researched chloroacetamide herbicide. Its mechanism of action, weed control spectrum, crop selectivity, and environmental behavior are well understood, providing a reliable tool for integrated weed management and a robust benchmark for scientific comparisons.

  • 2-chloro-N-cyclohexyl-N-ethylacetamide , while belonging to the same chemical family, remains an unknown quantity in the context of weed science. There is a critical absence of publicly available data on its biological activity. For researchers, this highlights that chemical similarity does not guarantee herbicidal utility. Its potential as a weed control agent is entirely speculative and would require a comprehensive research program, beginning with the fundamental screening protocols outlined in this guide, to determine if it has any viable activity.

For professionals in the field, this comparison underscores the rigorous, data-driven process required to advance a chemical compound from a laboratory curiosity to a viable agricultural product.

References

  • American Chemical Society. (n.d.). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. ACS Publications. Retrieved from [Link]

  • Scite.ai. (n.d.). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. Retrieved from [Link]

  • PubMed. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Retrieved from [Link]

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  • Federal Register. (2018). S-Metolachlor; Pesticide Tolerances. Retrieved from [Link]

  • Cambridge University Press. (2020). Weed control and crop tolerance with S-metolachlor in seeded summer squash and cucumber. Retrieved from [Link]

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  • ResearchGate. (2023). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Retrieved from [Link]

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  • Asian Journal of Chemistry. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-cyclohexyl-N-phenylacetamide. Retrieved from [Link]

  • PubMed. (2024). Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2-chloro-N-cyclohexyl-N-ethylacetamide and Related Chloroacetamide Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of the biological activity of 2-chloro-N-cyclohexyl-N-ethylacetamide, a member of the chloroacetamide chemical class. Given the well-established herbicidal properties of this class, we hypothesize a similar mode of action for the title compound. This document outlines a systematic approach to confirm its herbicidal efficacy and mechanism of action. We present a direct comparison with commercially significant chloroacetamide herbicides—Alachlor, Metolachlor, and Acetochlor—to benchmark its performance. Detailed, field-proven experimental protocols for pre-emergence efficacy trials and biochemical assays are provided, supported by comparative data tables and workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel herbicidal agents.

Introduction to Chloroacetamide Herbicides: A Mechanistic Overview

The chloroacetamides are a cornerstone of modern agriculture, providing highly effective pre-emergence control of annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1][2] Their efficacy stems from a specific and potent mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2][3]

Causality of Action: VLCFAs (chains longer than 18 carbons) are critical precursors for a variety of essential plant lipids, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity, cell division, and overall plant development.[1][2] Chloroacetamide herbicides disrupt the function of VLCFA elongase enzymes, which catalyze the addition of two-carbon units to the growing fatty acid chain.[3][4] This inhibition leads to a cascade of physiological failures, including arrested seedling growth, membrane instability, and ultimately, plant death shortly after germination.[3][5] This pre-emergence activity is a defining characteristic; the herbicides are absorbed by the shoots of emerging seedlings and are not effective on established plants.[5][6][7]

The following diagram illustrates the targeted metabolic pathway.

Chloroacetamide_MoA acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa lcfa Long-Chain Fatty Acids (C16-C18) malonyl_coa->lcfa vlcfa_complex VLCFA Elongase Complex lcfa->vlcfa_complex vlcfa Very-Long-Chain Fatty Acids (>C18) vlcfa_complex->vlcfa lipids Essential Lipids (Waxes, Suberin, etc.) vlcfa->lipids growth Membrane Integrity & Seedling Growth lipids->growth chloroacetamides Chloroacetamide Herbicides (e.g., 2-chloro-N-cyclohexyl-N-ethylacetamide) chloroacetamides->inhibition_point Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_incubation Incubation & Data Collection soil_prep 1. Prepare Soil Mix (Loam:Sand:Peat, 2:1:1) potting 2. Fill Pots (10 cm) & Sow Seeds (E. crus-galli & A. retroflexus) soil_prep->potting stock_prep 3. Prepare Stock Solutions (Acetone carrier) application 4. Apply Herbicides (Track Sprayer, 200 L/ha) stock_prep->application greenhouse 5. Transfer to Greenhouse (25°C/18°C day/night, 16h photoperiod) application->greenhouse evaluation 6. Evaluate at 21 DAT (Visual Injury, Biomass) greenhouse->evaluation

Figure 2: Workflow for Pre-Emergence Herbicide Efficacy Assay.

Step-by-Step Methodology:

  • Soil and Potting:

    • Prepare a standardized sandy loam soil mixture.

    • Fill 10 cm square pots with soil, leaving a 2 cm headspace.

    • Sow seeds of E. crus-galli and A. retroflexus at a depth of 1 cm. Plant enough seeds to ensure uniform germination (e.g., 20-30 seeds per pot).

    • Lightly water the soil surface.

  • Herbicide Application:

    • Prepare stock solutions of the test compound and reference herbicides (Alachlor, Metolachlor, Acetochlor) in an appropriate solvent (e.g., acetone with a surfactant).

    • Create a dilution series for each compound to test a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). An untreated control (solvent only) is mandatory.

    • Apply the herbicide solutions evenly to the soil surface using a calibrated laboratory track sprayer to simulate field application.

  • Incubation and Evaluation:

    • Transfer the treated pots to a greenhouse with controlled conditions (e.g., 25°C day, 18°C night, 16-hour photoperiod).

    • Water the pots as needed to maintain adequate soil moisture.

    • After 21 days after treatment (DAT), visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.

    • Harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent biomass reduction for each treatment relative to the untreated control.

    • Use the data from the dilution series to perform a dose-response analysis using a statistical software package. Fit a log-logistic model to the data to determine the EC50 value (the concentration required to cause a 50% reduction in biomass) for each herbicide-species combination.

Comparative Performance Data (Hypothetical)

The EC50 values provide a quantitative measure of herbicidal potency. Lower values indicate higher activity. The data presented below is illustrative of a typical outcome for a promising new chloroacetamide candidate.

Compound EC50 (g a.i./ha) Echinochloa crus-galli (Grass)EC50 (g a.i./ha) Amaranthus retroflexus (Broadleaf)
2-chloro-N-cyclohexyl-N-ethylacetamide 125210
Alachlor180250
S-Metolachlor110195
Acetochlor150230
Untreated ControlN/AN/A
Table 1: Comparative Pre-Emergence Efficacy (EC50) of Chloroacetamide Herbicides.

Interpretation of Data: The hypothetical data in Table 1 suggests that 2-chloro-N-cyclohexyl-N-ethylacetamide exhibits potent pre-emergence activity against the grass species E. crus-galli, with an efficacy comparable to the highly active S-Metolachlor and superior to Alachlor and Acetochlor. Its activity against the broadleaf weed A. retroflexus is also strong, positioning it as a promising broad-spectrum candidate.

Mechanistic Validation: In Vitro VLCFA Elongase Assay

While whole-plant efficacy is the ultimate goal, confirming the molecular target is crucial for classification and understanding potential resistance mechanisms. This is achieved by directly measuring the inhibition of the VLCFA elongase enzyme complex.

Experimental Rationale: This assay provides direct evidence of target-site interaction. By isolating the microsomal fraction from a susceptible plant known to have high elongase activity (e.g., leek seedlings), we can measure the incorporation of a radiolabeled precursor ([¹⁴C]malonyl-CoA) into VLCFAs. A reduction in radioactivity in the presence of the herbicide indicates direct inhibition of the enzyme complex.

Abbreviated Protocol:

  • Microsome Isolation: Homogenize etiolated leek seedlings and isolate the microsomal fraction (containing the elongase enzymes) via differential centrifugation.

  • Enzyme Reaction: Incubate the microsomal preparation with a reaction buffer containing necessary cofactors (ATP, NADPH) and the radiolabeled substrate, [¹⁴C]malonyl-CoA.

  • Inhibition: Perform parallel incubations with a range of concentrations of the test and reference herbicides.

  • Lipid Extraction & Analysis: Stop the reaction, saponify the lipids, and extract the resulting fatty acid methyl esters.

  • Quantification: Analyze the incorporation of ¹⁴C into the VLCFA fraction using thin-layer chromatography (TLC) followed by radio-scanning or liquid scintillation counting.

  • Analysis: Calculate the IC50 value (the inhibitor concentration causing 50% inhibition of enzyme activity) for each compound.

Compound IC50 (nM) VLCFA Elongase Inhibition
2-chloro-N-cyclohexyl-N-ethylacetamide 85
Alachlor120
S-Metolachlor70
Acetochlor105
Table 2: Comparative In Vitro Inhibition of VLCFA Elongase.

Interpretation of Data: The hypothetical IC50 values in Table 2 strongly correlate with the whole-plant efficacy data. The potent inhibition of the VLCFA elongase complex by 2-chloro-N-cyclohexyl-N-ethylacetamide provides compelling evidence that its herbicidal activity is indeed a result of this specific mechanism of action.

Conclusion and Future Directions

The structured validation workflow presented in this guide demonstrates a robust method for characterizing the biological activity of 2-chloro-N-cyclohexyl-N-ethylacetamide. Through comparative pre-emergence assays and direct enzymatic inhibition studies, its potency and mechanism of action can be reliably established. The hypothetical data suggests that 2-chloro-N-cyclohexyl-N-ethylacetamide is a highly active herbicide, performing on par with or exceeding the efficacy of established commercial alternatives like Alachlor and Acetochlor.

Successful validation through these protocols would justify advancing the compound to the next stages of development, which should include:

  • Crop Safety Studies: Evaluating tolerance in key crops such as corn, soybeans, and cotton.

  • Expanded Weed Spectrum: Testing against a broader range of grass and broadleaf weeds.

  • Field Trials: Assessing performance under real-world environmental conditions.

  • Toxicology and Environmental Fate: Investigating mammalian toxicity, soil persistence, and potential for groundwater contamination. [8][9] This comprehensive approach ensures that new herbicidal candidates are not only effective but also well-characterized, providing a solid foundation for future development and registration.

References

  • Böger, P. (2003). Chloroacetamide Herbicides. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc. (Note: A direct link to the full text within a subscription service is not possible, but the citation is standard. A relevant overview can be found on ResearchGate). [Link]

  • ChemBK. (2024). 2-Chloro-N-ethylacetamide. ChemBK. [Link]

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  • University of Hertfordshire. (Date not available). Alachlor (Ref: CP 50144). AERU. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-cyclohexyl-N-ethylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical science, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-chloro-N-cyclohexyl-N-ethylacetamide and its derivatives. This class of compounds belongs to the broader family of chloroacetamides, which are well-established as potent herbicides and have shown promise as antimicrobial agents.[1] Our focus will be on elucidating how subtle modifications to the core structure can significantly impact its biological efficacy, providing a framework for the rational design of more potent and selective agents.

The Chloroacetamide Scaffold: A Foundation of Diverse Bioactivity

Chloroacetamide derivatives are defined by a reactive chloroacetyl group attached to a nitrogen atom. This chemical feature is central to their primary mechanism of action, particularly in herbicidal applications. Chloroacetamides are known inhibitors of very-long-chain fatty acid elongases (VLCFAEs), enzymes crucial for plant cell membrane integrity and growth.[2] It is proposed that the electrophilic carbon of the chloroacetyl group forms a covalent bond with a cysteine residue in the active site of the enzyme, leading to irreversible inhibition.

Beyond their herbicidal effects, chloroacetamides have demonstrated a spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][3] For instance, 2-chloro-N-phenylacetamide has shown promising antifungal potential against Aspergillus flavus, with a likely mechanism involving binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis.[4][5][6] The biological activity of these compounds is largely dictated by the nature of the substituents on the amide nitrogen, which influence factors like lipophilicity, steric hindrance, and electronic properties.[3][7]

Deconstructing the Core Molecule: A Roadmap for SAR Analysis

The parent molecule, 2-chloro-N-cyclohexyl-N-ethylacetamide, presents three key regions for structural modification to explore the SAR:

  • The N-Cyclohexyl Group: This bulky, lipophilic group plays a significant role in how the molecule interacts with its biological target.

  • The N-Ethyl Group: A smaller alkyl substituent that can be varied to fine-tune steric and electronic properties.

  • The 2-Chloroacetamide Moiety: The reactive "warhead" of the molecule, where modifications can alter reactivity.

The interplay of these three regions determines the overall physicochemical properties of the molecule, which in turn governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its affinity for the target site. A crucial parameter in this context is lipophilicity , often expressed as log P, which is a measure of a compound's ability to partition between a nonpolar and a polar phase. For many biologically active compounds, an optimal range of lipophilicity is required for efficient transport across biological membranes to reach their target.[8][9]

Structure-Activity Relationship Insights and Comparative Analysis

Influence of the N-Cycloalkyl and N-Alkyl Substituents

QSAR studies on N-alkyl and N-cycloalkyl fluoroacetamides have indicated that lipophilicity, shape, and bulkiness of the alkyl and cycloalkyl substituents are major determinants of their acute toxicity.[7] This principle can be extended to our target class of compounds.

  • Size and Bulk of the Cycloalkyl Ring: Increasing the ring size from cyclopropyl to cyclohexyl generally increases lipophilicity. This can enhance membrane permeability and binding to hydrophobic pockets in the target enzyme. However, excessive bulk may introduce steric hindrance, preventing optimal binding.

  • Substitution on the Cyclohexyl Ring: Introducing small alkyl or electron-withdrawing groups (e.g., fluoro, chloro) on the cyclohexyl ring can further modulate lipophilicity and electronic interactions with the target.

  • Nature of the Second N-Alkyl Group: Varying the N-ethyl group to other small alkyl chains (e.g., methyl, propyl) will subtly alter the steric profile and lipophilicity. Replacing the linear alkyl chain with a branched one (e.g., isopropyl) could have a more pronounced effect on the molecule's conformation and its ability to fit into a binding site.

Table 1: Predicted Impact of Structural Modifications on Biological Activity
Derivative ScaffoldModification (R1)Modification (R2)Predicted Lipophilicity (log P)Expected Herbicidal ActivityExpected Antifungal ActivityRationale
Parent CyclohexylEthylHighBaselineBaselineParent compound for comparison.
1 CyclopentylEthylModerately HighPotentially LowerPotentially LowerReduced lipophilicity and size may decrease binding affinity.
2 CycloheptylEthylVery HighPotentially Higher or LowerPotentially Higher or LowerIncreased lipophilicity may enhance membrane transport, but increased bulk could cause steric clash.
3 4-MethylcyclohexylEthylHigherPotentially HigherPotentially HigherIncreased lipophilicity may improve activity, assuming the methyl group fits in the binding pocket.
4 CyclohexylMethylSlightly LowerSimilar or Slightly LowerSimilar or Slightly LowerReduced steric bulk and lipophilicity compared to the parent compound.
5 Cyclohexyln-PropylHigherPotentially HigherPotentially HigherIncreased lipophilicity could enhance activity.
6 CyclohexylIsopropylHigherPotentially LowerPotentially LowerIncreased steric hindrance from the branched chain may negatively impact binding.

Disclaimer: The predictions in this table are based on established SAR principles and require experimental validation.

Experimental Protocols for Synthesis and Biological Evaluation

To validate the predicted SAR, a systematic approach to synthesis and biological testing is essential.

General Synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide Derivatives

The synthesis of N,N-disubstituted chloroacetamides is a well-established process, typically involving the acylation of a secondary amine with chloroacetyl chloride.[1][10]

Reaction Scheme:

Caption: Logical flow of SAR analysis for 2-chloro-N-cyclohexyl-N-ethylacetamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation start Select N-alkyl-N-cycloalkylamine and Chloroacetyl Chloride reaction Acylation Reaction start->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure Derivative purification->product bio_start Prepare Fungal/Plant Cultures and Compound Solutions product->bio_start Test Compounds assay Herbicidal/Antifungal Assay (e.g., MIC determination) bio_start->assay data Data Collection (e.g., IC50, MIC values) assay->data analysis SAR Analysis data->analysis

Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Directions

The 2-chloro-N-cyclohexyl-N-ethylacetamide scaffold represents a promising starting point for the development of novel herbicidal and antifungal agents. The principles of SAR, derived from related compound series, strongly suggest that the biological activity of these derivatives can be finely tuned by systematically modifying the N-cycloalkyl and N-alkyl substituents. Lipophilicity and steric factors appear to be the most critical parameters governing activity. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of these derivatives to validate these predictions and identify lead compounds with enhanced potency and selectivity. Such studies will not only contribute to the development of new agrochemicals and pharmaceuticals but also deepen our fundamental understanding of the molecular interactions that drive biological activity.

References

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  • Zaccheroni, N., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26-36.
  • de Almeida, J. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3).
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  • Singh, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 133-137.
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Section 1: The Scientific Imperative: Understanding Chloroacetamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of N-Substituted Chloroacetamides

N-substituted chloroacetamides are a class of reactive organic molecules characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl moieties. This chemical scaffold is the basis for numerous commercially significant compounds, including widely used herbicides like acetochlor and metolachlor. Beyond agriculture, their intrinsic reactivity has sparked interest in drug development, with some derivatives being investigated as potential anticancer agents, specifically targeting cancer stem cells.[1]

The core of their biological activity lies in the electrophilic nature of the α-carbon to the chlorine atom, making them potent alkylating agents.[2] This reactivity, however, is a double-edged sword. While it is the basis for their desired herbicidal or therapeutic effects, it also underlies their potential for off-target cytotoxicity in non-target organisms, including mammals.[3] Studies have shown that chloroacetamides can induce cytotoxicity and genotoxicity through mechanisms like the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4][5][6]

Therefore, a rigorous comparative analysis of the cytotoxicity of different N-substituted chloroacetamides is not merely an academic exercise. For drug development professionals, it is crucial for identifying candidates with a favorable therapeutic index. For toxicologists and environmental scientists, it is essential for assessing the risk posed by these compounds. This guide provides a framework for such an analysis, combining established experimental protocols with a discussion of the underlying structure-activity relationships (SAR) that govern their cytotoxic potential.

Section 2: The Methodological Toolkit for Assessing Cytotoxicity

To obtain a comprehensive understanding of a compound's cytotoxicity, it is insufficient to rely on a single assay. A multi-pronged approach is necessary to dissect the different ways a compound can induce cell death, from metabolic disruption to loss of membrane integrity and programmed cell death. Here, we detail three cornerstone assays that provide complementary insights.

G cluster_0 Initial Compound Exposure cluster_1 Cytotoxicity Assessment Pathways Compound N-Substituted Chloroacetamide Cells Cultured Cells Compound->Cells Treatment MTT MTT Assay Cells->MTT Parallel Assays LDH LDH Assay Cells->LDH Parallel Assays AnnexinV Annexin V / PI Assay Cells->AnnexinV Parallel Assays MTT_Result Measures Metabolic Activity (Mitochondrial Function) MTT->MTT_Result LDH_Result Measures Membrane Integrity (Necrosis/Late Apoptosis) LDH->LDH_Result AnnexinV_Result Differentiates Apoptosis from Necrosis AnnexinV->AnnexinV_Result

Caption: Workflow for comprehensive cytotoxicity assessment.

MTT Assay: Probing Metabolic Viability

The MTT assay is a colorimetric method used to assess cell viability based on mitochondrial metabolic activity.[7][8] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[7][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted chloroacetamides. Remove the old media from the cells and add 100 µL of media containing the test compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[10]

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[9] Add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8][10]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[9][11]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9] Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[7][10]

  • Data Analysis: Subtract the absorbance of a blank well (media and MTT solution, no cells). Calculate cell viability as a percentage relative to the vehicle-treated control cells.

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[13] The amount of color formed is proportional to the number of lysed cells.[13]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include appropriate controls: vehicle control (spontaneous LDH release), no-cell control (background), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer like Triton X-100).[13][14]

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[15]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[14][15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye). Add an equal volume of the reaction mixture to each well containing the supernatant.[14]

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][16] Measure the absorbance at 490 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/PI Staining: Distinguishing Apoptosis from Necrosis

This flow cytometry-based assay provides a more nuanced view of cell death by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[17] The assay relies on two key components:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[18]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Culture cells and treat with N-substituted chloroacetamides for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA) to maintain membrane integrity.[18] Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI solution.[18]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 3: Comparative Analysis: A Case Study of Acetochlor and its Metabolites

Experimental data provides the foundation for comparing the cytotoxic potential of different N-substituted chloroacetamides. A study on the herbicide acetochlor (AC) and its primary metabolites, 2-ethyl-6-methyl-2-chloroacetanilide (CMEPA) and 6-ethyl-o-toluidine (MEA), offers concrete evidence of their effects on HepG2 human liver cancer cells and in zebrafish embryos.[6][19]

The results demonstrated that AC, CMEPA, and MEA all induced dose-dependent cytotoxicity.[4][19] They inhibited cell viability, promoted LDH leakage (indicating membrane damage), and induced apoptosis.[4][6]

Table 1: Comparative Cytotoxicity Data for Acetochlor and its Metabolites in HepG2 Cells

CompoundAssayEndpointObservationReference
Acetochlor (AC)MTTCell ViabilityDose-dependent inhibition (10-100 µM)[4][19]
LDH LeakageMembrane DamageDose-dependent increase[4]
Flow CytometryApoptosisInduced apoptosis[4][6]
CMEPAMTTCell ViabilityDose-dependent inhibition (10-100 µM)[4][19]
LDH LeakageMembrane DamageDose-dependent increase[4]
Flow CytometryApoptosisInduced apoptosis[4][6]
MEAMTTCell ViabilityDose-dependent inhibition (10-100 µM)[4][19]
LDH LeakageMembrane DamageDose-dependent increase[4]
Flow CytometryApoptosisInduced apoptosis[4][6]

These findings underscore that not only the parent chloroacetamide compound but also its metabolites can exhibit significant cytotoxicity, a critical consideration in toxicological risk assessment.

Section 4: Unraveling the Mechanism: From Structure to Cellular Demise

The cytotoxicity of N-substituted chloroacetamides is intrinsically linked to their chemical structure, which dictates their reactivity and interaction with cellular machinery.

The Alkylating Nature and Primary Molecular Targets

Chloroacetamides function as alkylating agents, capable of forming covalent bonds with nucleophilic groups, particularly the sulfhydryl (-SH) groups found in cysteine residues of proteins and in glutathione (GSH). This reactivity is a key determinant of their biological effects.[2]

A primary mode of action for many chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[20] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane stability and function.[20] This inhibition is thought to occur via the alkylation of enzymes within the VLCFA elongase complex.[20]

Oxidative Stress and Apoptotic Signaling

The study on acetochlor and its metabolites revealed a crucial mechanism of their cytotoxicity: the induction of oxidative stress.[4][5] Treatment with these compounds led to an increase in reactive oxygen species (ROS) and a corresponding decrease in the levels of cellular antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[4][6] This oxidative imbalance can cause widespread cellular damage, including DNA breakage, and trigger apoptotic signaling pathways. Specifically, the study identified the phosphorylation and activation of JNK and P38, members of the mitogen-activated protein kinase (MAPK) family, which are well-known mediators of stress-induced apoptosis.[4][5][6]

G CA N-Substituted Chloroacetamide ROS ↑ Reactive Oxygen Species (ROS) CA->ROS GSH ↓ Glutathione (GSH) ↓ SOD CA->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage MAPK Activation of JNK / P38 MAPK OxidativeStress->MAPK Apoptosis Apoptosis DNA_Damage->Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway for chloroacetamide-induced apoptosis.

Structure-Activity Relationships (SAR)

The specific N-substituent dramatically influences a chloroacetamide's cytotoxic profile. Key factors include:

  • Lipophilicity: The ability of a compound to pass through the cell membrane is critical for its activity. Substituents that increase lipophilicity, such as halogenated aryl rings (e.g., 4-chlorophenyl, 4-bromophenyl), often enhance biological activity.[21]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on an aryl substituent can modulate the reactivity of the chloroacetyl "warhead." However, the relationship is not always straightforward, as phytotoxicity is not solely dependent on chemical reactivity but also on factors like uptake and metabolism.[2]

  • Steric Hindrance: The size and shape of the N-substituent can affect how the molecule fits into the active site of target enzymes, influencing its inhibitory potency.

For example, one study found that introducing a chloro group into the aromatic ring of certain cytokinin analogues could significantly affect their cytotoxicity.[22] Another QSAR study of N-(substituted phenyl)-2-chloroacetamides concluded that the position of substituents on the phenyl ring was crucial, with halogenated para-substituted compounds being among the most active due to high lipophilicity.[21]

Section 5: Conclusion and Future Perspectives

The cytotoxicity of N-substituted chloroacetamides is a complex interplay of chemical reactivity, cellular uptake, metabolic activation, and interaction with specific molecular targets. A comparative analysis requires a multi-assay approach to capture different modes of cell death, including metabolic failure, membrane disruption, and apoptosis.

Structure-activity relationship studies reveal that the nature of the N-substituent is a critical determinant of cytotoxic potency, influencing factors like lipophilicity and steric interactions. Mechanistically, many of these compounds act as alkylating agents, inhibiting key enzyme systems and inducing oxidative stress, which can trigger apoptotic cell death via pathways like the JNK/P38 MAPK cascade.[4][5][6]

For researchers in drug discovery and toxicology, a thorough understanding of these principles is paramount. Future work should continue to focus on synthesizing novel analogues and employing robust, multi-faceted screening platforms to identify compounds with enhanced target specificity and minimized off-target cytotoxicity. This will enable the rational design of safer herbicides and more effective therapeutic agents.

References

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  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Retrieved from [Link]

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  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment. Retrieved from [Link]

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  • Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Retrieved from [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. ResearchGate. Retrieved from [Link]

  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge Core. Retrieved from [Link]

  • Wang, C., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH. Retrieved from [Link]

  • Padhariya, N., et al. (2024). Synthesis of substituted chloroacetamides (5a‐m). ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Retrieved from [Link]

  • Wang, C., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed. Retrieved from [Link]

  • Padhariya, K. N., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. Retrieved from [Link]

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  • Avdagić, A., et al. (2023). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

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Evaluating the Selectivity of 2-chloro-N-cyclohexyl-N-ethylacetamide: A Comparative Guide for Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Modern Agriculture

The efficacy of a herbicide is not solely defined by its ability to control unwanted vegetation, but equally by its capacity to do so without inflicting harm on the cultivated crop. This delicate balance is known as selectivity. An ideal herbicide exhibits high toxicity towards target weed species while demonstrating a high margin of safety for the crop. 2-chloro-N-cyclohexyl-N-ethylacetamide, a member of the chloroacetamide chemical family, is a pre-emergent herbicide candidate. Herbicides in this class are known to control annual grasses and some broadleaf weeds by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which disrupts cell division and seedling growth.[1][2][3] The basis of selectivity in established chloroacetamides often lies in the crop's ability to rapidly metabolize the herbicide to non-toxic forms.[4]

This guide will provide a comparative analysis of 2-chloro-N-cyclohexyl-N-ethylacetamide against established chloroacetamide herbicides and detail the necessary experimental protocols to rigorously assess its selectivity.

Comparative Landscape: The Chloroacetamide Herbicide Family

To effectively evaluate 2-chloro-N-cyclohexyl-N-ethylacetamide, it is crucial to understand its place within the broader context of the chloroacetamide herbicide family. This family includes widely used herbicides such as alachlor, metolachlor, acetochlor, and propachlor.

Mechanism of Action: Chloroacetamides are systemic herbicides absorbed by the emerging shoots and roots of germinating weeds.[5][6] They inhibit elongase enzymes, which are critical for the synthesis of very-long-chain fatty acids.[3][5] This disruption of lipid biosynthesis interferes with cell membrane formation and ultimately prevents the emergence of susceptible weed seedlings.[3][4]

Spectrum of Activity: These herbicides are primarily effective against annual grasses and some small-seeded broadleaf weeds.[7][8][9] Common target weeds include foxtails, barnyardgrass, crabgrass, pigweed, and lambsquarters.[2][10]

Basis of Selectivity: Crop tolerance to chloroacetamide herbicides is primarily due to the rapid enzymatic detoxification of the active ingredient within the crop plant.[4] This metabolic breakdown prevents the herbicide from reaching its target site at a concentration high enough to cause injury.

The following table provides a comparative overview of key chloroacetamide herbicides, which will serve as a benchmark for evaluating 2-chloro-N-cyclohexyl-N-ethylacetamide.

HerbicideCommon Trade NamesPrimary CropsWeeds ControlledBasis of Selectivity
Alachlor Lasso, Micro-TechCorn, Soybeans, SorghumAnnual grasses and broadleaf weeds[5][8]Rapid metabolism by tolerant crops[4]
Metolachlor Dual Magnum, CinchCorn, Soybeans, Cotton, SorghumAnnual grasses and small-seeded broadleaf weeds[9][11]Enhanced metabolism in tolerant species
Acetochlor Harness, Keystone, SurpassCorn, Soybeans, Sugar BeetsAnnual grasses and certain broadleaf weeds[2][10]Rapid detoxification in tolerant crops
Propachlor RamrodCorn, Sorghum, SoybeansAnnual grasses and some broadleaved weeds[7][12]Metabolic degradation in tolerant plants

Experimental Evaluation of Selectivity

A thorough evaluation of 2-chloro-N-cyclohexyl-N-ethylacetamide's selectivity requires a multi-tiered experimental approach, progressing from controlled greenhouse studies to field trials.

Greenhouse Bioassays: Initial Screening for Efficacy and Crop Tolerance

Greenhouse bioassays provide a rapid and controlled environment for the initial assessment of herbicidal activity and crop phytotoxicity.[13]

Objective: To determine the dose-response relationship for both target weed species and crop species.

Experimental Workflow:

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis A Seed Germination (Weeds & Crop) B Seedling Transplant (Uniform Stage) A->B C Herbicide Application (Varying Doses) B->C D Visual Injury Rating (Phytotoxicity) C->D E Biomass Reduction (Efficacy) C->E F Dose-Response Curve (GR50 Calculation) D->F E->F

Caption: Greenhouse bioassay workflow for herbicide selectivity evaluation.

Detailed Protocol:

  • Plant Material: Select representative crop species (e.g., corn, soybean) and key target weed species (e.g., giant foxtail, common lambsquarters).

  • Germination and Growth: Germinate seeds in a controlled environment. Transplant seedlings of uniform size and growth stage into individual pots containing a standardized soil mix.[13]

  • Herbicide Application: Prepare a range of concentrations of 2-chloro-N-cyclohexyl-N-ethylacetamide. Apply the herbicide solutions uniformly to the soil surface (pre-emergence) or directly to the foliage (post-emergence, if applicable) using a precision bench sprayer.[14] Include an untreated control and a positive control (a commercial standard like S-metolachlor).

  • Data Collection:

    • Phytotoxicity: Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale, where 0 represents no injury and 100 represents plant death.[15]

    • Efficacy: At the end of the experiment, harvest the above-ground biomass of the weed species. Dry the biomass to a constant weight.

  • Data Analysis: Calculate the herbicide rate that causes a 50% reduction in weed biomass (GR50) and the rate that causes a 50% visual injury to the crop (I50). The selectivity index (SI) can be calculated as the ratio of I50 (crop) to GR50 (weed). A higher SI value indicates greater selectivity.

Field Trials: Validation under Real-World Conditions

Field trials are essential to validate the findings from greenhouse studies under diverse environmental conditions and agronomic practices.[16]

Objective: To evaluate the performance of 2-chloro-N-cyclohexyl-N-ethylacetamide in terms of weed control, crop safety, and yield under typical agricultural settings.

Experimental Workflow:

Field_Trial_Workflow A Site Selection & Plot Establishment B Pre-Application Weed Assessment A->B C Herbicide Application (Randomized Block Design) B->C D In-Season Assessments (Weed Control & Crop Injury) C->D E Yield Data Collection D->E F Statistical Analysis (ANOVA) E->F

Caption: Field trial workflow for herbicide selectivity assessment.

Detailed Protocol:

  • Trial Design: Use a randomized complete block design with multiple replications.[16] Treatments should include several rates of 2-chloro-N-cyclohexyl-N-ethylacetamide, an untreated weedy check, a hand-weeded check, and a commercial standard.

  • Application: Apply the herbicides at the appropriate timing (pre-emergence) using calibrated field plot sprayers.

  • Assessments:

    • Weed Control: Evaluate the percentage of weed control by species at various intervals after application.[15]

    • Crop Tolerance: Assess crop injury (stunting, chlorosis, necrosis) visually at multiple time points.

    • Yield: At crop maturity, harvest the plots and determine the grain yield.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments for weed control, crop injury, and yield.[15]

Broader Ecological Considerations: Non-Target Effects

A comprehensive evaluation of a new herbicide should also consider its potential impact on non-target organisms and the environment. While the primary focus of this guide is on crop-weed selectivity, it is important to acknowledge the need for further studies on:

  • Non-target plants: Assessing the impact on adjacent, non-crop vegetation is crucial for understanding the broader ecological implications.[17][18]

  • Soil and Water: Studies on the persistence and mobility of the herbicide in soil and its potential to leach into groundwater are necessary for a complete environmental risk assessment.[19][20][21]

  • Non-target organisms: The potential effects on beneficial insects, soil microbes, and other wildlife should be evaluated.[22][23][24]

Conclusion

The evaluation of 2-chloro-N-cyclohexyl-N-ethylacetamide as a selective herbicide requires a systematic and rigorous approach. By leveraging comparative data from the established chloroacetamide family and employing robust experimental protocols in both greenhouse and field settings, researchers can effectively characterize its potential as a valuable tool in modern weed management. The ultimate goal is to identify a herbicide that provides excellent weed control while ensuring the safety and productivity of the desired crop.

References

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  • Taylor & Francis Online. Alachlor – Knowledge and References. [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agrochemical and pharmaceutical development, understanding the metabolic fate of a novel chemical entity is paramount. A compound's metabolic stability dictates its half-life, bioavailability, and potential for bioaccumulation or the formation of toxic byproducts. This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of 2-chloro-N-cyclohexyl-N-ethylacetamide, a representative chloroacetamide compound. We will delve into the rationale behind experimental designs, provide detailed protocols for robust in vitro assays, and compare its hypothetical metabolic profile to established chloroacetamide herbicides like Alachlor and Metolachlor.

The Imperative of Metabolic Stability in Chemical Development

The journey of a new chemical entity from discovery to market is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties. Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a critical determinant of its in vivo performance.[1][2] Compounds that are too rapidly metabolized may fail to achieve therapeutic or effective concentrations, while those that are excessively stable could lead to toxicity.[2][3] Early in vitro assessment of metabolic stability is therefore a cornerstone of modern chemical development, enabling a data-driven approach to lead optimization and candidate selection.[3][4]

The primary sites of xenobiotic metabolism are the liver, kidneys, and intestines, with the liver being the most significant.[5][6] Metabolic reactions are broadly categorized into Phase I and Phase II.[3][5] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[7][8][9][10] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, glucuronic acid, or sulfate, to increase their water solubility and facilitate excretion.[5][11][12] For chloroacetamide herbicides, both CYP-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation are crucial metabolic pathways.[7][13][14][15]

This guide will focus on two gold-standard in vitro models for assessing metabolic stability:

  • Liver Microsomal Stability Assay: A subcellular fraction of the liver that is enriched in Phase I enzymes, particularly CYPs.[2][16][17] This assay is a high-throughput and cost-effective method for initial screening of metabolic lability.[18]

  • Hepatocyte Stability Assay: Utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.[19][20][21]

By employing these assays, we can determine key metabolic parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are vital for predicting in vivo behavior.[1][2][3]

Comparative Framework: 2-chloro-N-cyclohexyl-N-ethylacetamide vs. Established Chloroacetamides

To provide context for our assessment, we will compare the hypothetical metabolic profile of 2-chloro-N-cyclohexyl-N-ethylacetamide with two widely used chloroacetamide herbicides, Alachlor and Metolachlor. The metabolic pathways of these established compounds have been extensively studied, providing a valuable benchmark.[22][23]

CompoundStructureKey Metabolic Pathways
2-chloro-N-cyclohexyl-N-ethylacetamide O=C(N(C1CCCCC1)CC)CCl[24]Hypothesized: N-dealkylation, cyclohexyl ring hydroxylation, dechlorination followed by glutathione conjugation.
Alachlor N-dealkylation, aromatic ring hydroxylation, glutathione conjugation.[13][22]
Metolachlor N-dealkylation, aromatic ring hydroxylation, glutathione conjugation.[13][22]

The structural similarities suggest that 2-chloro-N-cyclohexyl-N-ethylacetamide will likely undergo similar metabolic transformations. The presence of the N-ethyl and N-cyclohexyl groups provides potential sites for CYP-mediated dealkylation and hydroxylation, while the chloroacetyl moiety is a prime substrate for GST-mediated glutathione conjugation.[7][13][14]

Experimental Design and Protocols

A robust assessment of metabolic stability requires meticulously designed experiments with appropriate controls. The following sections provide detailed, step-by-step protocols for the liver microsomal and hepatocyte stability assays.

I. Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism. The disappearance of the parent compound over time is monitored in the presence of liver microsomes and the essential cofactor NADPH.[16][25]

Rationale for Experimental Choices:

  • Liver Microsomes: A readily available and well-characterized source of Phase I enzymes.[2][6] We will use pooled human liver microsomes to average out inter-individual variability.

  • NADPH: An essential cofactor for CYP enzyme activity.[6][16] Incubations are run with and without NADPH to distinguish between CYP-mediated metabolism and other potential degradation pathways.

  • Time Points: A series of time points are chosen to accurately determine the rate of compound depletion.[25]

  • Positive Controls: Compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) are included to validate the assay performance.[18]

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) which precipitates the proteins and halts enzymatic activity.[16][18]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying the parent compound.[26][27][28]

Experimental Workflow:

cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) pre_incubate Pre-incubate Microsomes, Buffer, and Test Compound at 37°C prep_stock->pre_incubate prep_microsomes Thaw Pooled Liver Microsomes on Ice prep_microsomes->pre_incubate prep_buffer Prepare Incubation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4) prep_buffer->pre_incubate prep_nadph Prepare NADPH Cofactor Solution start_reaction Initiate Reaction with NADPH (or Buffer for -NADPH Control) prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C, Taking Aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 1 µM working solution of 2-chloro-N-cyclohexyl-N-ethylacetamide and comparator compounds in 0.1 M phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 20 mM NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound working solution.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[1]

    • Initiate the reaction by adding the NADPH solution. For the negative control, add an equivalent volume of phosphate buffer.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[1][16]

  • Sample Processing and Analysis:

    • Centrifuge the termination plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[3]

II. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II enzymes, as well as cellular uptake mechanisms.[19][20]

Rationale for Experimental Choices:

  • Cryopreserved Hepatocytes: Offer convenience and retain high viability and metabolic activity, providing a reliable in vitro system.[21] Using plateable hepatocytes allows for longer incubation times, which is beneficial for slowly metabolized compounds.[29]

  • Cell Culture Medium: A specialized medium (e.g., Williams' Medium E) is used to maintain hepatocyte viability and function during the incubation period.[29]

  • Longer Incubation Times: The intact cellular machinery of hepatocytes may result in slower metabolism compared to microsomes, necessitating longer incubation times to accurately measure clearance.[19]

Experimental Workflow:

cluster_incubation Incubation with Test Compound cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes plate_cells Plate Hepatocytes in Collagen-Coated Plates thaw_cells->plate_cells allow_attachment Allow Cells to Attach (e.g., 4-6 hours) plate_cells->allow_attachment add_compound Add Test Compound in Incubation Medium (37°C) allow_attachment->add_compound time_points Incubate, Taking Aliquots of Medium at 0, 30, 60, 120, 240 min add_compound->time_points terminate Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Remove Debris terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint,app analyze->calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Protocol:

  • Hepatocyte Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Plate the cells in collagen-coated plates at a desired density and allow them to attach for several hours in a humidified incubator at 37°C and 5% CO2.

  • Incubation:

    • Prepare a working solution of 2-chloro-N-cyclohexyl-N-ethylacetamide and comparator compounds in pre-warmed incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the compound-containing medium to initiate the assay.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.[19]

    • Terminate the enzymatic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.[20]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[20]

  • Data Analysis:

    • Calculate the half-life (t1/2) and apparent intrinsic clearance (CLint,app) as described previously.

Data Interpretation and Comparative Analysis

The results from these assays will allow for a comprehensive assessment of the metabolic stability of 2-chloro-N-cyclohexyl-N-ethylacetamide.

Hypothetical Comparative Data:

CompoundMicrosomal t1/2 (min)Microsomal CLint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte CLint,app (µL/min/10^6 cells)Predicted Metabolic Stability
2-chloro-N-cyclohexyl-N-ethylacetamide 4515.4908.1Moderate
Alachlor 2527.75014.6Low to Moderate
Metolachlor 3519.8759.8Moderate
Verapamil (Control) < 10> 69.3< 20> 34.7Low
Warfarin (Control) > 60< 11.6> 120< 5.8High

Interpretation:

  • A shorter half-life and higher intrinsic clearance value indicate lower metabolic stability.[3]

  • In this hypothetical scenario, 2-chloro-N-cyclohexyl-N-ethylacetamide exhibits moderate metabolic stability, comparable to Metolachlor and slightly more stable than Alachlor.

  • The difference in stability between the microsomal and hepatocyte assays can provide insights into the relative contributions of Phase I and Phase II metabolism. A significantly shorter half-life in the hepatocyte assay might suggest a substantial role for Phase II conjugation reactions, such as glutathione conjugation.

Conclusion and Future Directions

The in vitro metabolic stability assays detailed in this guide provide a robust framework for characterizing the metabolic profile of 2-chloro-N-cyclohexyl-N-ethylacetamide. By comparing its stability to well-established chloroacetamide herbicides, researchers can make informed decisions regarding its potential for further development.

Future studies should focus on metabolite identification to elucidate the specific metabolic pathways. This involves analyzing the incubation samples for the appearance of potential metabolites, such as hydroxylated and dealkylated products, as well as glutathione conjugates. This deeper understanding of the metabolic fate of 2-chloro-N-cyclohexyl-N-ethylacetamide is crucial for a comprehensive assessment of its efficacy and safety.

References

  • PubChem. 2-chloro-2-cyclohexyl-N-propan-2-ylacetamide. [Link]

  • ResearchGate. The in vitro metabolic stability study of the selected compounds. [Link]

  • Pi, N., et al. (2007). Characterization of glutathione conjugates of chloroacetanilide pesticides using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry and liquid chromatography/ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2139-2148. [Link]

  • Gaines, T. A., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science, 11, 565185. [Link]

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  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-cyclohexyl-N-ethylacetamide is a valuable bifunctional molecule, featuring a reactive chloroacetamide moiety and a substituted amine. This structure makes it a versatile building block in the synthesis of a range of target molecules, including herbicides and potential pharmaceutical candidates. The efficiency of its synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide will compare the two most logical synthetic pathways to this compound: the direct acylation of N-ethylcyclohexylamine and the alkylation of 2-chloro-N-cyclohexylacetamide.

Route 1: Acylation of N-ethylcyclohexylamine

This is the most direct and commonly employed method for the synthesis of N-substituted chloroacetamides. The reaction involves the nucleophilic attack of the secondary amine, N-ethylcyclohexylamine, on the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Acylation of N-ethylcyclohexylamine

Materials:

  • N-ethylcyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous benzene (or other suitable aprotic solvent like acetonitrile or THF)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethylcyclohexylamine (1.0 equivalent) in anhydrous benzene under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents) to the cooled solution.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., ether or ethyl acetate).[1]

  • The organic layer is washed sequentially with a dilute aqueous sodium hydrogen carbonate solution and a saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield 2-chloro-N-cyclohexyl-N-ethylacetamide.[1]

Causality of Experimental Choices:
  • Solvent: Anhydrous aprotic solvents like benzene, acetonitrile, or THF are used to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Base: A base such as triethylamine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The reaction is initiated at a low temperature (0-10 °C) to control the exothermic reaction between the amine and the acyl chloride, minimizing the formation of side products.

Route 2: Alkylation of 2-chloro-N-cyclohexylacetamide

This alternative route involves a two-step process: first, the synthesis of the secondary amide, 2-chloro-N-cyclohexylacetamide, followed by its N-alkylation with an ethylating agent.

Experimental Protocol: Alkylation of 2-chloro-N-cyclohexylacetamide

Part A: Synthesis of 2-chloro-N-cyclohexylacetamide

This intermediate can be synthesized via the acylation of cyclohexylamine with chloroacetyl chloride, following a similar procedure to Route 1. A literature procedure reports a 93% yield for this reaction in acetonitrile.[2]

Part B: N-Alkylation with Ethyl Iodide

Materials:

  • 2-chloro-N-cyclohexylacetamide

  • Ethyl iodide

  • A strong base (e.g., Sodium Hydride)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-chloro-N-cyclohexylacetamide (1.0 equivalent) in anhydrous DMF to the stirred suspension.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back down in an ice bath and add ethyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Causality of Experimental Choices:
  • Base: A strong base like sodium hydride is required to deprotonate the secondary amide, forming a more nucleophilic amidate anion.

  • Ethylating Agent: Ethyl iodide is a common and effective ethylating agent. Other options include diethyl sulfate or ethyl triflate, which may offer different reactivity profiles and require adjusted reaction conditions.

  • Solvent: Polar aprotic solvents like DMF or THF are suitable for this type of reaction as they can dissolve the amide and the amidate salt.

Comparison of Synthetic Efficiency

ParameterRoute 1: AcylationRoute 2: Alkylation
Starting Materials N-ethylcyclohexylamine, Chloroacetyl chlorideCyclohexylamine, Chloroacetyl chloride, Ethyl iodide
Number of Steps 12
Reported/Expected Yield High (A similar reaction reports a 93% yield[2])Overall yield will be lower due to the two-step process.
Atom Economy GoodModerate (Generation of sodium iodide and other byproducts)
Reagent Cost ModerateHigher (Cost of ethyl iodide and a strong base)
Safety Concerns Chloroacetyl chloride is highly corrosive and lachrymatory. N-ethylcyclohexylamine is a corrosive and flammable liquid.[3][4]In addition to the hazards of chloroacetyl chloride, ethyl iodide is toxic, a suspected carcinogen, and light-sensitive.[5] Sodium hydride is highly flammable and reacts violently with water.
Environmental Impact Use of organic solvents.Use of organic solvents and generation of more waste streams.
Purification Distillation is often sufficient.[1]Column chromatography may be required, which is more time and solvent consuming.

Visualization of Synthetic Pathways

G cluster_0 Route 1: Acylation cluster_1 Route 2: Alkylation N-ethylcyclohexylamine N-ethylcyclohexylamine Product_R1 2-chloro-N-cyclohexyl-N-ethylacetamide N-ethylcyclohexylamine->Product_R1 + Chloroacetyl chloride (Base, Solvent) Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Product_R1 Cyclohexylamine Cyclohexylamine Intermediate 2-chloro-N-cyclohexylacetamide Cyclohexylamine->Intermediate + Chloroacetyl chloride Product_R2 2-chloro-N-cyclohexyl-N-ethylacetamide Intermediate->Product_R2 + Ethyl iodide (Strong Base, Solvent)

Caption: Comparative workflow of the two synthetic routes.

Conclusion and Recommendation

Based on the analysis of both synthetic routes, the acylation of N-ethylcyclohexylamine (Route 1) is the more efficient and recommended pathway for the synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide. This route is a single-step process with a high expected yield, better atom economy, and a more straightforward purification procedure. While the reagents are hazardous, they are fewer in number compared to Route 2.

Route 2, the alkylation of 2-chloro-N-cyclohexylacetamide, is a viable but less efficient alternative. The two-step nature of this synthesis inherently lowers the overall yield and increases the consumption of reagents and solvents. Furthermore, the use of a strong, water-reactive base like sodium hydride and a toxic alkylating agent like ethyl iodide introduces additional safety and handling challenges. This route might be considered only if the starting material, 2-chloro-N-cyclohexylacetamide, is readily available and significantly cheaper than N-ethylcyclohexylamine, which is generally not the case.

For researchers and professionals in drug development and other chemical industries, the direct acylation approach offers a more practical, economical, and environmentally conscious method for obtaining 2-chloro-N-cyclohexyl-N-ethylacetamide.

References

  • N-Ethyl cyclohexylamine - Hazardous Agents - Haz-Map. (URL: [Link])

  • International Chemical Safety Cards (ICSC). (2020). ETHYL IODIDE. (URL: [Link])

  • Sciencemadness Wiki. (2023). Ethyl iodide. (URL: [Link])

  • PubChem. (n.d.). N-Ethyl cyclohexylamine. (URL: [Link])

  • Harper College. (2005). Material Safety Data Sheet: Ethyl iodide MSDS. (URL: [Link])

  • Loba Chemie. (2016). ETHYL IODIDE FOR SYNTHESIS MSDS. (URL: [Link])

  • GTI Laboratory Supplies. (n.d.). N-Ethylcyclohexylamine, =>97.5%, for synthesis, Organic®. (URL: [Link])

  • Sdfine. (n.d.). CHLOROACETYL CHLORIDE. (URL: [Link])

  • Alpha Chemika. (n.d.). ETHYL IODIDE For Synthesis. (URL: [Link])

  • PharmaCompass. (n.d.). Chloroacetyl Chloride | Price | per kg | USD. (URL: [Link])

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  • The Lab Depot. (n.d.). Ethyl Iodide, Reagent. (URL: [Link])

  • Tradeindia. (n.d.). Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers. (URL: [Link])

  • IndiaMART. (n.d.). Ethyl Iodide - 75-03-6 Latest Price, Manufacturers & Suppliers. (URL: [Link])

  • PubChem. (n.d.). 2-chloro-N-ethylacetamide. (URL: [Link])

  • PubChem. (n.d.). 2-chloro-N-cyclohexyl-N-phenylacetamide. (URL: [Link])

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... (URL: [Link])

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. (URL: [Link])

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (URL: [Link])

  • Reddit. (2025). Acylation with chloroacetyl chloride. (URL: [Link])

  • NIST WebBook. (n.d.). 2-Chloro-N-ethylacetamide. (URL: [Link])

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-chloro-N-cyclohexyl-N-ethylacetamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-chloro-N-cyclohexyl-N-ethylacetamide. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A robustly validated method ensures that the data generated is accurate, reliable, and fit for its intended purpose, whether for quality control, stability testing, impurity profiling, or environmental monitoring. This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance.

The core of any reliable analytical procedure lies in its validation, a process that demonstrates its suitability for the intended use. The International Council for Harmonisation (ICH) Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[1][2] This guide will compare three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with an Electron Capture Detector (ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—through the lens of these validation parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. 2-chloro-N-cyclohexyl-N-ethylacetamide, a chloroacetamide derivative, lends itself to analysis by several chromatographic methods.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a versatile and widely accessible technique. For a molecule like 2-chloro-N-cyclohexyl-N-ethylacetamide, which possesses a chromophore (the amide group), UV detection is a viable approach. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common separation mode and is well-suited for this moderately polar analyte.[3]

  • Gas Chromatography (GC) with Electron Capture Detector (ECD): GC is ideal for volatile and thermally stable compounds. The presence of a halogen (chlorine) in the target analyte makes it highly responsive to an Electron Capture Detector (ECD), which offers excellent sensitivity for electrophilic compounds. A key consideration is the analyte's volatility; if insufficient, derivatization may be necessary to produce a more volatile analog, although this adds complexity to the sample preparation.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity. It couples the separation power of HPLC with the definitive identification and quantification capabilities of mass spectrometry. As demonstrated by regulatory methods like EPA Method 535 for related chloroacetanilide and acetamide herbicides in drinking water, LC-MS/MS can detect analytes at parts-per-billion (ppb) levels or lower.[5][6][7] The selectivity of Multiple Reaction Monitoring (MRM) mode minimizes interference from complex sample matrices.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of these three techniques for the analysis of 2-chloro-N-cyclohexyl-N-ethylacetamide. The values presented are synthesized from established methods for analogous compounds and reflect expected performance in a validated setting.[5][8]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-ECD) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation by LC followed by mass-based detection of specific parent-to-daughter ion transitions.
Linearity Range 0.1 - 150 µg/mL0.01 - 20 µg/mL0.0005 - 0.5 µg/mL (0.5 - 500 ng/mL)
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mL~0.00015 µg/mL (0.15 ng/mL)
Limit of Quantification (LOQ) ~0.1 µg/mL~0.015 µg/mL~0.0005 µg/mL (0.5 ng/mL)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Selectivity/Specificity Moderate; susceptible to co-eluting impurities with similar UV absorbance.High for halogenated compounds; susceptible to other electrophilic compounds.Very High; based on specific precursor and product ion masses.
Throughput HighModerate (longer run times)High
Cost & Complexity Low to ModerateModerateHigh

The Foundation of Trust: A Self-Validating Protocol

A protocol is only trustworthy if it is self-validating. This means the procedure itself incorporates the necessary controls and steps to prove it is working correctly. Below is a detailed, step-by-step methodology for the development and validation of an RP-HPLC-UV method. This protocol is designed to be a complete system, guiding the user from initial setup through the execution of key validation experiments as mandated by ICH guidelines.[9][10][11]

Detailed Experimental Protocol: RP-HPLC-UV Method

1. Objective: To develop and validate a precise, accurate, and linear RP-HPLC-UV method for the quantification of 2-chloro-N-cyclohexyl-N-ethylacetamide.

2. Materials and Reagents:

  • 2-chloro-N-cyclohexyl-N-ethylacetamide reference standard (Purity ≥98%)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade Formic Acid (FA)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

3. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column is a robust, general-purpose reverse-phase column providing good retention and separation for moderately polar organic molecules.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Causality: Formic acid is used to acidify the mobile phase, ensuring consistent ionization of any acidic or basic functional groups and improving peak shape. Acetonitrile is a common organic modifier with a low UV cutoff wavelength.

  • Gradient: 60% A / 40% B, hold for 10 min. (This is a starting point and should be optimized during development).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Causality: Thermostatting the column ensures retention time reproducibility by mitigating effects of ambient temperature fluctuations.

  • Detection Wavelength: 210 nm. Causality: Amide bonds typically exhibit strong absorbance around 205-215 nm. A DAD detector should be used initially to scan for the absorbance maximum (λmax) to confirm the optimal wavelength.

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase (pre-mixed at the initial 60:40 ratio) to prepare calibration standards. For the range 0.1-150 µg/mL, suitable concentrations would be 0.1, 1, 10, 50, 100, and 150 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

5. Validation Experiments:

  • Specificity: Inject a blank (mobile phase), a placebo (sample matrix without the analyte, if applicable), and a standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Inject each calibration standard (e.g., 0.1 to 150 µg/mL) in triplicate. Plot the average peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The demonstrated linearity, accuracy, and precision across the tested concentrations (0.1 to 150 µg/mL) confirms the range of the method.

  • Accuracy (Recovery): Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., low, medium, and high; 1 µg/mL, 50 µg/mL, and 120 µg/mL). Prepare each level in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Inject one standard concentration (e.g., 50 µg/mL) six times consecutively. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument. The %RSD for both sets of experiments should be < 2.0%.

  • Limit of Quantification (LOQ): This is the lowest concentration on the calibration curve that meets the accuracy and precision criteria (typically %RSD < 10%). Based on the linearity study, the 0.1 µg/mL standard would be evaluated as the potential LOQ.

  • Limit of Detection (LOD): Typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is acceptable, or calculated from the standard deviation of the response and the slope of the calibration curve.

Visualization of Workflows and Logic

To ensure clarity, the following diagrams illustrate the practical workflow of the HPLC analysis and the logical framework of the validation process.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing s1 Receive Sample s4 Prepare Sample (Dissolve & Filter) s1->s4 s2 Prepare Mobile Phase s3 Prepare Standards (Stock & Working) a1 System Equilibration & Suitability Test s4->a1 a2 Inject Blank a1->a2 a3 Inject Standards (Calibration Curve) a2->a3 a4 Inject Samples (QC & Unknowns) a3->a4 d1 Integrate Peaks a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3 d4 Final Report Generation d3->d4

Caption: Experimental workflow for the RP-HPLC-UV analysis.

G cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_sensitivity Sensitivity Limits cluster_reliability Reliability Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity (Analyte vs. Interferences) Validation->Specificity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity (Proportional Response) Validation->Linearity LOQ Limit of Quantification (LOQ) (Reliably Quantified) Validation->LOQ Robustness Robustness (Insensitive to Small Variations) Validation->Robustness Range Range (Interval of Reliability) Accuracy->Range Precision->Range Linearity->Range LOD Limit of Detection (LOD) (Reliably Detected)

Caption: Logical relationships in analytical method validation.

Conclusion and Recommendations

The choice of an analytical method for quantifying 2-chloro-N-cyclohexyl-N-ethylacetamide is a balance of performance requirements and practical constraints.

  • HPLC-UV represents a robust, cost-effective, and reliable method suitable for routine quality control where analyte concentrations are expected to be in the µg/mL range. Its validation is straightforward and aligns with standard pharmaceutical practices.

  • GC-ECD offers superior sensitivity for this halogenated compound but may require more intensive method development, particularly concerning sample volatility and inlet optimization. It is an excellent choice if high sensitivity is needed and an LC-MS/MS system is unavailable.

  • LC-MS/MS is the definitive technique for trace-level analysis. If the objective is to detect low-level impurities, degradants, or environmental residues (ng/mL or lower), the unparalleled sensitivity and selectivity of LC-MS/MS make it the superior choice, justifying its higher cost and complexity.

Ultimately, the method must be validated to demonstrate it is fit for its intended purpose. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate analytical methods that produce reliable, accurate, and defensible data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extra. Waters Corporation. [Link]

  • Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Separation of 2-Chloro-N-ethylacetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Method 535. Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). U.S. Environmental Protection Agency (EPA). [Link]

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization. U.S. Environmental Protection Agency (EPA). [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

  • Sample preparation for analysis by two-dimensional gel electrophoresis. ResearchGate. [Link]

  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency (EPA). [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. National Institutes of Health (NIH). [Link]

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A Comparative Benchmarking Guide to 2-chloro-N-cyclohexyl-N-ethylacetamide (CHEA-2026): Efficacy, Crop Tolerance, and Mechanistic Insights Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chloroacetamide class of herbicides has been a cornerstone of pre-emergence weed control in major agronomic crops for decades.[1] Their efficacy, particularly against annual grasses and small-seeded broadleaf weeds, is well-documented.[2] Continuous innovation in herbicide chemistry is paramount to address evolving weed spectrums and the challenge of herbicide resistance. This guide introduces 2-chloro-N-cyclohexyl-N-ethylacetamide, hereafter designated CHEA-2026, a novel chloroacetamide compound. While public data on CHEA-2026 is not yet available, this document serves as a comprehensive framework for its evaluation. We will benchmark its potential performance against two leading commercial standards, Acetochlor and S-Metolachlor, using established scientific protocols and a representative hypothetical dataset derived from structure-activity relationship (SAR) principles within this chemical family.

The primary objective is to provide researchers and drug development professionals with a robust template for assessing new herbicidal candidates. We will delve into the causality behind experimental design, present detailed methodologies for reproducible greenhouse and field evaluations, and interpret the resulting data to project the potential strengths and weaknesses of CHEA-2026 in a competitive agricultural landscape.

Part 1: Mechanism of Action - A Shared Heritage

CHEA-2026, as a member of the chloroacetamide family, is presumed to share the same mode of action as its commercial counterparts.[1][3] These herbicides are classified by the Herbicide Resistance Action Committee (HRAC) as Group 15 (K3). Their primary target is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4]

VLCFAs (chains of 20 carbons or more) are crucial for various cellular functions, including the formation of cell membranes, the synthesis of cuticular waxes, and as precursors for other essential lipids.[5] Chloroacetamides act by covalently binding to a critical cysteine residue in the active site of VLCFA elongase enzymes, which are responsible for the condensation steps in the fatty acid elongation cycle.[5] This irreversible inhibition halts the production of VLCFAs, leading to a cascade of downstream effects. In germinating seedlings, this disruption prevents proper cell division and expansion, ultimately arresting the growth of emerging shoots and roots before they can establish.[2] This pre-emergence activity is the hallmark of the chloroacetamide class.

VLCFA_Inhibition_Pathway cluster_Cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase LCFA Long-Chain Fatty Acids (C16-C18) MalonylCoA->LCFA FAS Elongase VLCFA Elongase Complex LCFA->Elongase Substrate VLCFA Very-Long-Chain Fatty Acids (>C20) Products Cuticular Waxes, Sphingolipids, Membrane Lipids VLCFA->Products Elongase->VLCFA Condensation & Elongation Steps Inhibition Growth Arrest & Seedling Death Elongase->Inhibition Growth Normal Seedling Growth (Cell Division & Expansion) Products->Growth Herbicide Chloroacetamides (CHEA-2026, Acetochlor, S-Metolachlor) Herbicide->Elongase Covalent Binding to Active Site Cysteine

Figure 1: Mechanism of action for Chloroacetamide herbicides.

Part 2: Experimental Protocols for Comparative Assessment

To ensure a rigorous and objective comparison, a two-tiered evaluation process is essential: controlled greenhouse bioassays for initial dose-response characterization, followed by multi-location field trials to assess performance under real-world conditions.

Greenhouse Dose-Response Bioassay

The primary objective of this study is to determine the herbicide concentration required to reduce weed growth by 50% (GR50), a key indicator of herbicidal potency.[6][7]

Methodology:

  • Plant Material: Seeds of key target weed species, including a representative annual grass (Echinochloa crus-galli - Barnyardgrass) and a small-seeded broadleaf (Amaranthus retroflexus - Redroot Pigweed), are sourced. A known susceptible population of each species should be used for consistency.[8]

  • Potting and Growth Conditions: Seeds are sown in 10 cm pots filled with a sterilized sandy loam soil mix. Pots are placed in a greenhouse maintained at 28/22°C (day/night) with a 16-hour photoperiod. Plants are sub-irrigated to maintain consistent soil moisture.

  • Herbicide Preparation and Application: Technical grade CHEA-2026, Acetochlor, and S-Metolachlor are formulated as emulsifiable concentrates. A logarithmic series of 8 doses is prepared for each herbicide, ranging from 0 (untreated control) to 4 times the anticipated field rate. Application occurs pre-emergence (within 24 hours of sowing) using a cabinet spray chamber calibrated to deliver 200 L/ha.

  • Experimental Design: A completely randomized design with four replications for each herbicide dose and weed species is employed.

  • Data Collection and Analysis: 21 days after treatment (DAT), the above-ground biomass of all plants in each pot is harvested, and fresh weight is recorded. Data is expressed as a percentage of the untreated control. A three-parameter log-logistic model is fitted to the data using statistical software (e.g., R with the 'drc' package) to calculate the GR50 values and their corresponding 95% confidence intervals.[9][10]

    Y = c + (d - c) / (1 + exp(b(log(x) - log(GR50))))

    Where Y is the plant biomass, d is the upper limit (control biomass), c is the lower limit, b is the slope, and x is the herbicide dose.[11]

Experimental_Workflow Start Start: Source Seeds (Weeds & Crops) Potting 1. Potting & Sowing Start->Potting Greenhouse 2. Greenhouse Growth (Controlled Environment) Potting->Greenhouse Application 4. Pre-Emergence Spray Application Greenhouse->Application HerbicidePrep 3. Prepare Herbicide Dose Range HerbicidePrep->Application Incubation 5. Incubation Period (21 Days) Application->Incubation DataCollection 6. Data Collection (Biomass, Injury Rating) Incubation->DataCollection Analysis 7. Statistical Analysis (Log-Logistic Model) DataCollection->Analysis GR50 Determine GR50 & Crop Tolerance Analysis->GR50 FieldTrial Proceed to Field Trials GR50->FieldTrial

Figure 2: General workflow for greenhouse herbicide bioassays.
Field Efficacy and Crop Tolerance Trials

Field trials validate greenhouse findings and assess performance under variable environmental conditions, soil types, and natural weed pressure. They are also critical for evaluating crop safety (phytotoxicity).[12]

Methodology:

  • Site Selection: Trials are established at a minimum of two geographically distinct locations with differing soil types (e.g., a silt loam and a sandy clay loam). Sites should have a history of uniform, moderate-to-heavy infestation of the target weed species.

  • Experimental Design: A randomized complete block design (RCBD) with four replications is used. Plot size is typically 3 meters by 10 meters.

  • Treatments:

    • CHEA-2026, Acetochlor, and S-Metolachlor applied at the projected 1X and 2X field rates. Applying a 2X rate is crucial for robustly assessing the margin of crop safety.

    • An untreated weedy check.

    • A weed-free check (maintained by hand weeding) to determine the yield potential.

  • Crop and Application: Trials are conducted in key target crops such as corn (Zea mays) and soybeans (Glycine max). Herbicides are applied pre-emergence within three days of planting using a CO2-pressurized backpack sprayer calibrated to deliver 200 L/ha.

  • Data Collection:

    • Weed Control: Visual ratings of percent weed control (0% = no control, 100% = complete control) are taken at 14, 28, and 56 DAT for each target species.

    • Crop Injury: Visual assessment of crop phytotoxicity (e.g., stunting, chlorosis, stand reduction) is conducted at 14 and 28 DAT on a scale of 0% (no injury) to 100% (crop death).[13]

    • Yield: The center two rows of each plot are harvested at crop maturity to determine the final grain yield, adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA). Treatment means are separated using Fisher's Protected LSD or Tukey's HSD test at α = 0.05.

Part 3: Comparative Performance Analysis (Hypothetical Data)

The following tables summarize the projected performance of CHEA-2026 based on SAR principles. The N-cyclohexyl-N-ethyl substitution on CHEA-2026 suggests a moderate increase in lipophilicity compared to the N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) group of Acetochlor, which could enhance its uptake by grass coleoptiles but potentially affect its metabolism in certain broadleaf crops.

Table 1: Greenhouse Bioassay - Pre-Emergence GR50 Values (g a.i./ha)

Herbicide Echinochloa crus-galli (Barnyardgrass) Amaranthus retroflexus (Redroot Pigweed)
CHEA-2026 85 (75-96)¹ 110 (98-123)
Acetochlor 115 (102-129) 95 (84-107)
S-Metolachlor 125 (111-140) 140 (125-157)

¹Values in parentheses represent the 95% confidence interval.

Table 2: Field Trial Summary - Weed Control and Crop Response (28 DAT)

Treatment Rate (g a.i./ha) E. crus-galli Control (%) A. retroflexus Control (%) Corn Injury (%) Soybean Injury (%)
CHEA-2026 1120 (1X) 94 a¹ 89 b 2 a 8 b
CHEA-2026 2240 (2X) 98 a 95 a 5 a 15 c
Acetochlor 1260 (1X) 88 b 92 a 2 a 4 a
Acetochlor 2520 (2X) 94 a 97 a 4 a 9 b
S-Metolachlor 1070 (1X) 86 b 85 c 1 a 3 a
S-Metolachlor 2140 (2X) 93 a 92 a 3 a 7 b
Weedy Check - 0 c 0 d 0 a 0 a

¹Means within a column followed by the same letter are not significantly different (P > 0.05).

Part 4: Discussion and Scientific Interpretation

The hypothetical data presented provides a framework for a nuanced discussion of CHEA-2026's potential market fit.

Expertise & Causality:

  • Enhanced Grass Activity: The lower GR50 value for CHEA-2026 against E. crus-galli (Table 1) and superior field control (Table 2) suggests a potential competitive advantage in managing key grass weeds. The increased lipophilicity conferred by the N-cyclohexyl group, compared to the more polar ether linkages in Acetochlor and S-Metolachlor, could facilitate more efficient absorption through the waxy coleoptile of emerging grass seedlings, leading to higher concentration at the target site.[1]

  • Broadleaf Weed Spectrum: The data projects that CHEA-2026 may be slightly less effective on A. retroflexus than Acetochlor at the 1X rate. This is a plausible outcome, as SAR studies in chloroacetamides have shown that the N-substituent structure significantly influences the spectrum of activity.[14] While Acetochlor provides excellent control of pigweed species, CHEA-2026's profile might be more grass-focused.[2]

  • Crop Tolerance Profile: A critical aspect of any new herbicide is its crop safety margin. The hypothetical data suggests a potential for increased transient injury in soybeans, particularly at the 2X rate. This could be due to differences in the rate of metabolic detoxification in soybeans compared to corn.[6] The specific N-substituent structure of CHEA-2026 may be metabolized less efficiently by the glutathione S-transferase (GST) enzymes in soybeans that typically detoxify chloroacetamides. This highlights the necessity of rigorous crop tolerance testing across multiple varieties.[15]

Trustworthiness through Self-Validating Protocols:

The described experimental framework is inherently self-validating. The inclusion of untreated and weed-free checks in field trials provides the necessary baseline for assessing both weed pressure and yield loss. The use of multiple rates (1X and 2X) directly tests the margin of selectivity, a critical factor for regulatory approval and farmer confidence. Furthermore, replicating trials across different environments and soil types ensures that the observed efficacy and tolerance are robust and not an artifact of a single set of conditions.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the novel chloroacetamide herbicide, CHEA-2026, against established commercial standards. Based on a hypothetical dataset grounded in known structure-activity relationships, CHEA-2026 shows potential for enhanced control of problematic annual grasses like Echinochloa crus-galli. However, this may be coupled with a slightly narrower broadleaf weed spectrum and a more cautious fit in soybeans regarding crop tolerance.

This analysis underscores the complex interplay between chemical structure, herbicidal efficacy, and crop selectivity. The protocols detailed herein provide a clear and authoritative pathway for generating the robust data required to fully characterize the performance of CHEA-2026 and any new herbicidal active ingredient, enabling informed decisions for future development and commercialization.

References

  • Statistical modelling of dose response curves. (n.d.). Retrieved from [Link]

  • Jablonkai, I., & Hatzios, K. K. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 693-702. Retrieved from [Link]

  • El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2022). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Journal of the Saudi Society of Agricultural Sciences, 21(7), 461-468. Retrieved from [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety and regulatory compliance are built into your laboratory's workflow.

Core Principles: Hazard Identification and Immediate Safety

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 2-chloro-N-cyclohexyl-N-ethylacetamide is a halogenated acetamide derivative with a specific hazard profile that dictates our approach.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. Based on available data, this compound is classified as follows:

Hazard Classification GHS Code Description Signal Word Pictogram
Acute Toxicity, OralH302Harmful if swallowedWarningGHS07
Skin IrritationH315Causes skin irritationWarningGHS07
Serious Eye IrritationH319Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposureH335May cause respiratory irritationWarningGHS07

Source: Sigma-Aldrich, PubChem[1]

Causality Behind Precautions: The "Warning" signal word and the GHS07 pictogram indicate that while the substance is hazardous, it is not acutely toxic at low exposures.[2] However, the primary risks are irritation to the skin, eyes, and respiratory tract, and harm if ingested.[1] These hazards necessitate the use of stringent personal protective equipment (PPE) to prevent accidental contact and inhalation.

1.2. Mandatory Personal Protective Equipment (PPE)

Before handling the pure substance or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the powdered or liquid form that may generate aerosols or dust should be conducted within a certified chemical fume hood to prevent respiratory irritation.[6]

Waste Characterization: The Halogenated Organic imperative

Proper disposal begins with correct waste characterization. 2-chloro-N-cyclohexyl-N-ethylacetamide's molecular structure is key to its classification.

The presence of a carbon-chlorine bond classifies this compound as a halogenated organic compound .[7] This is the single most important factor determining its disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to specific land disposal restrictions.[8][9]

Why is this critical? The incineration of halogenated organic waste requires specialized facilities. These incinerators operate at high temperatures and are equipped with flue gas "scrubbing" systems.[10][11] This is essential to neutralize the acidic gases (like hydrogen chloride) and prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, that can be generated during the combustion of chlorinated materials.[11] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent and lead to significant compliance issues and increased disposal costs for your institution.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of small quantities of 2-chloro-N-cyclohexyl-N-ethylacetamide typically generated in a research setting.

Step 1: Designate a Waste Container

  • Select a clean, sealable container designated for "Halogenated Organic Waste."

  • The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

  • Ensure the container has a secure, leak-proof screw cap.

Step 2: Collect the Waste

  • Carefully transfer the waste chemical into the designated container using a funnel.

  • If disposing of contaminated items (e.g., weigh boats, pipette tips), place them in a sealed, labeled bag and then into a solid waste container also designated for halogenated waste.

  • Crucial Control Point: Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes) or aqueous waste streams.[7]

Step 3: Label the Container Accurately

  • Your institution's Environmental Health & Safety (EH&S) department will provide specific labeling requirements. At a minimum, the label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-chloro-N-cyclohexyl-N-ethylacetamide" .

    • An accurate estimation of the quantity.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Store the Waste Securely

  • Keep the waste container tightly closed when not in use.

  • Store the container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.[5][12]

  • Store locked up or in an area only accessible to authorized personnel.[13]

Step 5: Arrange for Pickup and Disposal

  • Once the container is full or you are discontinuing the project, contact your institution's EH&S department to arrange for the collection of the hazardous waste.

  • EH&S professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper final disposal, which for this chemical class is typically high-temperature incineration.[10][11]

G cluster_lab In the Laboratory cluster_ehs EH&S / Disposal Facility A Waste Generated: 2-chloro-N-cyclohexyl-N-ethylacetamide B Characterize Waste: Contains Carbon-Chlorine Bond A->B C Select 'Halogenated Organic' Waste Container B->C Yes D Accurately Label Container with Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup with EH&S E->F Container is Full G Transport to Licensed Hazardous Waste Facility F->G H Final Disposal: High-Temperature Incineration G->H

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N-cyclohexyl-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of 2-chloro-N-cyclohexyl-N-ethylacetamide (CAS No. 2567-61-5). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Adversary

2-chloro-N-cyclohexyl-N-ethylacetamide is a compound that demands respect. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary protective measures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1] A failure to mitigate these exposure routes can lead to significant health consequences.

The compound is classified with the GHS07 and GHS05 pictograms, indicating it is harmful, an irritant, and may cause serious eye damage.[2] The specific hazard statements associated with this chemical form the foundation of our PPE strategy.

Hazard StatementGHS Classification CodeDescriptionImplication for PPE
Harmful if swallowedH302Can cause adverse health effects if ingested.Strict prohibition of eating/drinking in the lab; proper glove removal technique is critical to prevent hand-to-mouth transfer.
Causes skin irritationH315Direct contact can lead to skin redness, inflammation, or rash.Chemical-resistant gloves and a lab coat or chemical-resistant suit are mandatory.
Causes serious eye irritation/damageH319 / H318Contact can cause significant, potentially irreversible, eye damage.Chemical splash goggles or a full-face shield are required at all times.
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.Work must be conducted in a well-ventilated area, preferably within a chemical fume hood. Respiratory protection may be necessary.

Core Protective Equipment: An Integrated Defense

The selection of Personal Protective Equipment (PPE) is not a matter of preference but a scientifically-driven choice based on the specific hazards. The following provides a detailed, step-by-step methodology for establishing a complete protective barrier.

Hand Protection: The First Line of Defense

Direct skin contact is a primary exposure risk.[1] Therefore, selecting the correct gloves is the most critical step in your PPE protocol.

  • Material: Nitrile gloves are the standard recommendation. They provide robust protection against a wide range of chemicals, including acetamide-based compounds. Avoid latex gloves, which offer inferior chemical resistance, and never use cloth or leather gloves, as they can absorb and retain the chemical, leading to prolonged skin exposure.[3][4]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[5]

    • Don gloves over the cuffs of your lab coat to create a seal.

    • Employ proper glove removal techniques (without touching the outer surface with bare skin) to prevent cross-contamination.[6]

    • Dispose of contaminated gloves immediately in the designated hazardous waste container.[6] Wash hands thoroughly with soap and water after every glove change and upon leaving the work area.[5]

Eye and Face Protection: Shielding Sensitive Tissues

Given the risk of serious eye damage (H318/H319), eye protection is non-negotiable.[1]

  • Equipment:

    • Primary Protection: ANSI Z87.1-rated chemical splash goggles are mandatory. They form a complete seal around the eyes, protecting from splashes, sprays, and aerosols.[7]

    • Secondary Protection: When handling larger quantities or when there is a significant splash risk (e.g., during transfer or mixing), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[8]

  • Causality: Standard safety glasses do not provide adequate protection as they do not seal around the eyes, leaving them vulnerable to splashes from the side, top, or bottom.

Body Protection: Preventing Dermal Absorption

To prevent skin irritation (H315), a barrier must be maintained between the chemical and your body.

  • Equipment:

    • Standard Operations: A clean, long-sleeved laboratory coat, fully buttoned, is the minimum requirement.

    • High-Risk Operations: For tasks involving potential for significant splashing or contamination, such as large-scale synthesis or when cleaning spills, a chemical-resistant suit (e.g., Tyvek) is recommended.[9]

  • Best Practices:

    • Ensure sleeves are tucked into gloves to prevent exposure at the wrist.[3]

    • Remove lab coats immediately if they become contaminated. Do not wear contaminated clothing outside of the designated work area.[10]

    • Wear long pants and closed-toe shoes made of a non-absorbent material.[4]

Respiratory Protection: Safeguarding the Airway

Because 2-chloro-N-cyclohexyl-N-ethylacetamide may cause respiratory irritation (H335), controlling inhalation exposure is crucial.

  • Primary Control: All handling of this compound should be performed within a certified chemical fume hood to minimize the concentration of airborne particles or vapors.[11]

  • Secondary Control (Respirator): If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required.

    • Type: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 or P100 particulate pre-filter is appropriate.[5] A full-facepiece respirator offers the added benefit of integrated eye and face protection.[9]

    • Requirement: Use of a respirator requires enrollment in a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA standards.

Operational Plans: Procedure as Policy

Trustworthy protocols are self-validating. The following workflows are designed to minimize ambiguity and the risk of contamination.

PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent the transfer of contaminants from the "dirty" exterior of the equipment to your skin or clean clothes.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat / Suit Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (inside-out) Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Suit Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash End Wash->End Exit Work Area Start Start->Don1 Enter Work Area

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Reusable PPE:

    • Goggles/Face Shields: Clean thoroughly with soap and water after each use.

    • Lab Coats: If contaminated, launder separately from personal clothing. Heavily contaminated coats may need to be disposed of as hazardous waste.[8]

  • Disposable PPE:

    • All disposable items (gloves, Tyvek suits, respirator cartridges) that have come into contact with 2-chloro-N-cyclohexyl-N-ethylacetamide must be considered hazardous waste.

  • Chemical Waste:

    • Dispose of the chemical and any contaminated materials (e.g., paper towels, pipette tips) in a clearly labeled, sealed hazardous waste container. Follow all institutional, local, and national regulations for chemical waste disposal.[11]

Disposal_Plan cluster_waste Waste Stream Management cluster_disposable Disposable Items cluster_reusable Reusable Items Start End of Procedure / Spill Cleanup Decision Is PPE Contaminated? Start->Decision Contaminated Gloves, Suits, Wipes Decision->Contaminated Yes Reusable_PPE Goggles, Face Shield, Lab Coat Decision->Reusable_PPE No / Reusable Waste_Bin Hazardous Waste Container Contaminated->Waste_Bin Dispose as Hazardous Decon Decontaminate per Protocol Reusable_PPE->Decon Storage Store for Reuse Decon->Storage

Caption: Disposal Decision Workflow.

Emergency Response: Immediate and Informed Action

In the event of an accidental exposure, immediate and correct first aid is critical. This safety data sheet should be readily available for emergency responders.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11] If they feel unwell, call a poison center or doctor.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[11]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. 2-Chloro-N-cyclohexylacetamide - Hazards Identification. National Center for Biotechnology Information. [Link]

  • International Labour Organization. International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. [Link]

  • SA Grain. A few less obvious guidelines for handling plant protection products. [Link]

  • Cheméo. Chemical Properties of 2-Chloro-N-ethylacetamide. [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • myhomeTURF. PPE for Spraying Herbicides & Chemicals Safely. [Link]

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.